molecular formula C18H16ClNO3 B125872 Fmoc-D-alanyl chloride CAS No. 144073-15-4

Fmoc-D-alanyl chloride

Cat. No.: B125872
CAS No.: 144073-15-4
M. Wt: 329.8 g/mol
InChI Key: AFMYCMGTXVCJCH-LLVKDONJSA-N
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Description

Fmoc-D-alanyl chloride is a useful research compound. Its molecular formula is C18H16ClNO3 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMYCMGTXVCJCH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456371
Record name Fmoc-D-alanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144073-15-4
Record name Fmoc-D-alanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Fmoc-D-alanyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-alanyl chloride is a synthetically derived amino acid derivative that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). The incorporation of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus allows for a stable yet readily cleavable protecting group, essential for the stepwise elongation of peptide chains. The D-configuration of the alanine residue is of particular interest in the design of peptide-based therapeutics and probes, as it can confer resistance to enzymatic degradation and modulate biological activity. The acid chloride functionality provides a highly reactive group for efficient amide bond formation. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and use, and a visual representation of its application workflow.

Physical Properties

PropertyThis compoundFmoc-D-alanine (for comparison)Source
Molecular Formula C₁₈H₁₆ClNO₃C₁₈H₁₇NO₄N/A
Molecular Weight 329.78 g/mol 311.33 g/mol [1]
Appearance Data not availableWhite to off-white powder or crystals[2][3]
Melting Point Data not available147-157 °C[2][3]
Solubility Soluble in common organic solvents used in peptide synthesis.[4]Soluble in dimethylformamide (DMF). Insoluble in water.[5]
CAS Number 144073-15-4[4]79990-15-1[3]

Experimental Protocols

Synthesis of this compound from Fmoc-D-alanine

This protocol describes a general method for the preparation of this compound from its corresponding carboxylic acid using thionyl chloride. This procedure should be performed under anhydrous conditions in a well-ventilated fume hood.

Materials:

  • Fmoc-D-alanine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hexane

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend Fmoc-D-alanine (1 equivalent) in anhydrous dichloromethane.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 1.5 to 2 equivalents) to the suspension at room temperature with stirring. The reaction is exothermic and will evolve gas (SO₂ and HCl), so the addition should be done carefully.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours. The progress of the reaction can be monitored by the dissolution of the solid Fmoc-D-alanine and the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to ensure all thionyl chloride is removed as it can interfere with subsequent reactions. Co-evaporation with anhydrous toluene can aid in the removal of residual thionyl chloride.

  • Isolation of Product: The resulting residue is the crude this compound. It can be triturated with anhydrous hexane to induce precipitation of a solid.

  • Drying: The solid product is then filtered and dried under vacuum to yield this compound. The product should be stored under anhydrous conditions to prevent hydrolysis.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a resin-bound peptide chain during Fmoc-based SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

  • Solid-phase synthesis reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation: The peptide-resin with a free N-terminal amine (obtained after Fmoc deprotection with piperidine) should be thoroughly washed with DMF to remove any residual piperidine.

  • Dissolution of this compound: In a separate dry vial, dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in anhydrous DMF or DCM.

  • Coupling Reaction: Add the solution of this compound to the reaction vessel containing the washed resin.

  • Addition of Base: Add a suitable non-nucleophilic base, such as DIPEA or collidine (2-4 equivalents), to the reaction mixture to neutralize the HCl generated during the coupling reaction.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. The high reactivity of the acid chloride usually leads to rapid coupling.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or chloranil test. A negative result indicates the absence of free primary amines.

  • Washing: Once the coupling is complete, drain the reaction solution from the vessel and thoroughly wash the peptide-resin with DMF, followed by DCM, and then DMF again to remove any unreacted reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound and its subsequent use in a peptide coupling step in SPPS.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_spps Solid-Phase Peptide Synthesis (SPPS) Coupling Fmoc_D_Ala Fmoc-D-alanine Reaction Reaction (RT or Reflux, 1-3h) Fmoc_D_Ala->Reaction SOCl2 Thionyl Chloride (SOCl₂) in anhy. DCM SOCl2->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Trituration Trituration with Anhydrous Hexane Evaporation->Trituration Fmoc_D_Ala_Cl This compound Trituration->Fmoc_D_Ala_Cl Fmoc_D_Ala_Cl_coupling This compound in anhy. DMF/DCM Fmoc_D_Ala_Cl->Fmoc_D_Ala_Cl_coupling Use in SPPS Peptide_Resin Fmoc-deprotected Peptide-Resin Coupling Coupling Reaction (with Base, 1-2h) Peptide_Resin->Coupling Fmoc_D_Ala_Cl_coupling->Coupling Washing Washing (DMF, DCM) Coupling->Washing Coupled_Peptide_Resin Fmoc-D-Ala-Peptide-Resin Washing->Coupled_Peptide_Resin

Caption: Workflow for the synthesis of this compound and its application in SPPS.

References

An In-depth Technical Guide to Fmoc-D-alanyl chloride: Structure, Formula, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanyl chloride (Fmoc-D-alanyl chloride), a key reagent in peptide synthesis and drug discovery. This document details its chemical structure, formula, and physical properties, and provides experimental protocols for its synthesis and application.

Chemical Structure and Formula

This compound is a derivative of the D-isomer of the amino acid alanine. The amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the carboxylic acid is activated as an acid chloride. This dual functionality makes it a valuable building block in solid-phase peptide synthesis (SPPS).

The chemical structure of this compound is visualized in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while data for the closely related precursor, Fmoc-D-alanine, is readily available, specific quantitative data for the acid chloride is limited.

PropertyValueReference
Chemical Formula C₁₈H₁₆ClNO₃Inferred from L-isomer
Molecular Weight 329.78 g/mol [1]
CAS Number 144073-15-4[2]
Appearance White to off-white solidInferred from related compounds
Melting Point Data not readily available
Purity Typically >95%Inferred from supplier information for related compounds
Solubility Soluble in common organic solvents (e.g., DMF, DCM)

Note: Some data is inferred from the L-isomer or related compounds due to a lack of specific experimental data for this compound in the public domain.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, Fmoc-D-alanine, by reaction with a chlorinating agent. A general protocol is outlined below.

Materials:

  • Fmoc-D-alanine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend Fmoc-D-alanine in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a slight molar excess (typically 1.1 to 1.5 equivalents) of thionyl chloride or oxalyl chloride to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Remove the solvent and excess reagent under reduced pressure.

  • The resulting crude this compound, often a solid, can be used directly in the next step or purified by recrystallization if necessary.

Safety Precautions: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a highly reactive acylating agent used for the introduction of a D-alanine residue into a growing peptide chain during SPPS.

Workflow:

SPPS_Workflow cluster_synthesis Synthesis of this compound cluster_spps Solid-Phase Peptide Synthesis (SPPS) Fmoc_D_Ala Fmoc-D-alanine Fmoc_D_Ala_Cl This compound Fmoc_D_Ala->Fmoc_D_Ala_Cl Reaction in Anhydrous Solvent Chlorinating_Agent Thionyl Chloride or Oxalyl Chloride Chlorinating_Agent->Fmoc_D_Ala_Cl Coupling Coupling Reaction Fmoc_D_Ala_Cl->Coupling Resin Resin-bound Peptide (Free Amine) Resin->Coupling Coupled_Peptide Resin-bound Peptide + Fmoc-D-Ala Coupling->Coupled_Peptide Washing Washing Step Deprotection Fmoc Deprotection Washing->Deprotection Next_Cycle Ready for Next Coupling Cycle Deprotection->Next_Cycle Coupled_Peptide->Washing

References

Fmoc-D-Alanyl Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-alanyl chloride, a critical reagent for peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in the field, this document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and logical workflows.

Core Compound Data

This compound is the D-enantiomer of the Fmoc-protected alanine amino acid chloride. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group essential for orthogonal protection strategies in modern peptide synthesis.[1] The high reactivity of the acid chloride makes it particularly valuable for synthesizing peptides with challenging sequences or sterically hindered amino acids.[1]

PropertyValueReference
CAS Number 144073-15-4[1]
Molecular Formula C₁₈H₁₆ClNO₃[2][3]
Molecular Weight 329.77 g/mol [2]

Synthesis of this compound

The synthesis of this compound from Fmoc-D-alanine is a crucial step to enable its use in peptide coupling reactions. A common and effective method involves the use of a chlorinating agent in an aprotic solvent.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes the synthesis of Fmoc-amino acid chlorides using thionyl chloride, a widely employed method.[1][4]

Materials:

  • Fmoc-D-alanine (Fmoc-D-Ala-OH)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hexane

  • Sonic bath (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve Fmoc-D-alanine (1 equivalent) in anhydrous dichloromethane.

  • Add thionyl chloride (3 equivalents) to the solution.[4]

  • For an accelerated reaction, place the flask in a sonic bath for approximately 30 minutes.[4] Alternatively, the reaction can be stirred at room temperature for several hours or refluxed, though ultrasonication is often faster.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Triturate the resulting residue with hexane to precipitate the this compound.

  • Collect the solid product by filtration and dry it under a vacuum. The product is typically a white solid.[4]

G Synthesis of this compound FmocDAlaOH Fmoc-D-Alanine Reaction Reaction (Ultrasonication or Stirring) FmocDAlaOH->Reaction SOCl2 Thionyl Chloride (SOCl₂) in Dichloromethane SOCl2->Reaction Evaporation Solvent Evaporation (Rotary Evaporator) Reaction->Evaporation Precipitation Precipitation with Hexane Evaporation->Precipitation Product This compound Precipitation->Product

A flowchart illustrating the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its high reactivity allows for rapid and efficient coupling reactions. The general workflow for incorporating an amino acid using Fmoc chemistry is outlined below.

Experimental Protocol: Manual SPPS Coupling Cycle

This protocol details the manual steps for coupling an Fmoc-protected amino acid, such as this compound, to a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)[1]

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[5][6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes to remove the Fmoc group from the N-terminus of the peptide-resin.[5][7]

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

    • Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.[5][7]

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (typically 3 equivalents) in DMF.

    • Add DIEA (typically 6 equivalents) to the solution. The addition of HOBt (3 equivalents) is recommended to minimize side reactions.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM to remove any unreacted reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

G Fmoc Solid-Phase Peptide Synthesis Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Deprotection Treat with 20% Piperidine in DMF Wash1 Wash with DMF Deprotection->Wash1 Deprotected Resin-bound Peptide (Free Amine) Wash1->Deprotected Activation Activate this compound (with DIEA, optional HOBt) Coupling Couple to Resin Activation->Coupling Wash2 Wash with DMF/DCM Coupling->Wash2 Elongated Elongated Peptide (Fmoc-protected) Wash2->Elongated Start Start: Resin-bound Peptide (Fmoc-protected) Start->Deprotection Deprotected->Coupling Elongated->Start Repeat Cycle

The iterative cycle of Fmoc deprotection and coupling in SPPS.

Stability and Storage

Fmoc-amino acid chlorides are generally stable, crystalline solids that can be stored for extended periods under appropriate conditions.[1] It is recommended to store this compound in a cool, dry place, tightly sealed to protect it from moisture, which can cause hydrolysis of the acid chloride.

References

A Comprehensive Technical Guide to the Synthesis of Fmoc-D-alanyl Chloride from D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of Fmoc-D-alanyl chloride, a critical building block in modern solid-phase peptide synthesis (SPPS). The strategic incorporation of D-amino acids like D-alanine into peptide chains is a key strategy for enhancing the proteolytic stability and modulating the biological activity of therapeutic peptides. This document outlines the detailed experimental protocols for the two primary steps in this synthesis: the protection of D-alanine with the fluorenylmethyloxycarbonyl (Fmoc) group and the subsequent conversion of the resulting Fmoc-D-alanine into its highly reactive acid chloride derivative.

The synthesis is a foundational process for chemists and researchers involved in the development of peptide-based therapeutics. The protocols and data presented herein are compiled from established chemical literature to ensure reliability and reproducibility.

Overall Synthesis Pathway

The synthesis of this compound from D-alanine is a two-step process. The first step involves the protection of the amino group of D-alanine with the Fmoc group. The second step is the conversion of the carboxylic acid moiety of Fmoc-D-alanine into an acid chloride.

Synthesis_Pathway D_alanine D-alanine Fmoc_D_alanine Fmoc-D-alanine D_alanine->Fmoc_D_alanine Step 1: Fmoc Protection (Fmoc-Cl or Fmoc-OSu, Base) Fmoc_D_alanyl_chloride This compound Fmoc_D_alanine->Fmoc_D_alanyl_chloride Step 2: Chlorination (SOCl₂ or (COCl)₂)

Figure 1: Overall two-step synthesis of this compound.

Step 1: Synthesis of Fmoc-D-alanine

The initial step in the synthesis is the protection of the primary amine of D-alanine with the base-labile Fmoc protecting group. This is typically achieved by reacting D-alanine with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The use of Fmoc-OSu is often preferred as it can lead to cleaner reactions and higher yields.

Experimental Protocol: Fmoc Protection of D-alanine

This protocol is adapted from established procedures for the Fmoc protection of amino acids.

Materials:

  • D-alanine

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Acetone or Dioxane

  • Water

  • Ethyl acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane or Petroleum Ether

Procedure:

  • In a round-bottom flask, dissolve D-alanine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of water and acetone/dioxane.

  • Cool the solution to 0°C in an ice bath with stirring.

  • In a separate beaker, dissolve Fmoc-OSu (1.05-1.2 equivalents) in acetone or dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirred D-alanine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight (12-18 hours).

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent (acetone or dioxane) under reduced pressure.

  • Wash the remaining aqueous solution with ethyl ether or ethyl acetate to remove any unreacted Fmoc-OSu and other organic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated HCl. A white precipitate of Fmoc-D-alanine should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude Fmoc-D-alanine can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or methanol/petroleum ether, to yield a white, crystalline solid.[1]

Quantitative Data for Fmoc-D-alanine Synthesis
ParameterValueReference
Reported Yield 90-99%[1][2]
Purity (HPLC) ≥ 99.0%
Enantiomeric Purity ≥ 99.5%
Melting Point 113-123 °C

Step 2: Synthesis of this compound

The second step involves the conversion of the carboxylic acid of Fmoc-D-alanine into a more reactive acid chloride. This is a crucial step for subsequent coupling reactions in peptide synthesis. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3]

Experimental Workflow: Chlorination of Fmoc-D-alanine

Chlorination_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Fmoc_D_alanine Fmoc-D-alanine Reaction_Vessel Reaction in Dry Aprotic Solvent (e.g., Dichloromethane) Fmoc_D_alanine->Reaction_Vessel Add Chlorinating Agent (SOCl₂ or (COCl)₂) Evaporation Solvent Evaporation Reaction_Vessel->Evaporation After Reaction Completion Precipitation Precipitation in Hexane Evaporation->Precipitation Filtration Filtration & Drying Precipitation->Filtration Fmoc_D_alanyl_chloride This compound (White Solid) Filtration->Fmoc_D_alanyl_chloride

Figure 2: General experimental workflow for the chlorination of Fmoc-D-alanine.
Experimental Protocol: Chlorination using Thionyl Chloride

This method is robust but may require heating.[3][4]

Materials:

  • Fmoc-D-alanine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hexane

Procedure:

  • To a solution of Fmoc-D-alanine (1.0 equivalent) in anhydrous DCM, add thionyl chloride (3.0 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture can be stirred at room temperature or gently refluxed (40-50°C) for 2-4 hours to ensure complete conversion.[3] Alternatively, ultrasonication for 30 minutes can be employed to accelerate the reaction.[4]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • The resulting crude product is triturated with anhydrous hexane to induce precipitation.

  • The white precipitate of this compound is collected by filtration, washed with cold hexane, and dried under vacuum. The product is typically used immediately in the next step due to its moisture sensitivity.[4]

Experimental Protocol: Chlorination using Oxalyl Chloride

This method is generally milder and can be performed at lower temperatures, which helps to minimize racemization and other side reactions.[3]

Materials:

  • Fmoc-D-alanine

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (optional)

  • Anhydrous hexane

Procedure:

  • Dissolve Fmoc-D-alanine (1.0 equivalent) in anhydrous DCM in a flask equipped with a stirring bar and under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 equivalents) to the stirred solution. Effervescence (evolution of CO and CO₂ gas) will be observed.

  • Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • The crude product is then precipitated from anhydrous hexane, filtered, and dried under vacuum.

Comparison of Chlorinating Agents
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reaction Conditions Room temperature to reflux (40-50°C)0°C to room temperature
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Advantages Readily available, cost-effectiveMilder conditions, less racemization, volatile byproducts
Disadvantages Harsher conditions may lead to side reactionsMore expensive, moisture sensitive

Characterization and Purity

The final product, this compound, is typically a white to off-white solid. Due to its reactivity, it is often used in the subsequent reaction step without extensive purification. However, its formation can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acid chloride at a higher wavenumber). The purity of the preceding Fmoc-D-alanine is critical and is usually confirmed by HPLC, NMR, and mass spectrometry. The enantiomeric purity is of utmost importance and is typically determined by chiral HPLC. A purity of >95% for the acid chloride is generally considered acceptable for most applications.[3]

References

Solubility of Fmoc-D-alanyl chloride in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Fmoc-D-alanyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical building block in solid-phase and solution-phase peptide synthesis, valued for its high reactivity which facilitates amide bond formation, particularly in sterically hindered couplings. The N-terminus is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the C-terminus is activated as a highly reactive acid chloride. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, including reaction setup, purification, and handling. This guide provides a summary of the known qualitative solubility characteristics of this compound, inferred from its chemical properties and the behavior of similar compounds. Due to the scarcity of published quantitative data, this document also furnishes a detailed experimental protocol for determining its solubility and stability in a laboratory setting.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid D-alanine. The incorporation of D-amino acids into peptide chains is a key strategy for increasing their resistance to enzymatic degradation by proteases, thereby enhancing their pharmacokinetic profiles for therapeutic applications. The acid chloride functionality provides a high degree of carboxyl group activation, enabling efficient coupling reactions where standard reagents might be less effective.[1]

However, the high reactivity of the acyl chloride group also makes the compound highly susceptible to hydrolysis and reaction with other nucleophilic solvents.[2][3][4] Therefore, it is imperative to use anhydrous (dry) solvents and inert atmospheric conditions during its handling and use to prevent degradation.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely available in published literature. However, based on the general properties of acyl chlorides and Fmoc-protected amino acids, a qualitative solubility profile can be inferred. Acyl chlorides are generally soluble in a range of aprotic organic solvents and are reactive towards protic solvents.[3][4][5]

The large, nonpolar Fmoc group contributes significantly to the molecule's overall solubility characteristics, favoring dissolution in organic media. Fmoc-amino acids, the precursors to Fmoc-amino acid chlorides, are readily soluble in polar aprotic solvents like DMF, NMP, and DCM.[6] The synthesis of Fmoc-amino acid chlorides is commonly performed in dichloromethane (DCM), indicating good solubility in this solvent.[1][7][8]

The following table summarizes the expected solubility and reactivity of this compound in common organic solvents.

Solvent ClassCommon SolventsExpected Solubility/Reactivity
Nonpolar Aprotic Hexanes, Toluene, Diethyl EtherLikely Soluble to Moderately Soluble. The nonpolar nature of these solvents is compatible with the large Fmoc group. However, the polarity of the acid chloride and the alanine backbone may limit high solubility. Diethyl ether is a common solvent for many organic reactions involving reactive intermediates.[5]
Polar Aprotic Dichloromethane (DCM), ChloroformHighly Soluble. DCM is a common solvent for the synthesis and reaction of Fmoc-amino acid chlorides, suggesting high solubility.[7][8] These solvents effectively solvate the molecule without reacting with the acid chloride group under anhydrous conditions.
Tetrahydrofuran (THF), Acetonitrile (ACN)Likely Soluble. THF and ACN are versatile polar aprotic solvents. While generally compatible, careful drying is essential as residual water will lead to rapid hydrolysis. THF may be less suitable for long-term storage due to potential peroxide formation and its ability to dissolve some water.
N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Soluble, but with Caution. These are excellent solvents for Fmoc-amino acids and peptides.[9] this compound is expected to be soluble, but these solvents must be rigorously anhydrous. DMF can contain dimethylamine impurities, which can react with the Fmoc group.[9] The stability of the acid chloride in these solvents over time should be experimentally verified.
Polar Protic Water, Alcohols (Methanol, Ethanol), Acetic AcidReactive (Not Soluble). this compound will react vigorously and rapidly with these solvents.[2][4] The acid chloride will be hydrolyzed by water to form Fmoc-D-alanine, and will react with alcohols to form the corresponding ester. Therefore, these solvents are unsuitable for dissolving the compound for use in coupling reactions.

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a carefully designed experiment is required to determine its solubility while minimizing degradation. The following protocol outlines a general method for determining the saturation solubility.

Objective: To determine the solubility (in mg/mL or mol/L) of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest (e.g., DCM, THF, ACN)

  • Inert gas (Nitrogen or Argon)

  • Small, dry glass vials with screw caps or septa

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Analytical balance

  • Gas-tight syringes

  • Volumetric flasks

  • HPLC or UV-Vis spectrophotometer for quantitative analysis

Methodology:

  • Preparation of Saturated Solutions (Excess Solid Method):

    • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a pre-weighed, dry vial. The exact amount should be more than what is expected to dissolve.

    • Using a gas-tight syringe, add a precise volume of the anhydrous solvent to the vial.

    • Seal the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the suspension vigorously for a set period to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically (e.g., by taking measurements at 2, 4, 8, and 24 hours to see when the concentration plateaus). For a reactive compound, shorter times are preferable.

  • Sample Collection and Preparation:

    • Stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed, dry, gas-tight syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter) to avoid transferring any solid particles.

    • Immediately dispense the collected aliquot into a volumetric flask of appropriate size and dilute with the same anhydrous solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • HPLC Method: Use a reverse-phase column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA). The Fmoc group has a strong UV absorbance, typically around 265 nm, making detection sensitive.

    • UV-Vis Method: Measure the absorbance at the λmax of the Fmoc group. A calibration curve of this compound of known concentrations in the same solvent must be prepared beforehand.

    • The analysis should be performed quickly after sample preparation to minimize degradation. A control experiment to measure the degradation rate of a known concentration of the compound in the solvent can be beneficial.

  • Calculation of Solubility:

    • From the analytical measurement, calculate the concentration of the diluted sample.

    • Use the dilution factor to back-calculate the concentration of the original, saturated solution.

    • Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution Factor)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis & Calculation prep1 Weigh excess Fmoc-D-Ala-Cl (inert atmosphere) prep2 Add precise volume of anhydrous solvent prep1->prep2 Step 1 equil1 Seal vial and place in constant temp bath prep2->equil1 equil2 Stir to reach equilibrium equil1->equil2 Step 2 samp1 Cease stirring, allow solid to settle equil2->samp1 samp2 Withdraw supernatant via filtered syringe samp1->samp2 Step 3 samp3 Dilute aliquot to known volume samp2->samp3 analysis1 Analyze diluted sample (HPLC or UV-Vis) samp3->analysis1 analysis2 Calculate concentration from calibration curve analysis1->analysis2 Step 4 analysis3 Calculate original solubility using dilution factor analysis2->analysis3 result Solubility Data (mg/mL or mol/L) analysis3->result

Caption: Experimental workflow for determining the solubility of a reactive compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in public literature, its chemical nature allows for strong inferences about its behavior in common organic solvents. It is expected to be highly soluble in aprotic solvents like dichloromethane and moderately soluble in other aprotic solvents, while being reactive towards all protic solvents. For researchers requiring precise solubility data for process optimization, reaction design, or formulation development, the experimental protocol provided in this guide offers a robust framework for its determination under controlled, anhydrous conditions. Careful execution of this methodology will yield reliable data, enabling the effective and efficient use of this important peptide synthesis reagent.

References

The Fmoc Protecting Group: A Technical Guide to its Core Advantages in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides. Among the arsenal of protective groups available to chemists, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a dominant tool, primarily due to its unique set of advantageous properties. This technical guide provides an in-depth exploration of the key benefits of employing the Fmoc protecting group, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

The Cornerstone of Modern Peptide Synthesis: Key Advantages

The widespread adoption of Fmoc chemistry, especially in solid-phase peptide synthesis (SPPS), can be attributed to several core advantages over other protecting groups, most notably the tert-butoxycarbonyl (Boc) group.[1][2]

  • Mild Deprotection Conditions: The most significant advantage of the Fmoc group is its lability under mild basic conditions.[2] Unlike the Boc group, which requires harsh acidic conditions (e.g., trifluoroacetic acid, TFA) for removal, the Fmoc group is readily cleaved by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This gentler deprotection protocol is crucial for the synthesis of peptides containing acid-sensitive modifications, such as phosphorylation and glycosylation, which might not be stable under the repeated acid treatments of Boc-SPPS.[1]

  • Orthogonality: The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal protection scheme.[4][5][] The Nα-amino group is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups (e.g., tBu, Trt, Boc).[2][5] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative cycles of Fmoc deprotection, preventing unwanted side reactions and leading to a cleaner crude product with higher purity.[4][7]

  • Enhanced Yield and Purity: The milder reaction conditions of Fmoc-SPPS generally translate to fewer side reactions, resulting in higher crude peptide yields and purity compared to the Boc strategy, particularly for complex and modified peptides.[7]

  • Real-Time Reaction Monitoring: The fluorenyl group of the Fmoc moiety possesses a strong UV absorbance.[8] Upon cleavage, the resulting dibenzofulvene (DBF) byproduct, when scavenged by piperidine, forms a stable adduct that absorbs strongly at approximately 301 nm.[8][9] This property allows for the real-time, quantitative monitoring of the deprotection step using UV-Vis spectrophotometry, enabling researchers to ensure the completion of each cycle and to troubleshoot any synthetic difficulties.[8][10][11]

  • Automation and High-Throughput Synthesis: The simple, repetitive nature of the Fmoc-SPPS cycle, with its mild deprotection and washing steps, is highly amenable to automation.[1][2] This has been a significant factor in its widespread adoption for both academic research and large-scale industrial peptide production.

Quantitative Data Presentation

To provide a clearer understanding of the practical advantages of the Fmoc protecting group, the following tables summarize key quantitative data comparing the Fmoc and Boc strategies in solid-phase peptide synthesis.

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies in SPPS

FeatureFmoc StrategyBoc StrategyReference(s)
Nα-Protecting Group 9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)[4]
Deprotection Condition Mild Base (e.g., 20% Piperidine in DMF)Strong Acid (e.g., Trifluoroacetic Acid - TFA)[2][4]
Orthogonality Fully Orthogonal with acid-labile side-chain protecting groups (tBu, Trt)Semi-orthogonal with benzyl-based side-chain protecting groups (Bzl)[4][]
Typical Crude Peptide Yield ~80% (for a model pentapeptide)~65% (for a model pentapeptide)[7]
Typical Crude Peptide Purity ~75% (for a model pentapeptide)~55% (for a model pentapeptide)[7]
Final Purified Peptide Yield ~40% (for a model pentapeptide)~25% (for a model pentapeptide)[7]
Compatibility with Sensitive Modifications HighLow[1]
Real-Time Monitoring UV-Vis SpectrophotometryNot readily available[8]

Table 2: Quantitative Parameters for Fmoc-SPPS

ParameterTypical Value/RangeNotesReference(s)
Resin Loading Capacity 0.3 - 0.4 mmol/gVaries depending on the resin type.[12]
Fmoc Deprotection Time 5 - 10 minutesUsing 20% piperidine in DMF. Can be a two-step process.[12]
Amino Acid Equivalents 3 - 5 equivalentsAn excess is used to drive the coupling reaction to completion.[12]
Coupling Time 30 - 60 minutesCan be extended for difficult sequences.[12]
Coupling Efficiency > 99%High efficiency is crucial for the synthesis of long peptides.[]
UV Monitoring Wavelength ~301 nmFor the dibenzofulvene-piperidine adduct.[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the Fmoc protecting group. These protocols are intended as a guide and may require optimization based on the specific substrate and reaction scale.

Protocol for Fmoc-Protection of an Amino Acid

Objective: To protect the α-amino group of an amino acid with the Fmoc group using Fmoc-OSu.

Materials:

  • Amino Acid (1.0 equivalent)

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)

  • 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate

  • Dioxane or acetone

  • Diethyl ether

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Stir plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in the basic aqueous solution.[13]

  • Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C in an ice bath.[13]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[13]

  • Work-up:

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[13]

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.[13]

    • Extract the Fmoc-amino acid with ethyl acetate.[13]

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[13]

  • Isolation: Evaporate the solvent using a rotary evaporator to obtain the crude product, which can be further purified by crystallization.[13]

Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Objective: To synthesize a peptide on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • Appropriate resin (e.g., Wang resin for C-terminal carboxyl, Rink Amide resin for C-terminal amide)[3]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5)[14]

  • Cold diethyl ether

  • Reaction vessel with a frit

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling:

    • Weigh the desired amount of resin and place it into a reaction vessel.[14]

    • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[14]

    • Drain the DMF.[14]

  • First Amino Acid Coupling (Loading):

    • Swell the trityl-based resin in dry DCM.[12]

    • Prepare a solution of the first Fmoc-amino acid (3 equivalents) and DIPEA (7.5 equivalents) in dry DCM.[12]

    • Add the amino acid solution to the swollen resin and stir for 30-60 minutes at room temperature.[12]

    • Wash the resin with DMF.[12]

    • To cap any unreacted chloride groups, treat the resin with a mixture of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.[12]

    • Wash the resin thoroughly with DMF and DCM.[12]

  • SPPS Cycle (Repeated for each amino acid):

    • Fmoc Deprotection:

      • Wash the resin-bound peptide with DMF.[12]

      • Add the deprotection solution (20% piperidine in DMF) to the resin.[12]

      • Agitate the mixture at room temperature for 5-10 minutes. A two-step deprotection is often recommended for efficiency.[12]

      • Drain the deprotection solution.

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the DBF-piperidine adduct.[15]

    • Amino Acid Coupling:

      • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU) in DMF. Add DIPEA (2-3 equivalents) to activate the amino acid.[13]

      • Add the activated amino acid solution to the deprotected resin.[13]

      • Agitate the mixture for 1-2 hours at room temperature.[13]

    • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[13]

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Prepare the cleavage cocktail (e.g., Reagent K) in a fume hood.[14]

    • Add the cleavage cocktail to the dried resin.[14]

    • Agitate at room temperature for 2-4 hours.[14]

    • Filter the resin and collect the filtrate containing the peptide.[14]

    • Wash the resin with a small amount of fresh TFA.[14]

  • Peptide Precipitation and Isolation:

    • Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[14]

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.[14]

    • Centrifuge the mixture to pellet the peptide.[14]

    • Decant the ether and wash the pellet with cold ether 2-3 more times to remove scavengers.[14]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[14]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows related to the Fmoc protecting group.

Fmoc_Protection_Mechanism cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-NH2) Reaction + Base AminoAcid->Reaction Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->Reaction FmocAminoAcid Fmoc-Protected Amino Acid NHS N-Hydroxysuccinimide Reaction->FmocAminoAcid Reaction->NHS

Mechanism of Fmoc protection of an amine.

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products FmocPeptide Fmoc-NH-Peptide-Resin ProtonAbstraction Proton Abstraction FmocPeptide->ProtonAbstraction Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Scavenger Piperidine->ProtonAbstraction Base FreeAmine H2N-Peptide-Resin CO2 CO2 BetaElimination β-Elimination ProtonAbstraction->BetaElimination Carbanion Intermediate BetaElimination->FreeAmine BetaElimination->CO2 DBF DBF BetaElimination->DBF Dibenzofulvene (DBF) DBF->DBF_Adduct

Mechanism of Fmoc deprotection by piperidine.

Fmoc_SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->FinalCleavage No End Purified Peptide FinalCleavage->End

General workflow for Fmoc solid-phase peptide synthesis.

Orthogonality_Concept PeptideResin Fmoc-NH-Peptide(SideChain-tBu)-Resin BaseTreatment Base Treatment (e.g., Piperidine) PeptideResin->BaseTreatment Selective Nα-Deprotection DeprotectedN H2N-Peptide(SideChain-tBu)-Resin BaseTreatment->DeprotectedN NoReaction Side Chain Protected BaseTreatment->NoReaction AcidTreatment Acid Treatment (e.g., TFA) CleavedPeptide H2N-Peptide(SideChain-OH)-OH AcidTreatment->CleavedPeptide DeprotectedN->AcidTreatment Final Cleavage & Side Chain Deprotection

Orthogonality in Fmoc/tBu peptide synthesis.

References

The Revival of a Classic: A Technical Guide to Amino Acid Chlorides in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, a field characterized by a vast arsenal of coupling reagents, the humble amino acid chloride holds a unique and enduring position. First introduced at the dawn of peptide chemistry, this highly reactive species has journeyed from a foundational method to a specialized tool for overcoming some of the most challenging synthetic hurdles. This technical guide provides an in-depth exploration of the historical context, modern applications, quantitative performance, and detailed protocols for the use of amino acid chlorides in peptide synthesis, offering a comprehensive resource for researchers and professionals in drug development.

Historical Context: From Fischer's Foundation to Carpino's Renaissance

The story of amino acid chlorides in peptide synthesis begins with the pioneering work of Emil Fischer in the early 20th century. In 1903, Fischer first reported the use of N-protected amino acid chlorides for the formation of dipeptides.[1] This method was foundational, establishing the principle of activating the carboxyl group to facilitate amide bond formation. Fischer and his contemporaries utilized this technique to synthesize impressive polypeptides for their time, including an octadecapeptide, demonstrating the fundamental utility of this approach.[1]

However, the early application of amino acid chlorides was fraught with challenges. The high reactivity that made them effective also led to significant drawbacks, including:

  • Instability: The unprotected amino acid chloride hydrochlorides were often unstable and difficult to handle.

  • Racemization: The harsh conditions and high reactivity of the acyl chloride intermediate often led to the loss of stereochemical integrity at the α-carbon, a critical issue in peptide and protein chemistry.

  • Side Reactions: The formation of oxazolone intermediates was a common side reaction that could lead to racemization and truncated peptide sequences.

These limitations led to the development of a plethora of alternative coupling reagents throughout the mid-20th century, and the acid chloride method was largely relegated to the annals of chemical history, often labeled as "obsolete" or an example of "overactivation".

The renaissance of the amino acid chloride method came in the latter half of the 20th century, largely due to the seminal contributions of Louis A. Carpino . Carpino recognized that the stability and reactivity of amino acid chlorides could be harnessed by using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. His work demonstrated that Fmoc-amino acid chlorides were remarkably stable, often crystalline solids that could be isolated and stored.[1] This breakthrough addressed the primary stability concerns of Fischer's era. Furthermore, Carpino and others developed coupling protocols, such as biphasic Schotten-Baumann conditions, that minimized contact between the highly reactive acid chloride and the base required for the reaction, thereby significantly reducing racemization and oxazolone formation.[1]

Today, the use of Nα-Fmoc-amino acid chlorides is recognized as a powerful tool, particularly for:

  • Sterically Hindered Couplings: They are exceptionally effective in coupling bulky or N-methylated amino acids where other reagents may fail.

  • Cost-Effectiveness: The reagents used for their preparation, such as thionyl chloride, are inexpensive, making this an economical activation method.

  • Difficult Sequences: They have proven to be invaluable in the synthesis of complex peptides and peptidomimetics.

Data Presentation: A Quantitative Look at Performance

While the historical narrative is compelling, the practical utility of a synthetic method is best understood through quantitative data. The following tables summarize representative data on the performance of Nα-Fmoc-amino acid chlorides in peptide synthesis, focusing on yield and stereochemical purity.

Table 1: Yields for Dipeptide Synthesis using Fmoc-Amino Acid Chlorides

EntryNα-Fmoc-Amino Acid ChlorideAmine ComponentProductYield (%)Reference
1Fmoc-Phe-ClH-Ala-OMe·HClFmoc-Phe-Ala-OMe89
2Fmoc-D-Phe-ClH-Ala-OMe·HClFmoc-D-Phe-Ala-OMe92
3Fmoc-Gly-ClH-Gly-OEt·HClFmoc-Gly-Gly-OEt85-95 (overall)[2]
4Fmoc-Leu-ClH-Leu-OEt·HClFmoc-Leu-Leu-OEt85-95 (overall)[2]
5Fmoc-Met-ClH-Met-OEt·HClFmoc-Met-Met-OEt85-95 (overall)[2]

Table 2: Racemization in Peptide Couplings

Coupling MethodRacemization LevelConditions/NotesReference
Fmoc-Phe-Cl + H-Ala-OMe·HClNot detectedAnalysis by ¹H NMR and HPLC. Claimed to be "completely free from racemization".
In situ generation of Fmoc-amino acid chlorides with BTCNo racemizationUsed for difficult couplings to N-alkylated amino acids.[3]
Fmoc-amino acid chlorides under biphasic conditionsComplete stereochemical integrityProtocol designed to minimize racemization.[4]

Experimental Protocols

The following are detailed methodologies for the preparation and use of Nα-Fmoc-amino acid chlorides in peptide synthesis.

Preparation of Nα-Fmoc-Amino Acid Chlorides

This protocol describes a general method for converting an Nα-Fmoc-amino acid to its corresponding acid chloride using thionyl chloride.

Materials:

  • Nα-Fmoc-amino acid

  • Thionyl chloride (SOCl₂) (freshly distilled)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Vacuum line

Procedure:

  • To a clean, dry round-bottom flask, add the Nα-Fmoc-amino acid (1 equivalent).

  • Add anhydrous DCM (approximately 5 mL per mmol of amino acid).

  • Cool the resulting suspension in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) to the stirred suspension.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Co-evaporation with anhydrous DCM or toluene can help to remove residual thionyl chloride.

  • The resulting crude acid chloride is then triturated with cold, anhydrous hexanes to induce precipitation.

  • The solid Nα-Fmoc-amino acid chloride is collected by vacuum filtration, washed with anhydrous hexanes, and dried under high vacuum. The product should be stored in a desiccator over P₂O₅ or a similar drying agent.

Solution-Phase Peptide Coupling (Biphasic Schotten-Baumann Conditions)

This protocol is designed to minimize racemization by keeping the base in a separate aqueous phase from the acid chloride in the organic phase.

Materials:

  • Nα-Fmoc-amino acid chloride

  • Amino acid ester hydrochloride salt

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • 5% aqueous sodium carbonate (Na₂CO₃) or 10% aqueous sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • Dissolve the amino acid ester hydrochloride salt (1 equivalent) in the aqueous base solution (e.g., 5% Na₂CO₃).

  • In a separate flask, dissolve the Nα-Fmoc-amino acid chloride (1.1 equivalents) in DCM.

  • Combine the two solutions in a separatory funnel or a flask with vigorous stirring.

  • Stir the biphasic mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purify the dipeptide by column chromatography or recrystallization as needed.

Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the in situ generation and coupling of Fmoc-amino acid chlorides on a solid support, which is particularly useful for sterically hindered couplings.

Materials:

  • Fmoc-deprotected peptide-resin

  • Nα-Fmoc-amino acid

  • Bis(trichloromethyl)carbonate (BTC or triphosgene)

  • Collidine or 2,4,6-trimethylpyridine

  • Anhydrous tetrahydrofuran (THF) or dioxane

  • N,N-Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in anhydrous THF.

  • In a separate dry flask, dissolve the Nα-Fmoc-amino acid (3-5 equivalents relative to resin loading) in anhydrous THF.

  • Add collidine (1 equivalent relative to the amino acid) to the amino acid solution.

  • Slowly add a solution of BTC in anhydrous THF (0.33 equivalents relative to the amino acid) to the amino acid/collidine mixture. Stir for 10-20 minutes at room temperature to generate the Fmoc-amino acid chloride in situ.

  • To the swollen resin in the reaction vessel, add the freshly prepared Fmoc-amino acid chloride solution.

  • Add DIEA (3-5 equivalents relative to resin loading) to the reaction vessel to neutralize the HCl that will be generated.

  • Agitate the reaction mixture for 1-4 hours, or until a negative Kaiser test indicates complete coupling.

  • Wash the resin thoroughly with THF and DMF to remove excess reagents and byproducts.

  • Proceed with the next Fmoc deprotection and coupling cycle.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of amino acid chlorides in peptide synthesis.

Peptide_Bond_Formation cluster_reactants Reactants cluster_products Products Fmoc_AA_Cl Nα-Fmoc-Amino Acid Chloride (Electrophile) Amine N-terminal Amine of Peptide (Nucleophile) Tetrahedral_Intermediate Tetrahedral_Intermediate Amine->Tetrahedral_Intermediate Peptide Elongated Peptide (New Peptide Bond) HCl HCl Tetrahedral_Intermediate->Peptide Collapse of Intermediate Tetrahedral_Intermediate->HCl Elimination of Cl-

Caption: Mechanism of peptide bond formation using an Nα-Fmoc-amino acid chloride.

SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection 1. Treat with 20% Piperidine in DMF 2. Expose N-terminal Amine start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 activation In Situ Activation 1. Fmoc-AA + BTC + Collidine in THF 2. Generate Fmoc-AA-Cl wash1->activation coupling Coupling 1. Add Fmoc-AA-Cl to Resin 2. Add Base (DIEA) activation->coupling wash2 Wash Resin (THF/DMF) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection Next Amino Acid end Final Cleavage and Purification cycle->end Final Amino Acid

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using in situ generated amino acid chlorides.

Historical_Evolution Fischer Early 1900s: Emil Fischer Introduces Amino Acid Chlorides Challenges Challenges Emerge - Instability - Racemization - Side Reactions (Oxazolone) Fischer->Challenges Decline Mid-20th Century: Decline in Use Rise of Alternative Coupling Reagents Challenges->Decline Carpino Late 20th Century: Louis Carpino Introduces Stable Nα-Fmoc-Amino Acid Chlorides Decline->Carpino Solutions Solutions Developed - Crystalline, Stable Reagents - Biphasic/Optimized Protocols - Reduced Racemization Carpino->Solutions Modern Present Day: A Specialized Tool - Hindered Couplings - N-Methylated Residues - Cost-Effective Synthesis Solutions->Modern

Caption: Logical flow of the historical development of the amino acid chloride method in peptide synthesis.

Conclusion

The journey of amino acid chlorides in peptide synthesis is a testament to the evolution of chemical methodology. What began as a foundational, yet flawed, technique has been refined and repurposed into a powerful tool for modern peptide chemists. The stability and predictable reactivity of Nα-Fmoc-amino acid chlorides, combined with optimized protocols that mitigate the historical issue of racemization, have secured their place in the synthetic chemist's toolbox. For researchers and drug development professionals facing challenging sequences, particularly those involving sterically hindered or N-methylated residues, the amino acid chloride method offers a robust, efficient, and economical solution, demonstrating that even the oldest of reagents can be revitalized to meet contemporary challenges.

References

Methodological & Application

Synthesis of Fmoc-D-alanyl Chloride with Oxalyl Chloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Fmoc-D-alanyl chloride, a crucial building block in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. The protocol details the conversion of Fmoc-D-alanine to its corresponding acid chloride using oxalyl chloride, a method favored for its mild reaction conditions that minimize the risk of racemization.

Application Notes

This compound is an activated amino acid derivative designed for efficient amide bond formation. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus allows for orthogonal protection strategies, which are fundamental to modern SPPS. The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the coupling of the D-alanine residue, particularly in sterically hindered sequences or when aiming for rapid synthesis cycles. D-amino acids like D-alanine are incorporated into peptide drugs to enhance their metabolic stability and modulate their biological activity by making them less susceptible to enzymatic degradation.

The use of oxalyl chloride as the activating agent is advantageous due to the formation of volatile byproducts (carbon monoxide and carbon dioxide), which are easily removed from the reaction mixture, simplifying the purification of the desired product.[1] The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

Quantitative Data Summary

PropertyFmoc-D-alanine (Starting Material)This compound (Product)
Molecular Formula C₁₈H₁₇NO₄C₁₈H₁₆ClNO₃
Molecular Weight 311.33 g/mol [2]329.77 g/mol
Appearance White powder[2]Expected to be a solid
Melting Point 147-157 °C[2]Data not available
Optical Rotation [α]D²⁰ = +18 ± 2° (c=1 in DMF)[2]Data not available
¹H NMR Data available for starting materialData not available
¹³C NMR Data available for starting materialData not available
Mass Spectrometry Data available for starting materialData not available
Purity (Typical) ≥ 98% (HPLC)[2]Expected to be high after purification
Yield (Reported for L-isomer) N/A>94%[1]

Experimental Protocol

This protocol describes the synthesis of this compound from Fmoc-D-alanine using oxalyl chloride and catalytic DMF.

Materials:

  • Fmoc-D-alanine

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Rubber septum

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Rotary evaporator

  • Schlenk line or similar vacuum apparatus

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with Fmoc-D-alanine. The flask is sealed with a rubber septum and placed under an inert atmosphere of nitrogen or argon.

  • Dissolution: Anhydrous DCM is added to the flask via a syringe to dissolve the Fmoc-D-alanine.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

  • Addition of Reagents: While stirring at 0 °C, a catalytic amount of anhydrous DMF (e.g., 1-2 drops) is added to the solution via syringe. Subsequently, oxalyl chloride (approximately 1.3 equivalents relative to Fmoc-D-alanine) is added dropwise via syringe.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is continued at room temperature for approximately 1.5 to 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (CO and CO₂).

  • Work-up:

    • The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.

    • To ensure complete removal of volatile impurities, the residue can be co-evaporated with anhydrous DCM two to three times.

  • Purification:

    • The crude this compound is triturated with anhydrous hexane.

    • The resulting solid is collected by filtration under an inert atmosphere and washed with cold, anhydrous hexane.

    • The purified product is dried under high vacuum to yield this compound as a solid. The product should be stored under anhydrous and inert conditions to prevent hydrolysis.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound A Fmoc-D-alanine in Anhydrous DCM B Cool to 0°C A->B C Add catalytic DMF and Oxalyl Chloride B->C D Reaction at 0°C to Room Temperature C->D E Removal of Volatiles (Rotary Evaporation) D->E F Trituration with Anhydrous Hexane E->F G Filtration and Drying F->G H This compound (Product) G->H

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The synthesized this compound is a key reagent in SPPS. The following diagram shows its application in the coupling step.

SPPS_Workflow Application of this compound in SPPS cluster_synthesis Peptide Chain Elongation Cycle A Resin-bound Peptide with free N-terminus B Coupling with this compound in the presence of a non-nucleophilic base (e.g., DIPEA) A->B Acylation C Washing Step B->C D Fmoc Deprotection (e.g., with Piperidine in DMF) C->D E Washing Step D->E E->A For next amino acid F Next Coupling Cycle or Final Cleavage E->F

Caption: Application of this compound in the SPPS cycle.

References

Application Notes and Protocols for Fmoc-D-alanyl Chloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is critical to achieving high purity and yield of the target peptide. The use of Nα-Fmoc-protected amino acid chlorides represents a powerful activation strategy, particularly for challenging or sterically hindered couplings. Fmoc-D-alanyl chloride, a highly reactive building block, offers a rapid and efficient alternative to standard carbodiimide or onium salt-based coupling methods for the incorporation of D-alanine residues. D-amino acids are of significant interest in drug development as they can enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.

These application notes provide a comprehensive guide to the synthesis, handling, and application of this compound in Fmoc-SPPS workflows. Detailed protocols for its preparation and coupling are presented, along with a discussion of potential side reactions and a comparison with conventional coupling reagents.

Core Concepts and Workflow

The fundamental principle of using this compound lies in its heightened electrophilicity compared to the corresponding carboxylic acid, allowing for rapid acylation of the free N-terminal amine of the growing peptide chain on the solid support. The overall workflow remains consistent with the standard Fmoc-SPPS cycle.

sps_workflow start Start: Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Base (e.g., Collidine) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cycle_end Elongated Peptide-Resin (Fmoc-D-Ala-...-Resin) wash2->cycle_end repeat Repeat Cycle or Proceed to Cleavage cycle_end->repeat

Caption: The Fmoc-SPPS cycle using this compound.

Data Presentation: Comparative Performance

While direct, quantitative, head-to-head comparisons for this compound against other coupling reagents are not extensively documented in the literature, the following table extrapolates performance based on data for other amino acid chlorides and general knowledge of coupling reagent efficacy.[1] Fmoc-amino acid chlorides are particularly noted for their high reactivity in "difficult" couplings.[2]

ParameterThis compoundHBTU/DIPEAHATU/DIPEADIC/HOBt
Reagent Class Acyl HalideAminium SaltAminium SaltCarbodiimide
Typical Coupling Time 5 - 30 minutes30 - 60 minutes20 - 45 minutes60 - 120 minutes
Relative Reactivity Very HighHighVery HighModerate
Coupling Efficiency >99% (reported for difficult couplings)[3]98 - 99.5%>99.5%95 - 98%
Risk of Racemization Low to Moderate (base and temperature dependent)LowVery LowLow
Key Byproducts HCl (neutralized by base)HOBt, TetramethylureaHOAt, TetramethylureaDCU/DIU (soluble)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of Fmoc-amino acid chlorides using thionyl chloride with ultrasonication.[4]

Materials and Reagents:

  • Fmoc-D-alanine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Hexane

  • Ultrasonic bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Fmoc-D-alanine (1 equivalent) in anhydrous DCM (approx. 5 mL per mmol of amino acid).

  • Addition of Thionyl Chloride: Add thionyl chloride (3 equivalents) to the suspension.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Trituration and Isolation: Add anhydrous hexane to the residue to induce precipitation.

  • Filtration and Drying: Collect the solid precipitate by filtration, wash with fresh anhydrous hexane, and dry under high vacuum. The resulting this compound should be stored in a desiccator under an inert atmosphere.

synthesis_workflow start Fmoc-D-alanine in Anhydrous DCM add_socl2 Add SOCl₂ (3 eq.) start->add_socl2 sonicate Ultrasonicate (30 min) add_socl2->sonicate evaporate Rotary Evaporation sonicate->evaporate precipitate Triturate with Hexane evaporate->precipitate isolate Filter and Dry under Vacuum precipitate->isolate product This compound (Stable Solid) isolate->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Solid-Phase Coupling of this compound

This protocol describes the coupling of the pre-synthesized this compound to a deprotected peptide-resin. An alternative is the in situ generation of the acid chloride using reagents like bis-(trichloromethyl)carbonate (BTC), which can be advantageous for difficult sequences.[2]

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base: 2,4,6-Collidine or N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection (e.g., 2 x 10 min with 20% piperidine in DMF) and thorough washing with DMF, the deprotected peptide-resin is ready for coupling.[5]

  • Coupling Solution Preparation: In a separate dry vessel, dissolve this compound (1.5 - 3 equivalents relative to resin loading) in anhydrous DMF or DCM.

  • Base Addition: To the peptide-resin in the reaction vessel, add the base (e.g., collidine, 3-5 equivalents) in the same solvent. Agitate briefly.

  • Coupling Reaction: Add the solution of this compound to the resin suspension. Agitate the mixture at room temperature for 15-60 minutes. The reaction is typically very fast.

  • Monitoring the Coupling: The completion of the coupling can be monitored using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the neutralized HCl salt (e.g., collidinium chloride).

  • Next Cycle: The resin is now ready for the next Fmoc deprotection step in the sequence.

Potential Side Reactions and Mitigation

  • Racemization: While urethane-protected amino acids like Fmoc-D-alanine are generally resistant to racemization, the high reactivity of the acid chloride can increase this risk, especially in the presence of excess base or at elevated temperatures.[6]

    • Mitigation: Use a hindered, non-nucleophilic base like 2,4,6-collidine or DIPEA. Avoid prolonged reaction times and elevated temperatures. Perform the coupling at 0°C for particularly sensitive sequences.

  • Reaction with Side Chains: The high reactivity of thionyl chloride during the synthesis of the acid chloride, and the acid chloride itself during coupling, can lead to side reactions with unprotected or sensitive side-chain functional groups. It is noted that acid-sensitive groups may not be compatible with treatment with thionyl chloride.[7]

    • Mitigation: Ensure that all reactive side chains in the peptide sequence are adequately protected with groups stable to the coupling conditions.

  • Premature Cleavage from Acid-Labile Resins: The HCl generated during the coupling reaction is a strong acid. If not adequately neutralized, it can cause premature cleavage of the peptide from highly acid-labile resins like 2-chlorotrityl chloride resin.

    • Mitigation: Use a sufficient excess of a non-nucleophilic base (at least 2 equivalents relative to the acid chloride) to neutralize the HCl as it is formed. For highly sensitive linkers, consider alternative activation methods or less acid-labile resins like Wang or Rink Amide resin, depending on the desired C-terminus.[8]

Safety and Handling

  • This compound: As an acid chloride, this compound is corrosive and lachrymatory. It will react with moisture in the air to release HCl. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a desiccator.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood with appropriate PPE.

  • Piperidine, DMF, DCM, DIPEA, Collidine: These are flammable and/or toxic solvents and bases. Consult the Safety Data Sheet (SDS) for each reagent before use and handle with appropriate precautions.

By following these detailed protocols and considering the potential challenges, researchers can effectively utilize this compound as a powerful tool for the efficient incorporation of D-alanine into synthetic peptides, facilitating the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc-D-alanyl chloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-D-alanyl chloride in solid-phase peptide synthesis (SPPS). This document outlines the unique advantages of this reagent, detailed experimental protocols, and expected outcomes, tailored for professionals in peptide research and drug development.

This compound is a highly reactive building block for the introduction of D-alanine into peptide sequences. The incorporation of D-amino acids is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. The high reactivity of the acyl chloride facilitates efficient coupling, particularly in sterically hindered positions where standard coupling reagents may be less effective.

Core Principles and Advantages

The use of this compound in SPPS is rooted in the well-established Fmoc/tBu strategy. The Fmoc group provides temporary protection of the N-terminus and is readily removed by a mild base, typically piperidine. The key advantage of employing an amino acid chloride is its heightened acylating power, which can lead to faster and more complete coupling reactions. This is especially beneficial for challenging sequences or for reducing racemization.

Key Advantages:

  • High Reactivity: Fmoc-amino acid chlorides are among the most reactive acylating species used in peptide synthesis, often leading to rapid and complete coupling reactions.

  • Reduced Racemization: The fast reaction kinetics can minimize the risk of racemization, a common side reaction during the activation of amino acids.

  • Overcoming Steric Hindrance: Its high reactivity makes it an excellent choice for coupling to sterically demanding amino acids or sequences.

  • Enhanced Peptide Stability: The incorporation of D-alanine increases resistance to proteolytic degradation.

While specific quantitative data for the use of this compound in SPPS is not extensively published in comparative tables, "good to excellent yields" have been reported for dipeptide synthesis using Fmoc-amino acid chlorides. The following table provides expected values based on such reports and general knowledge of SPPS.

ParameterExpected Value/ConditionNotes
Resin Loading 0.1 - 1.0 mmol/gVaries depending on the resin type.
This compound Equivalents 1.5 - 3 equivalentsRelative to the resin loading. Fewer equivalents may be needed due to high reactivity.
Base Equivalents (e.g., DIPEA) 3 - 6 equivalentsTypically double the amino acid chloride equivalents.
Coupling Time 30 - 60 minutesSignificantly shorter than many standard coupling protocols.
Coupling Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous conditions are crucial.
Deprotection Solution 20% Piperidine in DMFStandard for Fmoc-SPPS.
Deprotection Time 2 x 5-10 minutesTwo short treatments are generally more effective.
Cleavage Cocktail TFA-based (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)Composition depends on the side-chain protecting groups of other amino acids in the sequence.
Cleavage Time 2 - 4 hours
Expected Purity (Crude) 70 - 95%Highly sequence-dependent.
Coupling Efficiency >99%Expected to be very high due to the reactivity of the acyl chloride.

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound in manual solid-phase peptide synthesis.

Protocol 1: General SPPS Cycle for this compound

This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.

Materials and Reagents:

  • Appropriate solid-phase synthesis resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • This compound Coupling:

    • In a separate, dry flask, dissolve this compound (1.5 - 3 equivalents) in anhydrous DCM or DMF.

    • Add DIPEA (3 - 6 equivalents) to the solution.

    • Immediately add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

    • Monitor the coupling completion using a Kaiser test. A negative test (no color change) indicates a complete reaction.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the deprotected peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) to confirm the molecular weight.

Visualizations

SPPS Workflow using this compound

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling This compound Coupling (DIPEA in DCM/DMF) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_cycle Repeat for Next Amino Acid kaiser_test->repeat_cycle Negative final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Positive (Final AA) repeat_cycle->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification & Characterization (RP-HPLC, MS) cleavage->purification end End: Purified Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Chemical Reaction Pathway for Coupling

Caption: Coupling of this compound to the resin-bound peptide.

Application Notes and Protocols: Coupling Fmoc-D-alanyl chloride to Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of peptide bonds involving sterically hindered amino acids, such as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) and bulky residues like tert-leucine (Tle), presents a significant challenge in solid-phase and solution-phase peptide synthesis.[1][2][3] Standard coupling protocols often result in low yields, incomplete reactions, and racemization due to the physical obstruction of the reactive centers.[3] To overcome these hurdles, more reactive acylating agents are required. One effective strategy is the conversion of the carboxylic acid of the incoming Fmoc-protected amino acid into a highly reactive acyl chloride.

Fmoc-D-alanyl chloride is a valuable building block for introducing a D-alanine residue in a peptide sequence, a modification often employed to enhance metabolic stability against enzymatic degradation. The high reactivity of the acyl chloride can effectively drive the coupling reaction to completion even with nucleophilically challenged, sterically hindered amino groups.[4]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent coupling to the sterically hindered amino acids Aib and tert-leucine in both solid-phase and solution-phase settings.

Data Presentation

The following tables summarize representative data for the synthesis and coupling of this compound. The data is compiled from literature on similar reactions and serves as a guideline for expected outcomes.

Table 1: Synthesis of this compound

ParameterMethodReagentsReaction TimeYieldPurityReference
Synthesis UltrasonicationFmoc-D-Ala-OH, Thionyl Chloride (SOCl₂)30 min>95%>98%[5]

Table 2: Coupling of this compound with Sterically Hindered Amino Acids

Coupling ReactionMethodKey ReagentsReaction TimeCoupling Efficiency/YieldPurityReference
Fmoc-D-Ala-Cl + H-Aib-Resin Solid-PhaseFmoc-D-Ala-Cl, H-Aib-Resin, DIPEA1-2 hoursHigh (>90%)High[4]
Fmoc-D-Ala-Cl + H-Tle-OMe·HCl Solution-PhaseFmoc-D-Ala-Cl, H-Tle-OMe·HCl, NMM1 hourGood to Excellent>98%[5][6]
Fmoc-D-Ala-Cl + H-Aib-OMe·HCl Solution-PhaseFmoc-D-Ala-Cl, H-Aib-OMe·HCl, NMM1-2 hoursGood to Excellent>98%[5][6]

Note: Yields and purity are representative and can vary based on specific reaction conditions, scale, and purification methods.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from Fmoc-D-alanine using thionyl chloride, with the option of ultrasonication to accelerate the reaction.

Materials:

  • Fmoc-D-alanine (Fmoc-D-Ala-OH)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Ultrasonic bath (optional)

  • Rotary evaporator

  • Vacuum pump

Procedure:

  • To a solution of Fmoc-D-alanine (1 equivalent) in anhydrous DCM, add thionyl chloride (3 equivalents).[5]

  • For accelerated reaction, place the flask in an ultrasonic bath for 30 minutes.[5] Alternatively, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Triturate the residue with hexane to precipitate the this compound.

  • Filter the resulting solid and dry it under vacuum. The product is typically a stable white solid that can be stored for future use.[5]

Protocol 2: Solid-Phase Coupling of this compound to a Sterically Hindered Amino Acid-Resin

This protocol details the coupling of pre-synthesized this compound to a resin-bound sterically hindered amino acid (e.g., H-Aib-Resin or H-Tle-Resin).

Materials:

  • Sterically hindered amino acid-loaded resin (e.g., H-Aib-Wang resin)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase peptide synthesis (SPPS) vessel

  • Shaker

Procedure:

  • Swell the resin in anhydrous DMF for 30-60 minutes in the SPPS vessel.

  • Drain the DMF.

  • Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of anhydrous DMF.

  • In a separate container, prepare a solution of DIPEA (4-6 equivalents) in anhydrous DMF.

  • Add the this compound solution to the resin, followed by the DIPEA solution.

  • Shake the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling completion using a ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.[7]

  • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 3: Solution-Phase Coupling of this compound to a Sterically Hindered Amino Acid Ester

This protocol describes the coupling of this compound to the methyl ester of a sterically hindered amino acid (e.g., Aib or Tle) in solution.

Materials:

  • This compound

  • H-Aib-OMe·HCl or H-Tle-OMe·HCl

  • Anhydrous Tetrahydrofuran (THF)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • 10% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the sterically hindered amino acid methyl ester hydrochloride salt (1.2 equivalents) in anhydrous THF.[5]

  • Neutralize the hydrochloride salt by adding NMM (1.5 equivalents) and stir for 10 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF and cool to 0 °C.

  • Slowly add the neutralized amino acid ester solution to the this compound solution.

  • Add an additional amount of NMM (1.5 equivalents) to neutralize the HCl generated during the coupling reaction.[5]

  • Stir the reaction mixture at room temperature and monitor its completion by TLC (typically 1-2 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Partition the residue between DCM and 10% citric acid solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the product by flash column chromatography or recrystallization as needed.

Visualizations

Synthesis_and_Coupling_Workflow cluster_synthesis Protocol 1: Synthesis of this compound cluster_coupling Coupling Protocols cluster_solid_phase Protocol 2: Solid-Phase cluster_solution_phase Protocol 3: Solution-Phase Fmoc_D_Ala Fmoc-D-Ala-OH Reaction Reaction in DCM (Ultrasonication optional) Fmoc_D_Ala->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Evaporation Evaporation Reaction->Evaporation Trituration Trituration with Hexane Evaporation->Trituration Fmoc_D_Ala_Cl This compound Trituration->Fmoc_D_Ala_Cl Coupling_SPPS Coupling with Fmoc-D-Ala-Cl, DIPEA Fmoc_D_Ala_Cl->Coupling_SPPS Coupling_Solution Coupling with Fmoc-D-Ala-Cl, NMM Fmoc_D_Ala_Cl->Coupling_Solution H_AA_Resin H-AA(hindered)-Resin H_AA_Resin->Coupling_SPPS Dipeptide_Resin Fmoc-D-Ala-AA(hindered)-Resin Coupling_SPPS->Dipeptide_Resin H_AA_Ester H-AA(hindered)-OMe·HCl H_AA_Ester->Coupling_Solution Dipeptide_Ester Fmoc-D-Ala-AA(hindered)-OMe Coupling_Solution->Dipeptide_Ester

Caption: Workflow for the synthesis and coupling of this compound.

Logical_Relationship Challenge Steric Hindrance (e.g., Aib, Tle) Problem Low Coupling Yield & Incomplete Reactions Challenge->Problem Solution Increase Electrophilicity of Carboxyl Component Problem->Solution Method Convert Fmoc-D-Ala-OH to This compound Solution->Method Outcome Efficient Coupling to Sterically Hindered Amines Method->Outcome

References

Application Notes and Protocols: Synthesis of N-Methylated Peptides Utilizing Fmoc-D-alanyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a crucial chemical modification in drug discovery, known to enhance metabolic stability, improve cell permeability, and modulate the conformational properties of peptides. This modification involves the substitution of an amide proton with a methyl group, which can significantly improve the pharmacokinetic profile of peptide-based therapeutics.[1][2] One versatile method for incorporating specific amino acids, such as D-alanine, into a peptide sequence is through the use of highly reactive Fmoc-amino acid chlorides.[3][4]

Fmoc-D-alanyl chloride serves as an efficient building block for the introduction of a D-alanine residue during solid-phase peptide synthesis (SPPS). Its high reactivity facilitates amide bond formation, particularly in sterically hindered couplings.[5] While not directly used for the methylation step itself, this compound is an excellent precursor for incorporating the D-alanine that can subsequently be N-methylated on-resin.

These application notes provide a detailed protocol for the synthesis of N-methylated peptides, beginning with the preparation of this compound, its coupling in SPPS, and the subsequent on-resin N-methylation of the incorporated D-alanine residue using a modified Fukuyama-Mitsunobu reaction.

Synthesis of this compound

The conversion of Fmoc-D-alanine to its highly reactive acid chloride derivative is a key preliminary step. This can be achieved using standard chlorinating agents such as thionyl chloride or oxalyl chloride. The use of ultrasonication can significantly reduce the reaction time.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Fmoc-D-alanine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Sonic bath (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend Fmoc-D-alanine (1 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture can be stirred at room temperature for 4-5 hours or placed in a sonic bath for approximately 30 minutes until the reaction is complete (monitored by the cessation of gas evolution and dissolution of the solid).[3]

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be solidified by precipitation in cold hexane.[3]

  • Isolate the solid product by filtration and dry under vacuum. The product is typically a stable white solid that can be stored for an extended period.[3]

Solid-Phase Synthesis of N-Methylated Peptides

The general workflow for synthesizing an N-methylated peptide using this compound involves three main stages:

  • Coupling of this compound to the resin-bound peptide.

  • On-resin N-methylation of the newly incorporated D-alanine.

  • Continuation of peptide synthesis and final cleavage from the resin.

The following diagram illustrates the overall workflow:

G cluster_0 Preparation of Reagents cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Final Steps prep_fmac Synthesis of This compound coupling Coupling of This compound prep_fmac->coupling resin Start with Resin-bound Peptide (Free N-terminus) resin->coupling methylation On-Resin N-Methylation of D-alanine coupling->methylation elongation Peptide Chain Elongation (Standard Fmoc-SPPS) methylation->elongation cleavage Cleavage from Resin and Deprotection elongation->cleavage purification Purification and Analysis (e.g., HPLC, Mass Spec) cleavage->purification G start Resin-bound Peptide with D-alanine sulfonylation 1. Sulfonylation (o-NBS-Cl, PPh₃, DIAD) start->sulfonylation methylation 2. N-Methylation (Methyl iodide or Methyl p-toluenesulfonate) sulfonylation->methylation desulfonylation 3. Desulfonylation (2-Mercaptoethanol, DBU) methylation->desulfonylation result N-Methylated D-alanine Residue desulfonylation->result

References

Application Notes and Protocols: Reaction of Fmoc-D-alanyl chloride with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(9-fluorenylmethoxycarbonyl)-D-alanyl chloride (Fmoc-D-alanyl chloride) is a highly reactive amino acid derivative crucial for the synthesis of peptides and other complex organic molecules. Its D-configuration imparts unique stereochemical properties, influencing the biological activity and conformational structure of the resulting products.[1] Fmoc-amino acid chlorides are known for their high reactivity, making them particularly useful for challenging coupling reactions where other methods may be less effective.[2] This document provides detailed application notes and experimental protocols for the reaction of this compound with both primary and secondary amines, a fundamental step in the creation of novel peptides and peptidomimetics for research and drug development.

Reaction Mechanism and Comparative Reactivity

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen, forming a stable amide bond. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct.

Primary vs. Secondary Amines: A Reactivity Comparison

Primary amines generally exhibit higher reactivity towards this compound than secondary amines. This difference is primarily attributed to two factors:

  • Steric Hindrance: Primary amines have only one substituent attached to the nitrogen, presenting less steric bulk around the nucleophilic center. This allows for an easier approach to the electrophilic carbonyl carbon of the acid chloride. Secondary amines, with two substituents, create a more sterically hindered environment, which can slow down the rate of reaction.

  • Nucleophilicity: While alkyl groups are electron-donating, the increased steric hindrance of secondary amines often outweighs the electronic effect, making them less reactive in this context.

Due to these factors, reactions with primary amines are typically faster and may proceed to completion under milder conditions compared to reactions with secondary amines.

Quantitative Data Summary

The following table summarizes the expected outcomes and conditions for the reaction of this compound with representative primary and secondary amines. Precise yields and reaction times can vary based on specific substrates, solvents, and temperatures.

Amine TypeExample AmineRelative ReactivityTypical Reaction TimeExpected YieldKey Considerations
Primary Amine BenzylamineHigh1-4 hours> 90%Reaction is often rapid and exothermic. Cooling may be necessary.
Secondary Amine MorpholineModerate2-8 hours85-95%Longer reaction times may be needed. Steric hindrance can be a limiting factor.

Potential Side Reactions

The high reactivity of Fmoc-amino acid chlorides can lead to side reactions if not properly controlled. One of the primary concerns is the formation of a 5(4H)-oxazolone intermediate.[2][3][4][5][6] This can occur in the presence of a base and may lead to racemization at the alpha-carbon of the amino acid, compromising the stereochemical integrity of the final product.[3] Careful control of temperature and the choice of a non-nucleophilic base can help to minimize this side reaction.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. This compound is moisture-sensitive and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: Reaction of this compound with a Primary Amine (Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve benzylamine (1.0 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM.

  • Cool the this compound solution to 0 °C in an ice bath.

  • Slowly add the benzylamine/base solution dropwise to the stirred this compound solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reaction of this compound with a Secondary Amine (Morpholine)

Materials:

  • This compound

  • Morpholine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve morpholine (1.1 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add this compound (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add water to the mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[7]

  • Purify the crude product as needed, typically by column chromatography.

Mandatory Visualizations

Caption: General reaction of this compound with an amine.

Experimental_Workflow start Start dissolve_reagents Dissolve Amine and Base in Anhydrous DCM start->dissolve_reagents cool_solution Cool this compound solution to 0°C dissolve_reagents->cool_solution add_amine Add Amine Solution Dropwise cool_solution->add_amine react Stir at Room Temperature (1-8 hours) add_amine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry_concentrate Dry (Na₂SO₄) and Concentrate workup->dry_concentrate purify Purify Product (Recrystallization/Chromatography) dry_concentrate->purify end End purify->end

Caption: General experimental workflow for amide bond formation.

Applications in Drug Development and Biological Significance

D-amino acids play significant roles in various biological processes, and their incorporation into peptides can lead to compounds with enhanced therapeutic properties.

Bacterial Cell Wall Synthesis

D-alanine is a fundamental component of peptidoglycan, the structural backbone of bacterial cell walls.[8][9] The dipeptide D-alanyl-D-alanine is crucial for the cross-linking of peptidoglycan strands, a process catalyzed by transpeptidases.[9][10] These enzymes are the targets of penicillin and other β-lactam antibiotics.[10] Molecules synthesized using this compound can serve as probes to study peptidoglycan biosynthesis or as scaffolds for the development of novel antibacterial agents that disrupt this essential pathway.[8][9][10]

Peptidoglycan_Synthesis L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-alanyl-D-alanine D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_NAM_peptide UDP-NAM-pentapeptide (precursor) D_Ala_D_Ala->UDP_NAM_peptide Incorporation Lipid_II Lipid II UDP_NAM_peptide->Lipid_II PGN Growing Peptidoglycan Chain Lipid_II->PGN Transglycosylation Crosslinked_PGN Cross-linked Peptidoglycan PGN->Crosslinked_PGN Transpeptidation Vancomycin Vancomycin Vancomycin->D_Ala_D_Ala Binds & Inhibits Incorporation Penicillin Penicillin Penicillin->PGN Inhibits Transpeptidation

Caption: Role of D-alanine in bacterial peptidoglycan synthesis.

Neuromodulation

In the central nervous system, D-alanine acts as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[11][12][13] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[12] Modulation of NMDA receptor activity is a key area of research for neurological disorders such as schizophrenia and Alzheimer's disease.[11][14] Peptides or small molecules containing D-alanine can be designed to interact with the NMDA receptor, offering potential therapeutic avenues for these conditions.[14]

NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_receptor NMDA Receptor Glutamate Glutamate Glutamate_Site Glutamate Binding Site Glutamate->Glutamate_Site D_Alanine D-Alanine Glycine_Site Glycine/D-Alanine Co-agonist Site D_Alanine->Glycine_Site Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) Ca²⁺ Influx Ion_Channel->Ion_Channel_Open Binding Opens Channel Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Ion_Channel_Open->Synaptic_Plasticity Leads to

Caption: D-alanine as a co-agonist of the NMDA receptor.

References

Application Note: Synthesis and Characterization of Fmoc-D-alanyl Chloride for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and characterization of Fmoc-D-alanyl chloride, a critical building block in solid-phase peptide synthesis (SPPS). The protocols detailed below outline the conversion of Fmoc-D-alanine to its highly reactive acid chloride derivative, followed by its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction

Nα-Fmoc-protected amino acid chlorides are valuable reagents in peptide chemistry, known for their high reactivity which can facilitate peptide bond formation, especially in challenging coupling reactions. The use of the D-enantiomer, this compound, is essential for the incorporation of D-alanine residues into peptide sequences, a common strategy to enhance peptide stability against enzymatic degradation and to modulate biological activity. Accurate characterization of this reagent is paramount to ensure its purity and structural integrity prior to its use in peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved by treating Fmoc-D-alanine with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol describes a general and effective method using thionyl chloride.

Experimental Protocol: Synthesis

Materials:

  • Fmoc-D-alanine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Ultrasonic bath (optional, but recommended for faster reaction)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), suspend Fmoc-D-alanine (1 equivalent) in anhydrous dichloromethane.

  • Add thionyl chloride (2-3 equivalents) dropwise to the suspension at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. For an accelerated reaction, the flask can be placed in an ultrasonic bath for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is then triturated with anhydrous hexane to precipitate the this compound as a solid.

  • Filter the solid product, wash with fresh anhydrous hexane, and dry under vacuum to yield the final product.

It is crucial to perform all steps under anhydrous conditions to prevent hydrolysis of the acid chloride.

Synthesis_Workflow Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Fmoc_D_Ala Fmoc-D-alanine Reaction_Vessel Reaction in Anhydrous DCM (Ultrasonication/Stirring) Fmoc_D_Ala->Reaction_Vessel SOCl2 Thionyl Chloride SOCl2->Reaction_Vessel DCM Anhydrous DCM DCM->Reaction_Vessel Evaporation Evaporation of Solvent & Excess SOCl₂ Reaction_Vessel->Evaporation Trituration Trituration with Anhydrous Hexane Evaporation->Trituration Filtration Filtration & Drying Trituration->Filtration Product This compound Filtration->Product

Caption: Synthesis Workflow of this compound.

Characterization of this compound

Accurate characterization by NMR and mass spectrometry is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and purity of the compound. Due to the reactive nature of acid chlorides, it is recommended to use an anhydrous deuterated solvent, such as deuterated chloroform (CDCl₃), and to acquire the spectra promptly after sample preparation.

¹H NMR Spectroscopy Data

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Fmoc Group
Aromatic Protons7.20 - 7.80Multiplet
CH~4.20Triplet
CH₂~4.40Doublet
D-Alanine Moiety
α-CH4.40 - 4.60Quartet~7.0
β-CH₃1.50 - 1.70Doublet~7.0
NH5.30 - 5.60Doublet

¹³C NMR Spectroscopy Data

Similarly, the expected ¹³C NMR chemical shifts are tabulated below. The most significant change from the starting material is the chemical shift of the carbonyl carbon, which is expected to shift downfield upon conversion to the acid chloride.

Assignment Expected Chemical Shift (δ, ppm)
Fmoc Group
Aromatic Carbons120 - 145
CH~47
CH₂~67
Carbonyl (urethane)~156
D-Alanine Moiety
Carbonyl (acid chloride)172 - 176
α-C~55
β-C~18
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to confirm the molecular weight of the synthesized product.

Expected Mass Spectrometry Data

  • Molecular Formula: C₁₈H₁₆ClNO₃

  • Molecular Weight: 329.78 g/mol

  • Expected [M+H]⁺: 330.08 m/z

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), characteristic fragmentation patterns are expected. The primary fragmentation would likely involve the loss of the Fmoc group (222.1 m/z) or cleavage of the acid chloride moiety.

Fragment Ion Expected m/z Description
[M+H]⁺330.08Protonated molecular ion
[M-Cl]⁺294.11Loss of chlorine
[Fmoc+H]⁺223.1Protonated fluorenylmethoxycarbonyl group
[M-Fmoc]⁺108.04Loss of the Fmoc group

Experimental Protocols: Characterization

NMR Sample Preparation
  • Ensure the NMR tube and cap are clean and dry.

  • Weigh approximately 5-10 mg of this compound directly into the NMR tube.

  • Add approximately 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃) to the tube.

  • Cap the tube and gently agitate to dissolve the sample.

  • Acquire the NMR spectra immediately to minimize potential degradation of the sample.

Mass Spectrometry Sample Preparation
  • Prepare a stock solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode ESI.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer.

Characterization_Workflow Characterization Workflow for this compound cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Synthesized_Product Synthesized This compound NMR_Sample_Prep Prepare NMR Sample (Anhydrous CDCl₃) Synthesized_Product->NMR_Sample_Prep MS_Sample_Prep Prepare MS Sample (MeCN/MeOH) Synthesized_Product->MS_Sample_Prep NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra NMR_Sample_Prep->NMR_Acquisition NMR_Data_Analysis Analyze Chemical Shifts, Coupling Constants, and Purity NMR_Acquisition->NMR_Data_Analysis MS_Acquisition Acquire ESI-MS Spectrum MS_Sample_Prep->MS_Acquisition MS_Data_Analysis Analyze Molecular Ion Peak and Fragmentation Pattern MS_Acquisition->MS_Data_Analysis

Caption: Characterization Workflow for this compound.

Conclusion

The successful synthesis and rigorous characterization of this compound are fundamental for its effective application in peptide synthesis. The protocols and expected analytical data presented in this application note provide a framework for researchers to produce and validate this important reagent, thereby ensuring the quality and integrity of the resulting synthetic peptides. While specific experimental spectral data for the title compound is not widely published, the provided expected values based on chemical principles serve as a valuable guide for its characterization.

Application Note: HPLC-Based Monitoring of Fmoc-D-alanyl Chloride Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for researchers, scientists, and drug development professionals on the monitoring of Fmoc-D-alanyl chloride coupling reactions by High-Performance Liquid Chromatography (HPLC).

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the formation of the peptide bond between the activated C-terminus of a protected amino acid and the free N-terminus of the growing peptide chain is the most critical step.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used for Nα-protection due to its base-lability, allowing for mild deprotection conditions.[1][2] While standard coupling reagents like HBTU or HATU are common, highly reactive reagents such as Fmoc-amino acid chlorides are employed for difficult coupling steps.[2] this compound, due to its high reactivity, requires careful monitoring to ensure complete coupling, minimize side reactions, and prevent the formation of truncated or deletion sequences.[3]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring the progress of these reactions.[1] By analyzing small aliquots of the reaction supernatant, HPLC can quantify the disappearance of the this compound starting material over time. This method provides a quantitative assessment of reaction kinetics and completion, complementing traditional qualitative on-resin tests like the Kaiser test.[2][4] This document provides a detailed protocol for monitoring the coupling reaction of this compound to a resin-bound peptide using reverse-phase HPLC (RP-HPLC).

Principle of HPLC Monitoring

The monitoring method is based on the separation of components in the reaction mixture by RP-HPLC. The highly hydrophobic this compound, any hydrolysis byproducts (Fmoc-D-alanine), and other soluble species are separated based on their differential partitioning between the stationary phase (e.g., C18) and the mobile phase.[3] A UV detector, typically set at a wavelength where the Fmoc group has strong absorbance (e.g., 254 nm or 265 nm), is used for detection.[5] By taking samples from the reaction solution at various time points, quenching them, and analyzing them by HPLC, a kinetic profile of the reaction can be generated. A complete reaction is indicated by the disappearance of the this compound peak in the chromatogram.

Experimental Protocols

Protocol 1: this compound Coupling Reaction

This protocol describes the coupling of this compound to a deprotected N-terminal amine on a solid-phase resin.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (for quenching)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.[7]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a few resin beads. A positive result (blue beads) confirms the presence of free primary amines, ready for coupling.[7]

  • Coupling Reaction:

    • In a separate, dry vial, dissolve this compound (3 eq.) in anhydrous DMF.

    • Add the solution to the washed and drained resin.

    • Add DIPEA (3 eq.) to the reaction vessel to act as a base scavenger.

    • Agitate the reaction mixture at room temperature.

  • Monitoring: At specified time points (e.g., 5, 15, 30, 60, and 120 minutes), extract a small aliquot (approx. 50 µL) of the supernatant for HPLC analysis as described in Protocol 2.

  • Post-Coupling Wash: Once the reaction is deemed complete by HPLC analysis and/or a negative Kaiser test, drain the reaction solution and wash the resin with DMF (3-5 times).[6]

Protocol 2: HPLC Sample Preparation and Analysis

This protocol details the preparation and analysis of aliquots from the coupling reaction.

Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)[5]

  • Syringe filters (0.22 µm)

HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in Water[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile[5]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 254 nm[5]

  • Column Temperature: 30°C[3]

Procedure:

  • Sample Quenching: Immediately add the 50 µL aliquot from the reaction to a vial containing 450 µL of methanol to quench the reaction by reacting any remaining this compound.

  • Dilution: Further dilute the quenched sample with the initial mobile phase (e.g., 95% A, 5% B) to a suitable concentration for HPLC analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[3]

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peak corresponding to this compound. Monitor its peak area across the different time points. The reaction is considered complete when this peak is no longer detectable.

Data Presentation

Quantitative data from the HPLC monitoring should be summarized for clear interpretation.

Table 1: HPLC Gradient Conditions

Time (minutes)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.0955
25.0595
30.0595
30.1955
35.0955

Table 2: Example Data for Monitoring Reaction Progress

This table presents hypothetical data to illustrate the tracking of the this compound peak area over time.

Time Point (minutes)This compound Peak Area (arbitrary units)% Reactant Remaining
01,540,000100%
5812,00052.7%
15355,00023.1%
3098,0006.4%
60< 10,000 (Below Limit of Detection)~0%

Table 3: Troubleshooting Guide for Incomplete Coupling

ObservationPotential CauseRecommended Action
Significant this compound peak remains after expected reaction time.Insufficient reaction time or low reactivity of the N-terminus.Extend the reaction time and continue monitoring. Consider gentle heating (e.g., 35-40°C).[4]
Positive Kaiser test after extended reaction time.Steric hindrance; peptide aggregation.Perform a "double coupling" by adding a fresh solution of activated amino acid.[6]
Appearance of a large, early-eluting peak corresponding to Fmoc-D-alanine.Hydrolysis of this compound due to moisture.Ensure all reagents and solvents are anhydrous. Prepare this compound solution immediately before use.
Multiple unexpected peaks in the chromatogram.Impure starting materials; side reactions.Use high-purity this compound (≥99%).[8] Confirm the identity of byproducts using mass spectrometry.[3]

Visualizations

experimental_workflow Experimental Workflow for HPLC Monitoring ResinPrep 1. Resin Swelling (DMF, 30-60 min) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) ResinPrep->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Kaiser1 4. Kaiser Test (Optional) Wash1->Kaiser1 Coupling 5. Coupling Reaction (this compound, DIPEA, DMF) Kaiser1->Coupling If Positive MonitoringLoop 6. Monitoring Coupling->MonitoringLoop TakeAliquot Take Aliquot (50 µL) MonitoringLoop->TakeAliquot Quench Quench (Methanol) TakeAliquot->Quench HPLC HPLC Analysis Quench->HPLC Decision Reaction Complete? HPLC->Decision Decision->MonitoringLoop No Kaiser2 7. Final Kaiser Test Decision->Kaiser2 Yes Wash2 8. Final Wash Kaiser2->Wash2 If Negative NextStep Proceed to Next Synthesis Cycle Wash2->NextStep

Caption: Workflow for this compound coupling with integrated HPLC monitoring.

troubleshooting_workflow Troubleshooting Logic for Incomplete Coupling Start HPLC shows >5% starting material OR Kaiser Test is Positive Extend Action: Extend Reaction Time (+60 min) Start->Extend Remonitor Re-monitor via HPLC and/or Kaiser Test Extend->Remonitor CheckComplete Reaction Complete? Remonitor->CheckComplete DoubleCouple Action: Perform Double Coupling with fresh reagents CheckComplete->DoubleCouple No Success Success: Proceed to Next Synthesis Step CheckComplete->Success Yes DoubleCouple->Remonitor CheckReagents Consider: Check reagent purity, solvent anhydrousness, and peptide aggregation DoubleCouple->CheckReagents Failure Failure: Cap unreacted amines and investigate further CheckReagents->Failure

References

Application Notes and Protocols for the Large-Scale Preparation of D-Alanine-Containing Peptides Using Fmoc-D-Alanyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as D-alanine, into peptide structures is a critical strategy in modern drug development. D-amino acids confer enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. The use of 9-fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry, particularly with Fmoc-D-alanyl chloride, offers a robust and efficient method for the large-scale synthesis of these modified peptides under mild conditions.

This document provides detailed application notes and protocols for the large-scale preparation of a model D-alanine-containing dipeptide, specifically a D-alanine analog of Thymogen. Thymogen, a dipeptide with immunomodulatory properties, and its D-alanine analogs have shown potential for enhanced antioxidant activity, believed to be mediated through the Nrf2 signaling pathway.

Application: D-Alanine Modified Thymogen Analog as an Nrf2 Activator

D-alanine modified analogs of the dipeptide Thymogen (L-Glu-L-Trp) have demonstrated increased reparative and antioxidant effects in preclinical models of liver damage.[1] This enhanced activity is attributed to the greater stability of the peptide bond when a D-amino acid is present, leading to a longer plasma half-life. The antioxidant effects are hypothesized to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3]

Signaling Pathway: Nrf2 Activation by D-Alanine Peptide Analog

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Bioactive peptides, such as the D-alanine Thymogen analog, are believed to disrupt the Keap1-Nrf2 interaction. This disruption allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), bolstering the cell's defense against oxidative stress.[[“]][[“]][6]

Caption: Nrf2 signaling pathway activation by a D-alanine peptide analog.

Experimental Protocols

The following protocols are based on established solid-phase peptide synthesis (SPPS) methodologies and are adapted for the large-scale synthesis of a D-alanine-containing dipeptide.

Preparation of this compound

This compound is a key intermediate for the efficient coupling of D-alanine.

Materials:

  • Fmoc-D-Alanine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend Fmoc-D-Alanine (1 equivalent) in anhydrous DCM.

  • Cool the suspension in an ice bath with stirring.

  • Slowly add thionyl chloride (3 equivalents) to the suspension.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Triturate the resulting solid with cold hexane, filter, and dry under vacuum to yield this compound as a white solid.

Large-Scale Solid-Phase Synthesis of a D-Alanine Dipeptide

This protocol outlines the synthesis of a model dipeptide, Fmoc-L-Glu(OtBu)-D-Ala-Resin, on a kilogram scale.

Experimental Workflow:

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect1 wash1 3. Washing (DMF, DCM, MeOH) deprotect1->wash1 couple1 4. Coupling of First Amino Acid (Fmoc-D-Ala-OH, HBTU/DIPEA in DMF) wash1->couple1 wash2 5. Washing (DMF, DCM, MeOH) couple1->wash2 deprotect2 6. Fmoc Deprotection (20% Piperidine in DMF) wash2->deprotect2 wash3 7. Washing (DMF, DCM, MeOH) deprotect2->wash3 couple2 8. Coupling of Second Amino Acid (Fmoc-L-Glu(OtBu)-OH, HBTU/DIPEA in DMF) wash3->couple2 wash4 9. Final Washing (DMF, DCM, MeOH) couple2->wash4 cleave 10. Cleavage from Resin (TFA/TIS/H2O) wash4->cleave precipitate 11. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 12. Purification (RP-HPLC) precipitate->purify lyophilize 13. Lyophilization purify->lyophilize end Final Product: L-Glu-D-Ala Dipeptide lyophilize->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a dipeptide.

Materials and Reagents:

  • Rink Amide resin (e.g., 100-200 mesh, ~0.6 mmol/g loading)

  • Fmoc-D-Ala-OH

  • Fmoc-L-Glu(OtBu)-OH

  • N,N'-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

  • Solid-phase peptide synthesis vessel (large-scale)

  • Mechanical stirrer

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system (preparative)

  • Lyophilizer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel with gentle agitation.

  • First Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the resin linker.

  • Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and MeOH (x3) to remove residual piperidine and byproducts.

  • First Amino Acid Coupling (Fmoc-D-Ala-OH):

    • In a separate container, dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.

  • Washing: Wash the resin as described in step 3.

  • Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled D-alanine.

  • Washing: Wash the resin as described in step 3.

  • Second Amino Acid Coupling (Fmoc-L-Glu(OtBu)-OH):

    • Prepare the activated solution of Fmoc-L-Glu(OtBu)-OH following the procedure in step 4.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.

  • Final Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and MeOH (x3), and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Purification:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide with cold diethyl ether.

    • Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white, fluffy powder.

Data Presentation

The following tables provide representative data for the large-scale synthesis of a D-alanine-containing dipeptide. Actual results may vary depending on the specific sequence, scale, and equipment used.

Table 1: Reagent Quantities for Kilogram-Scale Dipeptide Synthesis

ReagentMolar Equivalents (per resin loading)Quantity (for 1 kg resin @ 0.6 mmol/g)
Rink Amide Resin1.01.0 kg
Fmoc-D-Ala-OH3.0~560 g
Fmoc-L-Glu(OtBu)-OH3.0~766 g
HBTU2.9~1.3 kg
DIPEA6.0~1.4 L
20% Piperidine in DMF-~10 L per deprotection
Cleavage Cocktail (TFA/TIS/H₂O)-~10 L

Table 2: Expected Yield and Purity

StageExpected YieldPurity (by HPLC)
Crude Peptide (after precipitation)70-85%60-75%
Purified Peptide (after RP-HPLC)30-50% (overall)>98%

Conclusion

The use of this compound and standard Fmoc-SPPS protocols enables the efficient and scalable synthesis of D-alanine-containing peptides. The incorporation of D-alanine enhances peptide stability, a desirable characteristic for therapeutic applications. The model dipeptide presented, an analog of Thymogen, highlights the potential for these modified peptides to act as potent activators of the Nrf2 signaling pathway, offering a promising avenue for the development of novel antioxidant and cytoprotective agents. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of peptide-based drug discovery and development.

References

Troubleshooting & Optimization

How to prevent hydrolysis of Fmoc-D-alanyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the hydrolysis of Fmoc-D-alanyl chloride during your experiments, ensuring the integrity and success of your synthetic protocols.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide addresses specific issues you may encounter related to the hydrolysis of this compound and provides actionable solutions.

Problem/Observation Potential Cause Recommended Solution(s)
Low reaction yield; presence of Fmoc-D-alanine in the crude product. Hydrolysis of this compound due to residual moisture in the reaction setup.Ensure Strict Anhydrous Conditions: - Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (e.g., argon or nitrogen). - Use freshly distilled and dried solvents. Store solvents over molecular sieves.[1] - Handle all reagents under an inert atmosphere.
Formation of "steamy" acidic fumes (HCl) upon addition of reagents. Reaction of this compound with water.[2][3]Immediate Action: - This is a clear indicator of moisture contamination. The reaction should be stopped if the desired outcome is compromised. Preventative Measures: - Re-evaluate the drying procedures for all solvents, reagents, and equipment. - Use septa and syringes for the transfer of liquids to minimize atmospheric exposure.
Inconsistent reaction outcomes between batches. Variable water content in solvents or reagents.Standardize Reagent and Solvent Preparation: - Implement a consistent protocol for drying solvents and handling anhydrous reagents. - Consider using a Karl Fischer titrator to quantify the water content in your solvents to ensure it is below an acceptable threshold (ideally <50 ppm).
Reaction failure when using amine bases. The chosen amine base contains water or is not suitable for the reaction.Select an Appropriate Anhydrous Base: - Use a non-nucleophilic, hindered amine base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[4] - Ensure the base is dried over a suitable drying agent (e.g., KOH) and distilled before use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

A1: Acyl chlorides are among the most reactive carboxylic acid derivatives.[5][6] The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the chlorine and the oxygen atoms. This makes it highly susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction that forms Fmoc-D-alanine and hydrochloric acid (HCl).[3][6]

Q2: What is the primary side product of this compound hydrolysis?

A2: The primary and most common side product is Fmoc-D-alanine. The presence of this byproduct can complicate purification and reduce the overall yield of the desired product.

Q3: Which solvents are recommended for reactions involving this compound?

A3: Aprotic and non-polar solvents are generally preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used, provided they are rigorously dried.[1][7] It is crucial to avoid protic solvents like alcohols, as they will react with the acid chloride to form esters.[8] Solvents like DMF and NMP must be of high purity and anhydrous, as they can contain amine impurities that may cause side reactions.[1]

Q4: How can I be certain that my reaction environment is sufficiently anhydrous?

A4: Beyond standard drying procedures for glassware and solvents, several practices can help ensure an anhydrous environment:

  • Use of an Inert Atmosphere: Conducting the reaction under a positive pressure of an inert gas like argon or nitrogen minimizes the ingress of atmospheric moisture.

  • Freshly Opened Reagents: Use freshly opened bottles of anhydrous solvents or reagents whenever possible.

  • Proper Storage: Store anhydrous solvents and reagents over molecular sieves or other appropriate drying agents.[9]

Q5: Can I use an excess of this compound to compensate for some hydrolysis?

A5: While using a slight excess of the acid chloride might seem like a practical approach to drive the reaction to completion, it is not an ideal solution for addressing hydrolysis. The hydrolysis will still occur, leading to the formation of Fmoc-D-alanine, which will need to be removed during purification. The primary focus should always be on preventing hydrolysis by maintaining strictly anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for a Coupling Reaction Using this compound Under Anhydrous Conditions
  • Preparation of Glassware: All glassware (reaction flask, dropping funnel, stirrer bar) should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use high-purity, anhydrous solvents. Dichloromethane (DCM) should be distilled from calcium hydride. Anhydrous N,N-diisopropylethylamine (DIEA) should be stored over potassium hydroxide pellets.

  • Reaction Setup: Assemble the glassware under a positive pressure of inert gas. The reaction flask should be equipped with a magnetic stirrer, a septum, and an inert gas inlet.

  • Addition of Reactants: Dissolve the amine substrate in anhydrous DCM and add it to the reaction flask via a syringe. Cool the solution to 0°C in an ice bath.

  • Activation and Coupling: In a separate, dry flask, dissolve this compound in anhydrous DCM. Add this solution dropwise to the cooled solution of the amine substrate. Following this, add anhydrous DIEA dropwise to neutralize the HCl generated during the reaction.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining acid chloride by the slow addition of a suitable reagent (e.g., anhydrous methanol). The work-up procedure will be specific to the desired product but will typically involve washing with dilute aqueous acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄), filtration, and solvent evaporation.

Visualization of the Hydrolysis Prevention Workflow

The following diagram illustrates the critical steps and considerations for preventing the hydrolysis of this compound during a chemical reaction.

Hydrolysis_Prevention_Workflow cluster_prep Preparation Phase cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_outcome Desired Outcome glassware Oven-Dry Glassware (>100°C) inert_atm Assemble Under Inert Atmosphere (Ar/N2) glassware->inert_atm solvents Use Anhydrous Solvents (e.g., distilled from CaH2) solvents->inert_atm reagents Use Anhydrous Reagents (Store over desiccants) reagents->inert_atm temp_control Cool Reaction to 0°C inert_atm->temp_control add_amine Add Amine Substrate temp_control->add_amine add_acid_chloride Slowly Add This compound add_amine->add_acid_chloride add_base Add Anhydrous Base (e.g., DIEA) add_acid_chloride->add_base water_cont Moisture Contamination add_acid_chloride->water_cont if present monitoring Monitor Reaction (TLC, LC-MS) add_base->monitoring success Successful Coupling monitoring->success hydrolysis Hydrolysis Product (Fmoc-D-alanine) water_cont->hydrolysis

Caption: Workflow for preventing hydrolysis of this compound.

References

Technical Support Center: Minimizing Racemization with Fmoc-D-alanyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the use of Fmoc-D-alanyl chloride, focusing specifically on minimizing racemization during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

Racemization is the process by which a chiral molecule, such as D-alanine, is converted into an equal mixture of both its D- and L-enantiomers. In peptide synthesis, the stereochemical integrity of each amino acid is critical for the final peptide's structure, and therefore its biological activity and therapeutic efficacy. The use of highly reactive intermediates like acid chlorides can increase the risk of racemization at the α-carbon of the amino acid.[1] This leads to the incorporation of the incorrect L-alanine enantiomer into the peptide chain, resulting in diastereomeric impurities that are often difficult to separate from the desired product.

Q2: What is the primary mechanism of racemization for Fmoc-protected amino acid chlorides?

The primary mechanism of racemization for activated Fmoc-amino acids, including the chloride form, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The highly reactive acid chloride can facilitate the cyclization of the N-protected amino acid. The α-proton of this oxazolone intermediate is acidic and can be abstracted by a base present in the reaction mixture. The resulting planar enolate can then be reprotonated from either face, leading to a loss of the original stereochemistry and the formation of a racemic mixture.

Q3: What are the key factors that influence the extent of racemization when using this compound?

Several experimental factors can significantly impact the degree of racemization:

  • Temperature: Higher reaction temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization.[2]

  • Base: The type and concentration of the base used are critical. Stronger and less sterically hindered bases can increase the rate of α-proton abstraction from the oxazolone intermediate, leading to higher levels of racemization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in both the coupling and racemization pathways. Less polar solvents may help to reduce racemization.

  • Reaction Time: Prolonged exposure of the activated amino acid chloride to basic conditions before and during the coupling reaction can increase the opportunity for racemization.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize racemization when using this compound in your experiments.

Observed Problem Potential Cause Recommended Solution
Presence of diastereomeric impurities in HPLC/MS analysis. Racemization of this compound during the coupling step.1. Optimize Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C or -15°C) to slow down the rate of racemization. 2. Select a Weaker Base: Use a sterically hindered and weaker base such as sym-collidine or N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIEA) or triethylamine (TEA). Use the minimum necessary amount of base. 3. Minimize Pre-activation Time: Add the this compound to the reaction mixture immediately after its preparation or dissolution. Avoid prolonged pre-activation times in the presence of a base before the addition of the amine component. 4. Solvent Selection: If solubility allows, consider using a less polar solvent or a mixture of solvents to potentially reduce the rate of racemization.
Low yield of the desired peptide. Incomplete coupling reaction due to suboptimal conditions.1. Ensure Efficient Mixing: Proper agitation is crucial for heterogeneous reactions (solid-phase synthesis) to ensure all reagents are in contact. 2. Verify Reagent Quality: Ensure that the this compound and all other reagents are of high purity and anhydrous, as moisture can deactivate the acid chloride. 3. Monitor Reaction Completion: Use a qualitative test like the Kaiser test (for solid-phase synthesis) to confirm the completion of the coupling reaction before proceeding to the next step.[3]
Difficulty in purifying the final peptide. Co-elution of the desired peptide and its diastereomer.1. Optimize HPLC Conditions: Use a shallower gradient and/or a different column chemistry (e.g., a chiral column) to improve the separation of the diastereomers.[4][5] 2. Prevent Racemization at the Source: The most effective approach is to minimize racemization during the synthesis by implementing the strategies outlined above.

Quantitative Data on Racemization

While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following table provides representative data on the impact of different coupling conditions on the racemization of other Fmoc-amino acids. This data can serve as a valuable guide for optimizing your reaction conditions.

Fmoc-Amino Acid Coupling Conditions % Racemization (D-isomer formation) Reference Context
Fmoc-L-His(Trt)-OHDIC/Oxyma, room temperature1.8%Illustrates that even with milder coupling agents, some racemization can occur.[1]
Fmoc-L-His(Trt)-OHDIC/Oxyma, 55°C31.0%Highlights the significant impact of elevated temperature on racemization.[1]
Fmoc-L-Cys(Trt)-OHHATU/NMMHighDemonstrates the influence of the coupling reagent and base combination.[1]
Fmoc-L-Cys(Trt)-OHDIC/OxymaNegligibleShows that the choice of coupling reagent is critical for minimizing racemization of sensitive amino acids.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound (Solution Phase)

This protocol is designed to minimize racemization during the coupling of this compound to an amino acid ester.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • sym-Collidine or N-methylmorpholine (NMM)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF) (if needed for solubility)

  • Argon or nitrogen atmosphere

Procedure:

  • Preparation of the Amine Component: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Neutralization: Cool the solution to 0°C in an ice bath. Add sym-collidine or NMM (1.05 equivalents) dropwise to neutralize the hydrochloride salt. Stir the mixture for 15-20 minutes at 0°C.

  • Preparation of the Acid Chloride Solution: In a separate, dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Coupling Reaction: Add the this compound solution to the neutralized amine solution dropwise at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol outlines a general method for determining the D/L ratio of alanine in a peptide hydrolysate.

Materials:

  • Peptide sample

  • 6 M HCl

  • Deuterated HCl (DCl) in D₂O (for assessing hydrolysis-induced racemization)

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T)[4]

  • HPLC-grade methanol and water

  • Formic acid

Procedure:

  • Peptide Hydrolysis:

    • Place the peptide sample in a hydrolysis tube.

    • Add 6 M HCl (or 6 M DCl in D₂O for a control to quantify acid-induced racemization).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the acid under a stream of nitrogen or in a vacuum centrifuge.

    • Re-dissolve the amino acid residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02 v/v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the hydrolyzed sample and a standard mixture of D- and L-alanine to determine their retention times.

    • Integrate the peak areas for both D- and L-alanine in the sample chromatogram.

    • Calculate the percentage of the L-isomer (undesired enantiomer) using the following formula: % L-isomer = [Area(L-alanine) / (Area(D-alanine) + Area(L-alanine))] x 100

Visualizations

Racemization_Mechanism Fmoc_D_Ala_Cl This compound Oxazolone 5(4H)-Oxazolone (planar intermediate) Fmoc_D_Ala_Cl->Oxazolone Cyclization Base Base Enolate Enolate anion (achiral) Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone + H⁺ Fmoc_L_Ala_Cl Fmoc-L-alanyl chloride (racemized product) Enolate->Fmoc_L_Ala_Cl Ring opening

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start Diastereomeric Impurity Detected Check_Temp Is reaction temperature low (e.g., 0°C or below)? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Base Is a weak, hindered base (e.g., collidine) being used? Check_Temp->Check_Base Yes Lower_Temp->Check_Base Change_Base Switch to a Weaker Base Check_Base->Change_Base No Check_Preactivation Is pre-activation time minimized? Check_Base->Check_Preactivation Yes Change_Base->Check_Preactivation Minimize_Preactivation Minimize Pre-activation Time Check_Preactivation->Minimize_Preactivation No Reanalyze Re-run experiment and analyze for impurities Check_Preactivation->Reanalyze Yes Minimize_Preactivation->Reanalyze End Racemization Minimized Reanalyze->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Fmoc-D-Alanyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Fmoc-D-alanyl chloride in peptide synthesis. Our focus is on identifying and mitigating common side reactions to ensure the successful synthesis of high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in peptide synthesis?

A1: this compound is a pre-activated form of Fmoc-D-alanine, which offers the advantage of rapid coupling kinetics. This high reactivity can be beneficial in driving difficult coupling reactions to completion, potentially reducing the required coupling time.

Q2: What are the most common side reactions associated with the use of this compound?

A2: The high reactivity of the acyl chloride functional group makes this compound susceptible to several side reactions, including:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon, leading to the incorporation of Fmoc-L-alanine instead of the intended D-enantiomer.

  • Diketopiperazine (DKP) Formation: Cyclization of the dipeptide at the N-terminus, leading to chain termination and cleavage from the resin. This is particularly prevalent when D-alanine is the second amino acid in the sequence.

  • Double Insertion: The presence of dipeptide impurities (Fmoc-D-Ala-D-Ala-Cl) in the starting material can lead to the incorporation of an additional D-alanine residue.

  • Incomplete Coupling: Despite its high reactivity, incomplete coupling can occur with sterically hindered sequences, resulting in deletion sequences.

Q3: How can I minimize racemization when using this compound?

A3: Minimizing racemization is critical when working with highly reactive acyl chlorides. Key strategies include:

  • Choice of Base: Utilize a sterically hindered, non-nucleophilic base such as 2,4,6-collidine or N-methylmorpholine (NMM) instead of more potent bases like diisopropylethylamine (DIPEA).

  • Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to decrease the rate of racemization.

  • Minimize Pre-activation Time: Use the this compound immediately after preparation or ensure it is of high purity and stored under anhydrous conditions to prevent degradation and the formation of byproducts that can promote racemization.

Q4: What is the best way to prevent diketopiperazine (DKP) formation?

A4: DKP formation is a significant challenge, especially when D-alanine is the second amino acid. The most effective avoidance strategies are:

  • Resin Selection: Employ a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl linker significantly hinders the back-biting cyclization reaction that leads to DKP formation.

  • Dipeptide Coupling: Instead of coupling this compound as the second amino acid, consider synthesizing an Fmoc-dipeptide (e.g., Fmoc-Xaa-D-Ala-OH) and coupling it as a single unit.

  • Optimized Deprotection: For sequences prone to DKP formation, using alternative deprotection reagents like 2% DBU/5% piperazine in NMP can be more effective than the standard 20% piperidine in DMF.[1][2][3]

Q5: How can I check for and avoid double insertion of D-alanine?

A5: Double insertion is typically caused by dipeptide impurities in the starting material. To avoid this:

  • High-Purity Reagents: Use only high-purity this compound (≥99%).

  • Analytical Check: Analyze the starting material by HPLC to confirm the absence of dipeptide impurities before use.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Low Yield of Target Peptide with Deletion Sequence Incomplete coupling of this compound.- Perform a double coupling by repeating the coupling step with fresh reagents.- Increase the coupling reaction time.- Monitor the completion of the coupling reaction using a Kaiser test.
Presence of a Diastereomeric Impurity in HPLC Racemization of this compound to Fmoc-L-alanyl chloride during coupling.- Switch to a sterically hindered base like 2,4,6-collidine.- Perform the coupling reaction at 0 °C.- Ensure the use of anhydrous solvents and reagents.
Significant Peptide Cleavage at the Dipeptide Stage Diketopiperazine (DKP) formation.- Synthesize the peptide on a 2-chlorotrityl chloride resin.- Couple a pre-synthesized dipeptide to bypass the susceptible stage.- Use a milder Fmoc deprotection condition if DKP formation is still observed.
Mass Spectrometry Shows a Peak Corresponding to the Peptide + 71 Da Double insertion of a D-alanine residue.- Use high-purity this compound (≥99%).- Analyze the starting material by HPLC to rule out dipeptide impurities.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific peptide sequence, resin, and reaction conditions. The following table provides representative values for common side reactions in Fmoc-SPPS to illustrate the impact of different strategies.

Side Reaction Amino Acid/Sequence Condition Typical Extent of Side Reaction
Racemization Fmoc-L-His(Trt)-OHHBTU/DIPEA coupling5-15% D-isomer
Fmoc-L-His(Trt)-OHDIC/HOBt coupling<2% D-isomer
Diketopiperazine Formation H-Pro-Gly-Wang Resin20% Piperidine/DMF, 1h10-50% cleavage[4]
H-Pro-Gly-2-CTC Resin20% Piperidine/DMF, 1h<5% cleavage

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound

This protocol is designed to minimize the risk of epimerization during the coupling of this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (1.5 - 2 equivalents)

  • 2,4,6-Collidine (3 - 4 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • In a separate, dry reaction vessel, dissolve this compound in anhydrous DCM.

  • Cool the resin-containing vessel and the this compound solution to 0 °C in an ice bath.

  • Add the 2,4,6-collidine to the swollen resin and agitate for 1-2 minutes.

  • Slowly add the cold this compound solution to the resin.

  • Agitate the reaction mixture at 0 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and continue to agitate for another 1-2 hours.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Wash the resin thoroughly with DCM, DMF, and finally DCM before proceeding to the next deprotection step.

Protocol 2: Synthesis on 2-Chlorotrityl Chloride Resin to Avoid DKP Formation

This protocol is recommended when D-alanine is the second amino acid to be coupled.

Procedure for loading the first amino acid (Fmoc-Xaa-OH):

  • Swell the 2-chlorotrityl chloride resin in anhydrous DCM.

  • Dissolve the first Fmoc-protected amino acid (Fmoc-Xaa-OH) (1 equivalent) in anhydrous DCM.

  • Add DIPEA (2.5 equivalents) to the amino acid solution.

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

  • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin thoroughly with DCM and DMF.

Procedure for coupling this compound:

  • Perform Fmoc deprotection of the first amino acid using 20% piperidine in DMF.

  • Proceed with the coupling of this compound following the low-racemization protocol described above (Protocol 1).

Visualizations

Side_Reactions Fmoc-D-Ala-Cl Fmoc-D-Ala-Cl Target_Peptide Target_Peptide Fmoc-D-Ala-Cl->Target_Peptide Desired Coupling Racemized_Peptide Racemized_Peptide Fmoc-D-Ala-Cl->Racemized_Peptide Racemization Peptide-Resin Peptide-Resin DKP DKP Peptide-Resin->DKP Diketopiperazine Formation (at dipeptide stage) Double_Insertion_Peptide Double_Insertion_Peptide Fmoc-D-Ala-D-Ala-Cl_Impurity Dipeptide Impurity Fmoc-D-Ala-D-Ala-Cl_Impurity->Double_Insertion_Peptide Troubleshooting_Workflow start Start SPPS with Fmoc-D-Ala-Cl coupling Coupling Reaction start->coupling analysis Analyze Crude Peptide (HPLC, Mass Spec) coupling->analysis success High Purity Target Peptide analysis->success Purity OK failure Identify Side Product(s) analysis->failure Low Purity racemization Racemization Detected failure->racemization Diastereomer dkp DKP Detected failure->dkp Peptide Cleavage deletion Deletion Sequence Detected failure->deletion Mass - 71 Da double_insertion Double Insertion Detected failure->double_insertion Mass + 71 Da Use Collidine,\nLower Temperature Use Collidine, Lower Temperature racemization->Use Collidine,\nLower Temperature Use 2-CTC Resin Use 2-CTC Resin dkp->Use 2-CTC Resin Double Couple Double Couple deletion->Double Couple Check Reagent Purity Check Reagent Purity double_insertion->Check Reagent Purity Problem_Solution_Logic cluster_racemization cluster_dkp cluster_double_insertion problem Problem Racemization Diketopiperazine Formation Double Insertion solution Solution Use Sterically Hindered Base & Low Temp Use 2-Chlorotrityl Chloride Resin Use High Purity Reagent p1 Racemization s1 Use Sterically Hindered Base (e.g., 2,4,6-collidine) p1->s1 s2 Perform coupling at 0 °C p1->s2 p2 Diketopiperazine Formation s3 Use 2-Chlorotrityl Chloride Resin p2->s3 s4 Couple a Dipeptide p2->s4 p3 Double Insertion s5 Ensure High Purity of This compound p3->s5

References

Technical Support Center: Optimizing Fmoc-D-alanyl chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Fmoc-D-alanyl chloride coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

This compound is a derivative of the non-proteinogenic amino acid D-alanine. The N-terminus is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the C-terminus is activated as a highly reactive acid chloride.[1] Its primary applications include:

  • Incorporation of D-amino acids: Introducing D-alanine into peptide sequences can enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.[1]

  • Overcoming steric hindrance: The high reactivity of the acid chloride is advantageous for coupling sterically hindered amino acids where standard coupling reagents may be inefficient.[1]

  • Modulating biological activity: The substitution of an L-amino acid with a D-enantiomer can alter the peptide's three-dimensional structure, influencing its binding affinity and selectivity for biological targets.[1]

Q2: How should this compound be handled and stored?

This compound is a moisture-sensitive compound. It is crucial to handle it in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis of the acid chloride group.

Q3: What are the most common side reactions observed during this compound coupling and how can they be minimized?

The high reactivity of this compound can lead to side reactions if not properly controlled. The most common side reactions include:

  • Racemization: While the urethane-based Fmoc protecting group generally suppresses racemization, the high reactivity of the acid chloride can still lead to some loss of stereochemical integrity.[2]

    • Minimization: Performing the coupling at low temperatures and using a hindered base can help minimize racemization. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is also highly recommended to suppress this side reaction.[1]

  • Over-acylation: The high reactivity can lead to the acylation of side-chain functional groups if they are not properly protected.

    • Minimization: Ensure that all reactive side-chains of the amino acids in the peptide sequence are adequately protected with orthogonal protecting groups.

  • Hydrolysis: Premature hydrolysis of the acid chloride will deactivate it, preventing coupling.

    • Minimization: Use anhydrous solvents and maintain a dry reaction environment.

Q4: Can this compound be used in both solid-phase and solution-phase peptide synthesis?

Yes, this compound is suitable for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] Its high reactivity makes it particularly useful for difficult couplings in SPPS.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no coupling efficiency 1. Hydrolysis of this compound: The reagent may have been exposed to moisture. 2. Insufficient base: The reaction requires a base to neutralize the HCl generated during the coupling. 3. Steric hindrance: The N-terminal amine of the peptide chain may be sterically hindered.1. Use fresh, dry reagent: Ensure the this compound is of high quality and has been stored properly. 2. Optimize base concentration: Use at least 2 equivalents of a hindered non-nucleophilic base like diisopropylethylamine (DIEA). 3. Increase reaction time and/or temperature: For difficult couplings, prolonging the reaction time or slightly increasing the temperature may improve yields.
Presence of deletion sequences in the final peptide Incomplete coupling: The coupling reaction did not go to completion.Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of this compound and base.
Racemization of the D-alanine residue Harsh reaction conditions: High temperatures or a highly basic environment can promote racemization.1. Lower the reaction temperature: Perform the coupling at 0°C or room temperature. 2. Use a weaker, sterically hindered base: Consider using a base like 2,4,6-collidine instead of DIEA. 3. Add HOBt: The addition of 1-hydroxybenzotriazole (HOBt) can effectively suppress racemization.[1]
Formation of unknown byproducts Side reactions: The high reactivity of the acid chloride may lead to unwanted side reactions with unprotected functional groups or impurities in the solvents.1. Ensure proper side-chain protection: Verify that all reactive side chains in your peptide are protected. 2. Use high-purity, anhydrous solvents: Ensure that solvents like DMF and DCM are of high quality and free from water and other reactive impurities.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol describes a general procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended for suppressing racemization)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling and Preparation:

    • Swell the peptide-resin in anhydrous DMF for 30-60 minutes.

    • If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and then with DCM to remove any residual piperidine.

  • Coupling Reaction:

    • In a separate, dry reaction vessel, dissolve this compound (1.5 - 2.0 equivalents relative to the resin loading) in anhydrous DCM or DMF.

    • If using HOBt, add 1.5 - 2.0 equivalents of HOBt to the this compound solution.

    • Cool the solution to 0°C in an ice bath.

    • Add DIEA (3.0 - 4.0 equivalents) to the solution and mix gently.

    • Immediately add the activated this compound solution to the swollen and deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

Data Presentation

Table 1: Comparison of Coupling Conditions for this compound

Parameter Condition A (Standard) Condition B (Racemization Suppression) Condition C (Difficult Coupling)
Base DIEA (2.0 eq)2,4,6-Collidine (2.0 eq)DIEA (3.0 eq)
Additive NoneHOBt (1.5 eq)HOBt (2.0 eq)
Temperature Room Temperature0°C to Room TemperatureRoom Temperature to 40°C
Time 1-2 hours2-4 hours4-12 hours
Expected Outcome Fast coupling, potential for minor racemizationSlower coupling, minimized racemizationImproved yield for sterically hindered sequences

Visualizations

experimental_workflow resin Peptide-Resin (Free Amine) swell Swell Resin (Anhydrous DMF) resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect If N-terminally Fmoc-protected wash1 Wash (DMF, DCM) swell->wash1 If N-terminus is already free deprotect->wash1 couple Coupling Reaction wash1->couple prepare_reagent Prepare Coupling Solution (Fmoc-D-Ala-Cl, Base, +/- HOBt in DCM/DMF) prepare_reagent->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser_test Kaiser Test wash2->kaiser_test complete Coupling Complete kaiser_test->complete Negative recouple Recouple kaiser_test->recouple Positive recouple->couple

Caption: Experimental workflow for this compound coupling in SPPS.

troubleshooting_workflow start Low Coupling Efficiency check_reagent Check Reagent Quality (Anhydrous conditions, fresh Fmoc-D-Ala-Cl) start->check_reagent check_base Verify Base Stoichiometry (>= 2 eq. DIEA) start->check_base check_monitoring Perform Kaiser Test start->check_monitoring positive_test Kaiser Test Positive check_monitoring->positive_test double_couple Perform Double Coupling positive_test->double_couple Yes check_racemization Check for Racemization positive_test->check_racemization No, but other issues increase_time Increase Reaction Time/ Temperature double_couple->increase_time use_hobt Add HOBt to Coupling check_racemization->use_hobt Racemization detected

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Improving Peptide Synthesis Yield with Fmoc-D-alanyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Fmoc-D-alanyl chloride in peptide synthesis. The information aims to enhance synthesis yield and purity by addressing common challenges associated with this highly reactive reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

This compound is a highly reactive acylating agent, making it particularly useful for difficult coupling reactions where standard coupling reagents may be inefficient.[1] This includes coupling to sterically hindered or N-alkylated amino acids. Its high reactivity can lead to faster and more complete coupling reactions, potentially improving the overall yield and purity of the final peptide. Additionally, the incorporation of a D-amino acid, such as D-alanine, increases the resulting peptide's resistance to enzymatic degradation, which is crucial for developing therapeutic peptides with longer half-lives.

Q2: How is this compound typically prepared?

This compound is synthesized from Fmoc-D-alanine by reacting it with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride.[1] A more rapid and efficient method involves the use of thionyl chloride in an aprotic solvent like dichloromethane (DCM) under ultrasonication, which can reduce the reaction time from hours to about 30 minutes.[2] The resulting this compound is typically isolated as a stable white solid.[2]

Q3: Can this compound be generated in situ?

Yes, in situ generation of Fmoc-amino acid chlorides is an effective strategy, particularly for difficult couplings. One reported method involves using bis(trichloromethyl) carbonate (BTC or triphosgene) as the activating agent. This approach allows for the direct use of the freshly generated acid chloride in the coupling reaction without isolation, which can be advantageous for moisture-sensitive reactions. Studies have shown that this method can lead to quantitative coupling with minimal racemization.[3][4][5]

Q4: What are the main causes of low yield when using this compound?

Low yield can stem from several factors:

  • Moisture Sensitivity: As an acid chloride, this compound is highly susceptible to hydrolysis. The presence of water in solvents or reagents will deactivate it, preventing coupling.

  • Incomplete Coupling: While highly reactive, incomplete coupling can still occur due to peptide chain aggregation, steric hindrance, or insufficient reaction time.

  • Side Reactions: Improper reaction conditions, such as the choice and amount of base, can lead to side reactions, including racemization or the formation of undesired byproducts.

  • Premature Fmoc-cleavage: Although less common with acid chlorides, some bases used during coupling could potentially lead to premature removal of the Fmoc protecting group.[1]

Q5: How can racemization be minimized when using this compound?

While Fmoc-amino acid chlorides are reported to result in racemization-free coupling under optimal conditions, the risk is not zero, especially with the high reactivity.[6] To minimize racemization:

  • Control the Temperature: Perform the coupling at a low temperature (e.g., 0 °C) to reduce the rate of potential side reactions, including the formation of oxazolone which is a key intermediate in racemization.[7]

  • Choose the Right Base: Use a non-nucleophilic, sterically hindered base like N-methylmorpholine (NMM) or collidine to neutralize the liberated HCl without promoting side reactions.[2][7]

  • Avoid Excess Base: Use the minimum necessary amount of base, as excess base can accelerate racemization.[1]

  • Minimize Activation Time: If generating the acid chloride in situ, use it promptly in the coupling reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Coupling Efficiency 1. Hydrolysis of this compound: The reagent was exposed to moisture.- Ensure all solvents (DMF, DCM) are anhydrous and all glassware is thoroughly dried. - Use freshly prepared or properly stored this compound.
2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminal amine.- Swell the resin adequately before synthesis. - Consider using a different solvent system (e.g., NMP instead of DMF) or adding chaotropic salts.[7]
3. Steric Hindrance: The N-terminal amino acid on the resin is sterically bulky.- Extend the coupling reaction time. - Perform a "double coupling" by repeating the coupling step with fresh reagents.
Presence of Deletion Sequences in Final Product Incomplete Coupling: The this compound did not couple completely to the growing peptide chain.- Monitor the coupling reaction using a Kaiser test to check for free primary amines. If the test is positive, repeat the coupling. - Increase the equivalents of this compound and base used in the coupling step.
Presence of Diastereomeric Impurities (Epimers) Racemization: The chiral center of the D-alanine was compromised during the reaction.- Perform the coupling reaction at a lower temperature (e.g., 0 °C). - Use a hindered, non-nucleophilic base like collidine instead of DIPEA.[1][7] - Avoid prolonged exposure of the activated amino acid to the base before the coupling is complete.
Unexpected Side Products Reaction with Side Chains: The acid chloride reacted with unprotected nucleophilic side chains.- Ensure all susceptible amino acid side chains (e.g., Ser, Thr, Lys, Cys) are appropriately protected.
Formation of 2-alkoxy-5(4H)-oxazolone: Can occur in the presence of base.- Carefully control the stoichiometry of the base used during the coupling reaction.

Quantitative Data Summary

Table 1: Comparison of Typical Coupling Conditions

ParameterThis compoundStandard Carbodiimide (e.g., DIC/HOBt)Onium Salt (e.g., HBTU/DIPEA)
Amino Acid Equivalents 1.5 - 3.03.0 - 5.03.0 - 5.0
Coupling Reagent Equivalents N/A3.0 - 5.02.9 - 4.5
Base Equivalents 1.5 - 3.0 (e.g., NMM)N/A6.0 - 10.0 (e.g., DIPEA)
Typical Coupling Time 30 - 60 min1 - 4 hours15 - 60 min
Relative Efficiency Very HighModerateHigh
Racemization Risk Low (with proper conditions)Low (with additive)Very Low

Equivalents are relative to the initial resin loading. Data is illustrative and optimal conditions may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol describes the synthesis of this compound from Fmoc-D-alanine.

Materials:

  • Fmoc-D-alanine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Ultrasonic bath

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve Fmoc-D-alanine (e.g., 5 mmol) in anhydrous DCM (25 mL).

  • Add thionyl chloride (e.g., 15 mmol, 3 equivalents) to the solution.

  • Place the flask in an ultrasonic bath at ambient temperature and sonicate for 30 minutes.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Triturate the resulting residue with hexane to precipitate the product.

  • Filter the white solid precipitate, wash with hexane, and dry under vacuum. The product, this compound, can be stored under anhydrous conditions.[2]

Protocol 2: Solid-Phase Coupling of this compound

This protocol outlines a general procedure for coupling this compound to a deprotected N-terminal amine on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (1.5 - 3.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • N-methylmorpholine (NMM) or Collidine (1.5 - 3.0 eq.)

  • Peptide synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM or DMF and perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF and then with DCM to remove residual piperidine.

  • Coupling Reaction: a. In a separate dry glass vessel, dissolve this compound (1.5 - 3.0 eq.) in anhydrous THF or DCM. b. Cool the solution to 0 °C in an ice bath. c. Add the pre-swollen and deprotected peptide-resin to the peptide synthesis vessel. d. Add the this compound solution to the resin. e. Add the base, such as N-methylmorpholine (1.5 - 3.0 eq.), to the vessel to neutralize the HCl that will be liberated during the reaction.[2]

  • Reaction Incubation: Agitate the mixture at 0 °C for 15 minutes and then allow it to warm to room temperature. Continue to agitate for an additional 45-60 minutes.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove any excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF/DCM) Deprotection->Wash1 Coupling 4. Coupling (this compound, Base) Wash1->Coupling Wash2 5. Washing (DCM/DMF) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cleavage 6. Final Cleavage & Deprotection Wash2->Cleavage Final Cycle Cycle->Deprotection

Caption: General workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis (SPPS).

Troubleshooting_Yield Start Low Peptide Yield KaiserTest Perform Kaiser Test after coupling Start->KaiserTest Result Test Result? KaiserTest->Result Positive Positive (Blue) Result->Positive Negative Negative (Yellow) Result->Negative IncompleteCoupling Cause: Incomplete Coupling Positive->IncompleteCoupling CheckReagents Cause: Reagent Hydrolysis or Degradation Negative->CheckReagents Solution1 Solution: - Double couple - Extend reaction time - Check for aggregation IncompleteCoupling->Solution1 Solution2 Solution: - Use anhydrous solvents - Use fresh this compound CheckReagents->Solution2

Caption: Troubleshooting decision tree for low peptide yield when using this compound.

Coupling_Reaction Resin Resin-Peptide-NH2 Plus1 + Arrow Base (e.g., NMM) Anhydrous Solvent Resin->Arrow AcidChloride Fmoc-D-Ala-COCl AcidChloride->Arrow Peptide Resin-Peptide-NH-CO-D-Ala-Fmoc Plus2 + HCl HCl Arrow->Peptide Arrow->HCl

Caption: Chemical reaction for the coupling of this compound to a peptide-resin.

References

Troubleshooting incomplete coupling of Fmoc-D-alanyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete coupling of Fmoc-D-alanyl chloride in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: My Kaiser test is positive (blue beads) after coupling with this compound, indicating an incomplete reaction. What are the common causes?

A positive Kaiser test after coupling signifies the presence of unreacted free primary amines on the resin. Several factors can contribute to the incomplete coupling of the highly reactive this compound:

  • Steric Hindrance: The growing peptide chain on the solid support can create a sterically hindered environment, making it difficult for the incoming this compound to access the N-terminal amine.

  • Peptide Aggregation: Hydrophobic interactions can cause the peptide chains to aggregate on the resin, limiting solvent and reagent accessibility to the reaction sites.

  • Suboptimal Reagent Concentration or Excess: An insufficient excess of this compound can lead to an incomplete reaction.

  • Moisture Contamination: this compound is highly sensitive to moisture and can hydrolyze to the less reactive Fmoc-D-alanine, leading to failed coupling.

  • Degradation of this compound: Improper storage or handling can lead to the degradation of the acid chloride.

  • Inefficient Mixing: Inadequate agitation of the reaction vessel can result in poor distribution of reagents and incomplete coupling.

Q2: What immediate steps can I take to rescue an incomplete coupling reaction with this compound?

If a positive Kaiser test is observed, the following actions can be taken to attempt to drive the coupling to completion:

  • Recouple (Double Coupling): The most straightforward approach is to repeat the coupling step with a fresh solution of this compound. This provides a second opportunity for the acylation of the remaining free amines.

  • Increase Reaction Time: Extending the coupling time can sometimes improve the yield, especially in cases of steric hindrance.

  • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction kinetics. However, this should be done with caution as it may also increase the risk of side reactions.

Q3: How can I optimize my protocol to prevent incomplete coupling of this compound in future syntheses?

Proactive optimization of your coupling protocol is the best strategy to ensure high coupling efficiency:

  • Ensure Anhydrous Conditions: Use dry solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the this compound.

  • Use an Appropriate Excess of Reagents: Employing a sufficient excess of this compound is crucial. The optimal excess will depend on the specific sequence and resin loading.

  • Consider the Use of a Base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, can neutralize the HCl generated during the coupling reaction and may improve the reaction rate.

  • Incorporate Additives: The use of 1-hydroxybenzotriazole (HOBt) has been shown to accelerate coupling rates when used with Fmoc-amino acid chlorides and a base.

  • Optimize Solvent System: In cases of suspected peptide aggregation, using solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) to DMF, can be beneficial.

  • Ensure Purity of Starting Material: Use high-purity this compound to avoid introducing impurities that could interfere with the reaction.

Q4: Are there any specific side reactions of this compound that could be mistaken for incomplete coupling?

Yes, certain side reactions can lead to a positive Kaiser test or the formation of unexpected products:

  • Formation of 2-alkoxy-5(4H)-oxazolone: In the presence of a base, Fmoc-amino acid chlorides can sometimes form this undesired byproduct.

  • Premature Fmoc Deprotection: Although generally stable, the Fmoc group can be labile under certain basic conditions, leading to the exposure of the N-terminal amine and a false-positive Kaiser test.

Quantitative Data Summary

The following tables provide a summary of recommended parameters for optimizing the coupling of this compound.

Table 1: Recommended Reagent Excess

ReagentRecommended Excess (relative to resin loading)Notes
This compound1.5 - 3.0 equivalentsHigher excess may be needed for sterically hindered couplings.
Base (e.g., DIPEA)1.5 - 3.0 equivalentsShould be equimolar to the this compound used.
Additive (e.g., HOBt)1.5 - 3.0 equivalentsUsed in conjunction with a base to enhance coupling speed.

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Reaction Time30 - 120 minutesCan be extended for difficult couplings, monitor with Kaiser test.
TemperatureRoom Temperature (20-25°C)Can be slightly elevated (e.g., 30-40°C) with caution to avoid side reactions.
SolventAnhydrous DMF or DCMNMP or DMF/DMSO mixtures can be used to disrupt peptide aggregation.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the resin in anhydrous DMF for at least 30 minutes. After swelling, wash the resin thoroughly with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test (Pre-coupling): Perform a Kaiser test to confirm the presence of free primary amines. A positive blue result is expected.

  • Coupling:

    • In a separate reaction vessel, dissolve this compound (2.0 eq.) in anhydrous DCM.

    • In another vessel, dissolve DIPEA (2.0 eq.) in anhydrous DCM.

    • Add the this compound solution to the deprotected resin, followed by the DIPEA solution.

    • Agitate the reaction mixture at room temperature for 60 minutes.

  • Washing: Wash the resin with DCM (3 times) and then DMF (3 times).

  • Kaiser Test (Post-coupling): Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates a complete reaction.

Protocol 2: Kaiser Test for Monitoring Coupling Completeness

The Kaiser test is a qualitative method to detect the presence of free primary amines.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN (aq) diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

  • Wash the beads with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue beads: Incomplete coupling (free primary amines are present). Recoupling is necessary.

  • Yellow/Colorless beads: Complete coupling (no free primary amines).

Mandatory Visualizations

Troubleshooting_Workflow start Start: Incomplete Coupling (Positive Kaiser Test) recouple Recouple with fresh This compound start->recouple Immediate Action check_kaiser1 Perform Kaiser Test recouple->check_kaiser1 increase_time Increase Reaction Time check_kaiser1->increase_time Positive (Incomplete) optimize_protocol Proceed to Next Step or Optimize Protocol for Future Syntheses check_kaiser1->optimize_protocol Negative (Complete) check_kaiser2 Perform Kaiser Test increase_time->check_kaiser2 check_kaiser2->optimize_protocol Negative (Complete) stop Stop and Troubleshoot Further: - Check Reagent Quality - Analyze for Side Products - Consider Alternative Coupling Strategy check_kaiser2->stop Positive (Incomplete)

Caption: Troubleshooting workflow for incomplete this compound coupling.

This guide is intended to provide a starting point for troubleshooting. The optimal conditions for peptide synthesis can be sequence-dependent, and further optimization may be required for specific applications.

Impact of solvent choice on Fmoc-D-alanyl chloride reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-alanyl chloride. The information is designed to help you optimize your reaction conditions and overcome common challenges related to solvent choice and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for a reaction with this compound?

A1: The most critical factors are the solvent's ability to dissolve the reactants, its inertness to the highly reactive acid chloride, and its impact on the reaction rate and side reactions. Anhydrous (dry) conditions are paramount to prevent hydrolysis of the this compound.

Q2: Which solvents are recommended for reactions with this compound?

A2: Dichloromethane (DCM) is highly recommended, especially for the preparation and initial reaction, as it is aprotic and less likely to cause hydrolysis.[1] Tetrahydrofuran (THF) is also a good choice and can be used in combination with DCM.[2] While N,N-Dimethylformamide (DMF) is a common solvent in peptide synthesis for its excellent dissolving power, it can contain amine impurities that may react with the acid chloride, and it can also promote certain side reactions.[3] N-Methyl-2-pyrrolidone (NMP) is another option with good solvating properties, but it has been reported to cause decomposition of the Fmoc group over extended periods.[3]

Q3: Can I use "greener" solvents for my reaction?

A3: Yes, there is a move towards using more environmentally friendly solvents in peptide synthesis. Acetonitrile (ACN) and 2-Methyltetrahydrofuran (2-MeTHF) are being explored as alternatives.[4] However, their effectiveness and the optimal reaction conditions for this compound in these solvents may require more thorough investigation.

Q4: How does the choice of solvent affect the reaction rate?

A4: Polar aprotic solvents like DMF and NMP can accelerate the reaction rate compared to less polar solvents like DCM. However, this increased reactivity can also lead to a higher incidence of side reactions, such as racemization.

Q5: What are the common side reactions when using this compound, and how does the solvent choice influence them?

A5: The most common side reactions are:

  • Hydrolysis: The acid chloride reacts with water to form the corresponding carboxylic acid. This is minimized by using anhydrous solvents, with DCM being a good choice.[1]

  • Racemization: The chiral integrity of the D-alanine can be compromised, especially with highly reactive intermediates and in the presence of a base. The choice of solvent can influence the rate of racemization.

  • Reaction with Solvent: DMF can contain or degrade to dimethylamine, which can react with the acid chloride.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of this compound: The acid chloride is highly sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. DCM is a preferred solvent to minimize hydrolysis.[1]
Poor solubility of reactants: The amine substrate may not be fully dissolved in the chosen solvent.If using DCM, consider adding a co-solvent like THF to improve solubility.[2] Sonication can also aid in dissolution, but care should be taken to avoid heating.
Inefficient coupling: The amine substrate may be sterically hindered or have low nucleophilicity.Consider a more polar solvent like THF or a mixture of DCM/THF to potentially increase the reaction rate. Allow for a longer reaction time or a slight increase in temperature, monitoring for side product formation.
Presence of Impurities in the Final Product Racemization: Loss of stereochemical purity of the D-alanine.Perform the reaction at low temperatures (e.g., 0 °C). Use a non-polar aprotic solvent like DCM. The choice of base, if required, is also critical; use a sterically hindered, non-nucleophilic base.
Side reaction with the solvent: For example, reaction with dimethylamine impurity in DMF.Use high-purity, amine-free DMF if it must be used. Alternatively, switch to a more inert solvent like DCM or THF.
Formation of Fmoc-D-alanine: This indicates hydrolysis of the starting material.As with low yield, ensure stringent anhydrous conditions.

Data Presentation

The following table provides a summary of expected reaction efficiencies of this compound in different solvents based on available literature. Please note that these are representative values and actual results may vary depending on the specific amine substrate and reaction conditions.

Solvent Typical Reaction Time Expected Yield Purity Profile Key Considerations
Dichloromethane (DCM) 2 - 6 hoursGood to ExcellentHighMinimizes hydrolysis and side reactions. May have lower solubility for some substrates.[1]
Tetrahydrofuran (THF) 1 - 4 hoursGood to ExcellentHighGood balance of solubility and reactivity. Often used with DCM.[2]
N,N-Dimethylformamide (DMF) 0.5 - 2 hoursVariableModerate to HighHigh reaction rate, but risk of side reactions with solvent impurities.[3]
N-Methyl-2-pyrrolidone (NMP) 0.5 - 2 hoursVariableModerate to HighGood solvating power, but potential for Fmoc group instability over time.[3]
Acetonitrile (ACN) 1 - 5 hoursFair to GoodModerate to HighA "greener" alternative, but may require optimization for specific substrates.[4]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Amine with this compound in DCM/THF

This protocol is a general guideline for the solution-phase coupling of this compound to a primary or secondary amine.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sterically hindered non-nucleophilic base (e.g., 2,4,6-collidine or diisopropylethylamine - DIPEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine substrate (1.0 equivalent) and the base (1.2 equivalents) in a mixture of anhydrous DCM and anhydrous THF. The ratio of DCM to THF can be adjusted to ensure complete dissolution of the amine.

  • Addition of this compound: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add the this compound solution dropwise to the stirred amine solution.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure acylated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_amine Dissolve amine and base in anhydrous DCM/THF cool_amine Cool amine solution to 0°C prep_amine->cool_amine prep_acid_chloride Dissolve this compound in anhydrous DCM add_acid_chloride Add this compound solution dropwise prep_acid_chloride->add_acid_chloride cool_amine->add_acid_chloride stir_reaction Stir at 0°C then warm to RT add_acid_chloride->stir_reaction monitor_reaction Monitor by TLC or LC-MS stir_reaction->monitor_reaction quench Quench with aq. NH4Cl monitor_reaction->quench If complete extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify

Caption: Experimental workflow for the acylation of an amine with this compound.

troubleshooting_logic start Low Reaction Efficiency? check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous Yes check_solubility Are all reactants fully dissolved? check_anhydrous->check_solubility Yes solution_anhydrous Use oven-dried glassware, anhydrous solvents, and inert atmosphere. check_anhydrous->solution_anhydrous No check_reactivity Is the amine substrate hindered? check_solubility->check_reactivity Yes solution_solubility Use a co-solvent (e.g., THF) or sonicate. check_solubility->solution_solubility No solution_reactivity Increase reaction time or use a more polar solvent. check_reactivity->solution_reactivity Yes

References

Technical Support Center: Managing Aggregation in Peptide Sequences Containing D-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with peptides containing D-alanine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern in research and drug development?

A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger structures, which can range from soluble oligomers to insoluble amorphous aggregates and highly organized amyloid fibrils.[1] This is a significant concern in drug development because it can lead to a loss of the peptide's therapeutic activity, decrease the product yield, and potentially induce an immunogenic response in patients.[1]

Q2: How does incorporating D-alanine into a peptide sequence affect its aggregation properties?

A2: The inclusion of D-amino acids, such as D-alanine, is a common strategy to increase the enzymatic stability of peptides.[1] Its effect on aggregation can be complex and depends on the specific peptide sequence and the position of the D-alanine substitution.[1] Often, D-alanine can disrupt aggregation because its stereochemistry alters the peptide's backbone conformation, which can hinder the formation of the β-sheet structures that are critical for many types of aggregation.[1] However, in some sequence contexts, this conformational change might inadvertently expose hydrophobic regions or create new intermolecular interactions that actually promote aggregation.[1]

Q3: What are the primary factors that cause my D-alanine-containing peptide to aggregate?

A3: Peptide aggregation is influenced by both intrinsic and extrinsic factors.

  • Intrinsic Factors:

    • Hydrophobicity: The overall hydrophobicity of a peptide is a major driver of aggregation, as hydrophobic regions tend to self-associate to minimize contact with water.[1][2]

    • Amino Acid Sequence: The presence of specific "aggregation-prone regions" (APRs), which are short sequences with a high tendency to form β-sheets, can initiate aggregation.[1]

    • Secondary Structure Propensity: Even with a D-alanine substitution, the peptide might still have a natural tendency to adopt conformations that are prone to aggregation.[1]

  • Extrinsic Factors:

    • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1][2]

    • pH and Ionic Strength: The pH of the solution affects the net charge of the peptide.[2] When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, which can reduce electrostatic repulsion and promote aggregation.[3] Similarly, high ionic strength can shield charges and facilitate aggregation.[1]

    • Temperature: Increased temperatures can accelerate aggregation kinetics.

    • Agitation: Mechanical stress from actions like stirring or shaking can induce aggregation.[1]

    • Surfaces: Peptides can aggregate at interfaces, such as air-water or solid-liquid surfaces.[1]

Troubleshooting Guides

Problem 1: My peptide containing D-alanine precipitates immediately upon dissolution.

Potential CauseTroubleshooting StepsExpected Outcome
Poor Solubility 1. Assess the peptide's sequence for overall charge and hydrophobicity.[1] 2. For hydrophobic peptides, first dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile before slowly adding the aqueous buffer.[1][4] 3. For charged peptides, adjust the buffer pH. Acidic peptides are generally more soluble in basic buffers, and basic peptides in acidic buffers.[1][5] Ensure the pH is at least one unit away from the peptide's isoelectric point (pI).[3]The peptide dissolves completely and remains in solution.
High Concentration 1. Attempt to dissolve the peptide at a lower concentration.The peptide dissolves, indicating the initial concentration was above its solubility limit.

Problem 2: My D-alanine peptide solution appears clear initially but becomes cloudy or forms a gel over time.

Potential CauseTroubleshooting StepsExpected Outcome
Time-Dependent Aggregation 1. Optimize storage conditions by storing the solution at a lower temperature and protecting it from agitation.[1] 2. Consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol).[1] 3. If compatible with your experiment, add small amounts of β-sheet disrupting agents like guanidinium chloride.[1]The peptide solution remains clear and stable for a longer period.
Nucleation-Dependent Aggregation 1. Filter the peptide stock solution through a 0.22 µm filter to remove any pre-existing small aggregates that could act as seeds for further aggregation.[1] 2. Whenever possible, conduct experiments at lower peptide concentrations.[1]A significant delay in the onset of aggregation or a reduction in the total amount of aggregation is observed.

Data Presentation

Quantitative data from aggregation assays are crucial for comparing the effects of modifications like D-alanine substitution. The table below provides a hypothetical example of how to present results from a Thioflavin T (ThT) assay. A longer lag time and lower final fluorescence for the D-Ala variant would indicate that the substitution successfully inhibits aggregation.[1]

Table 1: Hypothetical Effect of D-Alanine Substitution on the Aggregation Kinetics of Peptide XYZ

Peptide VariantLag Time (hours)Maximum ThT Fluorescence (Arbitrary Units)
L-Ala Peptide XYZ4.5 ± 0.58500 ± 300
D-Ala Peptide XYZ12.2 ± 1.14200 ± 250

Experimental Protocols

1. Thioflavin T (ThT) Assay for Aggregation Kinetics

This assay is widely used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.[1] Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to these structures.[1][6][7]

  • Materials:

    • Peptide stock solution

    • ThT stock solution (e.g., 1 mM in water)

    • Assay buffer (e.g., PBS, pH 7.4)

    • Black, clear-bottom 96-well microplate

    • Plate-reading fluorometer with excitation at ~440-450 nm and emission at ~480-490 nm[6]

  • Protocol:

    • Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final working concentration (e.g., 10-20 µM).

    • Assay Setup: In each well of the 96-well plate, add your peptide sample to the desired final concentration. Add the ThT working solution to each well.[1]

    • Controls: Include control wells containing only buffer with ThT for background fluorescence, and if available, a known aggregating peptide as a positive control.[1]

    • Incubation and Measurement: Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation. Measure the fluorescence intensity at regular time intervals.

    • Data Analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity against time. A typical amyloid formation curve will be sigmoidal, showing a lag phase, an exponential growth phase, and a plateau.[1][8] Key parameters like the lag time and maximum fluorescence can be determined from this curve to compare aggregation propensities.[1][8]

2. Transmission Electron Microscopy (TEM) for Aggregate Morphology

TEM allows for the direct visualization of the morphology of peptide aggregates, confirming the presence and structure of fibrils.[1]

  • Materials:

    • Peptide aggregate solution

    • TEM grids (e.g., carbon-coated copper grids)

    • Negative stain solution (e.g., 2% uranyl acetate)[1]

    • Filter paper

  • Protocol:

    • Grid Preparation: Place a drop of the peptide aggregate solution onto the TEM grid and allow the sample to adsorb for several minutes.[1]

    • Staining: Carefully wick away the excess sample solution using a piece of filter paper.[1] Immediately apply a drop of the negative stain solution to the grid.[1]

    • Final Steps: After a brief incubation (e.g., 1-2 minutes), wick away the excess stain.[1] Allow the grid to air dry completely.

    • Imaging: Insert the dried grid into the TEM and acquire images at various magnifications.

    • Image Analysis: Examine the images for the presence of aggregates. Amyloid fibrils will typically appear as long, unbranched filaments. The dimensions (length, width) of the aggregates can also be measured from the images.[1]

Visualizations

The following diagrams illustrate key workflows and concepts related to managing peptide aggregation.

TroubleshootingWorkflow start Start: Peptide with D-Alanine shows aggregation identify_type Identify Aggregation Type start->identify_type precip Immediate Precipitation identify_type->precip Immediate timedep Time-Dependent Cloudiness/Gelation identify_type->timedep Over Time solubility Check Solubility: - Adjust pH from pI - Use organic solvent (DMSO) - Lower concentration precip->solubility stability Improve Stability: - Optimize storage (temp, agitation) - Add excipients (sugars, glycerol) - Filter to remove seeds timedep->stability resolved1 Peptide Dissolves solubility->resolved1 resolved2 Aggregation Delayed / Reduced stability->resolved2 AggregationPathway M Soluble Monomers O Soluble Oligomers M->O Nucleation (Lag Phase) P Protofibrils M->P Secondary Nucleation O->P Elongation F Mature Fibrils (Insoluble) P->F Maturation

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-D-alanyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of peptides synthesized using Fmoc-D-alanyl chloride. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of peptides synthesized with this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Purity of Crude Peptide Incomplete Coupling: The high reactivity of this compound can sometimes be hindered by peptide aggregation on the solid support, preventing access to the N-terminus.Optimize Coupling Conditions: Consider double coupling or extending the coupling time. Use solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM).
Side Reactions During Synthesis: The use of an acid chloride can sometimes lead to side reactions with sensitive amino acid side chains if not properly managed.Protect Sensitive Residues: Ensure that all amino acids with reactive side chains (e.g., Ser, Thr, Asp, Glu, Cys) are appropriately protected with acid-labile protecting groups like tert-butyl (tBu).
Racemization: The activation of the carboxyl group as an acid chloride can increase the risk of epimerization, especially if the reaction is prolonged or performed at elevated temperatures.Control Reaction Temperature: Perform the coupling reaction at room temperature or below. Avoid extended reaction times where possible. The addition of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) may be beneficial, although less common with highly reactive acid chlorides.
Presence of a Major Impurity with the Same Mass (Diastereomer) Incomplete Stereochemical Purity of this compound: The starting material may contain a small percentage of the L-enantiomer.Source High-Purity Reagents: Ensure the this compound used is of high enantiomeric purity.
Epimerization during Coupling: As mentioned above, the activation step can lead to some degree of racemization.Optimize Coupling Conditions: Use the minimum necessary coupling time and maintain a low reaction temperature.
Broad or Tailing Peaks in HPLC Chromatogram Peptide Aggregation: The peptide may be aggregating in the HPLC mobile phase, particularly if it is hydrophobic.Modify Mobile Phase: Add organic modifiers like isopropanol or a small percentage of formic acid to the mobile phase to disrupt aggregation.
Poor Solubility: The peptide may not be fully dissolved in the injection solvent.Optimize Sample Preparation: Ensure the peptide is fully dissolved before injection. Sonication may be helpful. Consider using a stronger solvent for dissolution, such as a small amount of DMSO, but be mindful of its effect on the chromatography.
Co-elution of Impurities with the Main Peptide Peak Similar Hydrophobicity of Impurities: Deletion sequences or peptides with minor modifications can have very similar retention times to the target peptide.Optimize HPLC Gradient: Use a shallower gradient of the organic solvent (e.g., acetonitrile) to improve the resolution between closely eluting peaks.
Diastereomers Not Resolved: The chosen HPLC conditions may not be sufficient to separate the D- and L-containing peptides.Adjust HPLC Parameters: Experiment with different C8 or C18 columns, as subtle differences in the stationary phase can affect selectivity. Varying the column temperature can also significantly impact the separation of diastereomers.

Frequently Asked Questions (FAQs)

Q1: I am observing two peaks with the same mass in my HPLC analysis. How can I confirm if they are diastereomers and how can I separate them?

A1: The presence of two peaks with identical mass is a strong indication of diastereomers, which can arise from the use of D-amino acids in your synthesis. Conventional reversed-phase HPLC (RP-HPLC) is often capable of separating diastereomeric peptides. The separation is typically achieved due to subtle differences in the three-dimensional structure of the diastereomers, which affects their interaction with the stationary phase.

To improve separation, you can:

  • Optimize the Gradient: A shallower gradient of your organic mobile phase (e.g., acetonitrile) will increase the time the peptides spend on the column, often leading to better resolution.

  • Change the Column: While both C8 and C18 columns can work, one may provide better selectivity for your specific peptide. Experimenting with columns from different manufacturers can also be beneficial as the silica and bonding chemistry can vary.

  • Vary the Temperature: Temperature can have a significant effect on the separation of diastereomers. Running the separation at different temperatures (e.g., 30°C and 65°C) can reveal which condition provides optimal resolution.

  • Use a Chiral Stationary Phase: If optimizing RP-HPLC conditions is unsuccessful, a chiral HPLC column can be used for a more direct separation of the stereoisomers.

Q2: What are the most common side reactions to be aware of when using this compound?

A2: While this compound is a highly reactive and efficient coupling reagent, its reactivity can also lead to side reactions if not properly controlled. One potential issue is over-acylation , where the acid chloride reacts with nucleophilic side chains of certain amino acids (e.g., the hydroxyl groups of serine and threonine) if they are not adequately protected. Another concern is the potential for racemization at the alpha-carbon of the activated amino acid, which would lead to the formation of diastereomeric impurities. Although less common with Fmoc chemistry, the formation of diketopiperazines can occur at the dipeptide stage, especially if proline is one of the first two residues.

Q3: Can I use standard coupling reagents like HBTU or HATU instead of the acid chloride?

A3: Yes, standard coupling reagents like HBTU, HATU, HCTU, or DIC/HOBt are commonly used in Fmoc-SPPS and are excellent alternatives to acid chlorides. These reagents are generally easier to handle and may reduce the risk of certain side reactions and racemization compared to the highly reactive acid chloride. The choice of coupling reagent can depend on the specific sequence, with more potent activators like HATU or HCTU being used for "difficult" couplings.

Q4: What is a standard protocol for the final cleavage and deprotection of a peptide synthesized using Fmoc chemistry?

A4: A general protocol for the final cleavage and deprotection involves treating the dry peptide-resin with a cleavage cocktail. A widely used cocktail is "Reagent K," which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). The reaction is typically carried out at room temperature for 2-4 hours. After cleavage, the resin is filtered, and the peptide is precipitated from the filtrate using cold diethyl ether.

Experimental Protocols

Protocol: Preparative RP-HPLC Purification of a D-Alanine Containing Peptide

This protocol provides a general guideline for the purification of a synthetic peptide containing D-alanine. Optimization will likely be required for specific peptides.

Objective: To purify a D-alanine-containing peptide from synthetic impurities and separate any diastereomers.

Materials:

  • Crude peptide containing D-alanine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 RP-HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical C18 RP-HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

  • Lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Analytical Method Development:

    • Dissolve a small amount of the crude peptide in Mobile Phase A.

    • Inject 10-20 µL of the sample solution onto the analytical C18 column.

    • Run a scouting gradient, for example, 5% to 65% B over 30 minutes, to determine the approximate elution time of the target peptide and impurities.

    • Optimize the gradient to achieve the best possible separation of the target peptide from impurities, including any diastereomers. A shallow gradient (e.g., 0.5-1% B per minute) around the elution point of the target peptide is often effective for separating closely related species.

  • Preparative Purification:

    • Equilibrate the preparative HPLC column with the optimized starting conditions from the analytical method.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (preferably Mobile Phase A) and inject it onto the column.

    • Run the optimized gradient at the appropriate flow rate for the preparative column.

    • Collect fractions corresponding to the target peptide peak(s). If diastereomers are separating, collect them as individual fractions.

  • Analysis of Fractions and Post-Purification Processing:

    • Analyze the collected fractions using the developed analytical HPLC method to assess purity.

    • Confirm the identity of the peptide in the pure fractions by mass spectrometry.

    • Pool the fractions containing the purified peptide of the desired diastereomeric form with acceptable purity.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

Purification_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Crude Peptide Analysis (Analytical HPLC) purity_check Purity Acceptable? start->purity_check end Purified Peptide purity_check->end Yes low_purity Low Purity purity_check->low_purity No impurity_type Identify Impurity Type low_purity->impurity_type diastereomers Diastereomers Present impurity_type->diastereomers Same Mass other_impurities Other Impurities (e.g., deletion sequences) impurity_type->other_impurities Different Mass optimize_hplc Optimize HPLC: - Gradient - Temperature - Column diastereomers->optimize_hplc other_impurities->optimize_hplc optimize_synthesis Optimize Synthesis: - Coupling Time - Solvent - Protection Strategy other_impurities->optimize_synthesis If HPLC fails optimize_hplc->start Re-analyze optimize_synthesis->start Re-synthesize

Caption: Workflow for troubleshooting peptide purification.

Diastereomer_Separation_Strategy start Diastereomers Detected (Co-eluting Peaks) optimize_gradient 1. Optimize Gradient (Make it shallower) start->optimize_gradient check_separation1 Separation Achieved? optimize_gradient->check_separation1 change_temp 2. Change Temperature (e.g., 30°C vs. 65°C) check_separation1->change_temp No end Separated Diastereomers check_separation1->end Yes check_separation2 Separation Achieved? change_temp->check_separation2 change_column 3. Change Column (e.g., C8 vs. C18, different vendor) check_separation2->change_column No check_separation2->end Yes check_separation3 Separation Achieved? change_column->check_separation3 chiral_hplc 4. Consider Chiral HPLC check_separation3->chiral_hplc No check_separation3->end Yes

Technical Support Center: Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the choice of base for Fmoc deprotection and the management of associated side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Fmoc deprotection?

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in Solid-Phase Peptide Synthesis (SPPS) and proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton at the C9 position of the fluorenyl ring. This leads to the formation of a carbanion intermediate, followed by a β-elimination that releases the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess amine in the reaction then acts as a scavenger, trapping the reactive DBF to form a stable adduct that is washed away.

Q2: What is the standard base and concentration used for Fmoc deprotection?

The most widely used method for Fmoc removal is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF). This concentration provides a good balance between efficient deprotection and minimizing side reactions. A typical procedure involves two treatments: a short initial treatment (1-3 minutes) followed by a longer treatment (7-20 minutes) to ensure complete removal.

Q3: What are the main advantages and disadvantages of using a stronger base like DBU?

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that offers significantly faster deprotection times compared to piperidine. This can be advantageous for "difficult" sequences prone to aggregation. However, DBU's high basicity can increase the incidence of side reactions, particularly aspartimide formation. Since DBU is non-nucleophilic, it cannot scavenge the dibenzofulvene (DBF) byproduct, necessitating the addition of a nucleophilic scavenger like piperazine.

Q4: What are the most common side reactions during Fmoc deprotection?

The most prevalent side reactions encountered during base-mediated Fmoc deprotection are:

  • Aspartimide Formation: A base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences, leading to the formation of α- and β-peptides and racemization.

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization of the N-terminal dipeptide, leading to chain truncation. This is particularly common when proline is in the second position of the dipeptide.

  • Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid. Cysteine and histidine are particularly susceptible to base-mediated racemization.

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

  • Symptom: Negative or weak Kaiser test result after the deprotection step. The presence of a peak with a mass increase of 222.24 Da (the mass of the Fmoc group) in LC-MS analysis of a cleaved sample.

  • Possible Causes:

    • Degraded Reagent: Piperidine can degrade over time.

    • Incorrect Concentration: The deprotection solution was not prepared correctly.

    • Insufficient Deprotection Time: "Difficult" sequences with steric hindrance or aggregation may require longer reaction times.

    • Poor Resin Swelling: Inadequate swelling of the solid support can hinder reagent access.

  • Solutions:

    • Use fresh, high-quality piperidine.

    • Verify the concentration of your deprotection solution.

    • Increase the deprotection time or perform the reaction at a slightly elevated temperature (e.g., 40-50°C).

    • For very difficult sequences, consider using a stronger base cocktail, such as 2% DBU and 5% piperazine in DMF.

    • Ensure the resin is fully swelled before starting the synthesis.

Issue 2: High Levels of Aspartimide Formation

  • Symptom: Presence of impurities with the same mass as the target peptide but different retention times in HPLC, corresponding to β-aspartyl peptides and epimers.

  • Possible Causes:

    • The peptide sequence is prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn, Asp-Ser).

    • Prolonged exposure to basic conditions.

    • Elevated temperatures during deprotection.

  • Solutions:

    • Modify Deprotection Conditions:

      • Add an acidic additive to the piperidine solution to buffer the basicity. Common additives include 0.1 M 1-hydroxybenzotriazole (HOBt) or 1% formic acid.

      • Use a milder base, such as 5% piperazine in DMF, which has been shown to reduce aspartimide formation.

    • Use Sterically Hindered Protecting Groups: Employing a bulkier side-chain protecting group for aspartic acid, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, can significantly reduce this side reaction.

    • Backbone Protection: Incorporate a backbone-protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, on the nitrogen of the amino acid following the aspartic acid residue.

Data Presentation

Table 1: Comparison of Deprotection Cocktails on Aspartimide Formation for the Asp-Gly Sequence

Deprotection CocktailEffect on Aspartimide Formation
20% Piperidine in DMFHigh level of formation
20% Piperidine, 0.1 M HOBt in DMFSignificantly reduced
5% Piperazine, 0.1 M HOBt in DMFReduced
20% Piperidine, 5% Formic Acid in DMFReduced by 90%

Table 2: Kinetics of Fmoc Deprotection with Different Bases

Deprotection Reagentt1/2 (seconds) for Complete Deprotection
2% Piperazine in DMF139
5% Piperazine in DMF50
5% Piperidine in DMF-
10% Piperidine in DMF21
20% Piperidine in DMF7
5% Piperazine + 0.5% DBU in DMF12
5% Piperazine + 1% DBU in DMF7
5% Piperazine + 2% DBU in DMF4

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF three times.

  • First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 1-3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Fmoc Deprotection with DBU/Piperazine for Difficult Sequences

  • Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Deprotection: Drain the solvent and add a solution of 2% DBU and 5% piperazine in NMP to the resin.

  • Reaction: Gently agitate the resin for 2 x 1 minute.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times) to remove all traces of the bases.

Protocol 3: Kaiser Test for Monitoring Fmoc Deprotection

This test is used to qualitatively detect the presence of free primary amines. A positive result (blue beads) after deprotection indicates successful Fmoc removal.

  • Reagents:

    • Reagent A: 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

    • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Reagent C: 40 g of phenol in 20 mL of n-butanol.

  • Procedure:

    • After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

    • Heat the test tube at 110°C for 5 minutes.

    • Observe the color of the beads and the solution. A dark blue/purple color indicates a positive result.

Visualizations

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Base (e.g., Piperidine) DBF Dibenzofulvene (DBF) Carbanion->DBF Free_Amine H2N-Peptide Carbanion->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Troubleshooting_Incomplete_Deprotection Start Incomplete Deprotection Detected (e.g., negative Kaiser test) Check_Reagents Check Deprotection Reagent (Freshness, Concentration) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Time, Temperature) Start->Check_Conditions Consider_Sequence Evaluate Peptide Sequence (Steric Hindrance, Aggregation) Start->Consider_Sequence Re_run Re-run Deprotection Check_Reagents->Re_run Increase_Time_Temp Increase Deprotection Time/Temperature Check_Conditions->Increase_Time_Temp Stronger_Base Use Stronger Base (e.g., DBU/Piperazine) Consider_Sequence->Stronger_Base Increase_Time_Temp->Re_run Stronger_Base->Re_run Success Deprotection Complete Re_run->Success

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Aspartimide_Formation_Pathway Asp_Residue Aspartic Acid Residue in Peptide Chain Cyclization Base-Catalyzed Intramolecular Cyclization Asp_Residue->Cyclization + Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Nucleophilic_Attack Nucleophilic Attack (Piperidine or Water) Aspartimide->Nucleophilic_Attack Racemization Racemized Peptides (D-isomers) Aspartimide->Racemization Alpha_Peptide α-Aspartyl Peptide (Desired Product) Nucleophilic_Attack->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Side Product) Nucleophilic_Attack->Beta_Peptide

Caption: Pathway of aspartimide formation and subsequent side reactions.

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Fmoc-D-alanyl Chloride vs. Fmoc-D-alanine with Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis, the choice of building blocks and activation strategy is paramount to achieving high yields, purity, and stereochemical integrity. For the incorporation of D-alanine, a non-proteinogenic amino acid crucial for creating peptides with enhanced stability and unique conformations, researchers are often faced with a choice: the highly reactive Fmoc-D-alanyl chloride or the more conventional approach of using Fmoc-D-alanine with a coupling reagent. This guide provides an objective comparison of these two methodologies, supported by available experimental data and detailed protocols to inform the selection process for researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Performance

This compound offers a pre-activated form of the amino acid, promising rapid and efficient coupling without the need for additional activating agents. This high reactivity, however, comes with an increased risk of side reactions, most notably racemization. Conversely, the use of Fmoc-D-alanine in conjunction with coupling reagents provides a more controlled reaction, with a wide array of modern reagents designed to maximize efficiency while minimizing epimerization.

Quantitative Performance Comparison

While direct side-by-side comparative studies under identical conditions are scarce in the literature, the following tables summarize representative performance data for each method, compiled from studies on similar amino acids and standard coupling protocols.

Table 1: Performance of this compound

ParameterTypical ValueKey Considerations
Coupling Time < 1 hourHighly reactive, leading to very fast reaction kinetics.
Representative Yield Good to ExcellentCan achieve high yields due to the high reactivity of the acyl chloride.
Representative Purity VariablePurity can be affected by side reactions.
Racemization Risk HighThe primary concern with amino acid chlorides is the potential for loss of stereochemical integrity.

Table 2: Performance of Fmoc-D-alanine with Various Coupling Reagents

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes~95-98~90-95Low to Moderate
DIC/OxymaPure® Carbodiimide/Additive60-120 minutes>98>95Very Low

Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes for similar, non-sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.

In-Depth Analysis of Each Method

This compound: The Power of Pre-activation

This compound is a powerful acylating agent due to the inherent reactivity of the acyl chloride functional group. This reactivity can drive couplings to completion rapidly, which is advantageous for throughput. However, this same reactivity makes the intermediate susceptible to racemization via the formation of an oxazolone intermediate, a significant drawback when stereochemical purity is critical. The use of Fmoc-amino acid chlorides dates back to early peptide synthesis but was met with skepticism due to these challenges. Modern applications often employ specific conditions, such as low temperatures and careful control of stoichiometry, to mitigate these risks.

Fmoc-D-alanine with Coupling Reagents: A Controlled and Versatile Approach

The use of Fmoc-D-alanine with coupling reagents is the cornerstone of modern solid-phase peptide synthesis (SPPS). This method involves the in situ activation of the carboxylic acid of Fmoc-D-alanine by a specialized reagent, followed by reaction with the free amine of the growing peptide chain. This approach offers several advantages:

  • Reduced Racemization: Many modern coupling reagents, particularly the aminium/uronium and phosphonium salts, are formulated with additives like HOBt or OxymaPure that significantly suppress racemization.

  • High Efficiency: Reagents like HATU and HCTU are known for their high reactivity and ability to drive couplings to completion, even for sterically hindered amino acids.

  • Versatility: A wide range of coupling reagents is available, allowing for the optimization of protocols for specific sequences and requirements, balancing cost, efficiency, and the potential for side reactions.

Experimental Protocols

Protocol 1: Coupling with this compound (Solution Phase)

This protocol outlines a general procedure for the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM. Add the base (2.0 eq.) and stir for 10 minutes at room temperature to neutralize the salt and free the amine.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Slowly add the free amine solution to the this compound solution with continuous stirring.

  • Allow the reaction to proceed at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography.

Protocol 2: Coupling of Fmoc-D-alanine with HATU (Solid-Phase Peptide Synthesis)

This protocol describes a standard procedure for coupling Fmoc-D-alanine on a solid support using HATU as the coupling reagent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-alanine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base (e.g., DIPEA or 2,4,6-Collidine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-D-alanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

  • Base Addition: Add DIPEA or Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes for pre-activation.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Visualizing the Workflows

This compound Coupling Workflow

Fmoc_D_alanyl_chloride_workflow start Start amine_prep Prepare Free Amine (Neutralize Amino Acid Ester Salt) start->amine_prep coupling Couple with This compound (0°C) amine_prep->coupling workup Aqueous Work-up coupling->workup purification Purification (Column Chromatography) workup->purification end End purification->end

Caption: Workflow for solution-phase coupling using this compound.

Fmoc-D-alanine with Coupling Reagent Workflow (SPPS)

Fmoc_D_alanine_coupling_workflow cluster_cycle SPPS Coupling Cycle resin_prep Fmoc-Deprotected Peptide-Resin activation Prepare Activation Solution (Fmoc-D-alanine + Coupling Reagent + Base) coupling Add Activation Solution to Resin (Coupling Reaction) activation->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring washing Wash Resin monitoring->washing next_cycle Proceed to Next Cycle or Final Cleavage washing->next_cycle start Start start->resin_prep

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Reaction Pathways

reaction_pathways cluster_acyl_chloride This compound Pathway cluster_coupling_reagent Fmoc-D-alanine + Coupling Reagent Pathway acyl_chloride This compound oxazolone Oxazolone Intermediate (Racemization Risk) acyl_chloride->oxazolone Base peptide_bond_ac Peptide Bond acyl_chloride->peptide_bond_ac + Amine (Direct reaction) oxazolone->peptide_bond_ac + Amine fmoc_alanine Fmoc-D-alanine active_ester Activated Intermediate (e.g., O-Acylisourea, Active Ester) fmoc_alanine->active_ester + Coupling Reagent peptide_bond_cr Peptide Bond active_ester->peptide_bond_cr + Amine

A Comparative Guide to Peptide Coupling Reagents: Fmoc-D-alanyl Chloride vs. HATU and HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Fmoc-D-alanyl chloride, HATU, and HBTU for peptide synthesis, supported by experimental data and protocols.

The strategic selection of a coupling reagent is a critical determinant for the successful synthesis of peptides, directly influencing yield, purity, and chiral integrity. This guide provides an objective comparison of the performance of this compound against two of the most widely used uronium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

At a Glance: Performance Comparison

While direct quantitative comparisons under identical conditions are scarce in publicly available literature, the known reactivity and mechanistic pathways of these reagents allow for a robust comparative analysis.

ParameterThis compoundHATUHBTU
Reactivity Very HighVery HighHigh
Typical Coupling Time Very Short (minutes)Short (15-60 minutes)Short to Moderate (20-60 minutes)
Relative Cost LowHighModerate
Risk of Racemization HighVery LowLow
Common Side Reactions Dipeptide formation, over-activationGuanidinylation of the N-terminus (if used in excess)Guanidinylation of the N-terminus (if used in excess)
Ease of Use Requires careful handling due to moisture sensitivityStraightforward, widely used in automated synthesizersStraightforward, widely used in automated synthesizers

Delving Deeper: Mechanism of Action

The efficiency and side-product profile of each activator are rooted in their distinct mechanisms of carboxylic acid activation.

This compound: The Highly Reactive Acyl Chloride

This compound is a pre-activated amino acid derivative. Its high reactivity stems from the excellent leaving group ability of the chloride ion. The reaction proceeds via a direct nucleophilic attack of the free amine of the peptide chain on the carbonyl carbon of the acyl chloride.

Fmoc_D_alanyl_chloride_mechanism Fmoc_Ala_Cl This compound Peptide_bond Dipeptide Fmoc_Ala_Cl->Peptide_bond Direct acylation Peptide_NH2 Peptide-NH2 Peptide_NH2->Peptide_bond HCl HCl Peptide_bond->HCl

This compound acylation mechanism.
HATU and HBTU: Uronium/Aminium Salt-Based Activation

Both HATU and HBTU are uronium/aminium-type coupling reagents that activate the carboxylic acid of an N-protected amino acid in situ to form a highly reactive ester intermediate. This activation requires the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).

The key difference lies in the active ester formed. HATU, containing a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt-ester. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting ester more susceptible to nucleophilic attack. HBTU, with a standard benzotriazole (HOBt) moiety, forms a less reactive OBt-ester.

HATU_HBTU_activation cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-Amino Acid Active_Ester Active Ester (OAt or OBt) Fmoc_AA->Active_Ester Base Base (DIPEA) Base->Active_Ester Activator HATU or HBTU Activator->Active_Ester Peptide_bond Peptide Bond Formation Active_Ester->Peptide_bond Peptide_NH2 Peptide-NH2 Peptide_NH2->Peptide_bond

General workflow for HATU and HBTU activation.

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using each activator. These should be optimized based on the specific peptide sequence and scale.

Protocol 1: Coupling with this compound

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (1.5 - 2.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM or DMF for 30 minutes.

  • Wash the resin three times with the synthesis solvent.

  • In a separate vessel, dissolve this compound in anhydrous DCM or DMF.

  • Add the this compound solution to the resin.

  • Add DIPEA to the reaction mixture.

  • Agitate the reaction for 15-30 minutes at room temperature.

  • Monitor the reaction completion using a Kaiser test.

  • Wash the resin thoroughly with the synthesis solvent.

Protocol 2: Coupling with HATU

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-D-Ala-OH (3.0 - 5.0 equivalents)

  • HATU (2.9 - 4.9 equivalents)

  • DIPEA (6.0 - 10.0 equivalents)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Wash the resin three times with DMF.

  • In a separate vessel, dissolve Fmoc-D-Ala-OH and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction for 30-60 minutes at room temperature.

  • Monitor the reaction completion using a Kaiser test.

  • Wash the resin thoroughly with DMF.

Protocol 3: Coupling with HBTU

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-D-Ala-OH (3.0 - 5.0 equivalents)

  • HBTU (2.9 - 4.9 equivalents)

  • DIPEA (6.0 - 10.0 equivalents)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Wash the resin three times with DMF.

  • In a separate vessel, dissolve Fmoc-D-Ala-OH and HBTU in DMF.

  • Add DIPEA to the amino acid/HBTU solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction for 45-90 minutes at room temperature.

  • Monitor the reaction completion using a Kaiser test.

  • Wash the resin thoroughly with DMF.

Concluding Remarks

The choice between this compound, HATU, and HBTU is a balance of reactivity, cost, and the potential for side reactions.

  • This compound offers a highly reactive and cost-effective option for rapid couplings. However, its use requires careful control to mitigate the significant risk of racemization and other side reactions. It is best suited for situations where speed is paramount and the chiral integrity of the coupled amino acid is less critical or can be carefully monitored.

  • HBTU is a reliable and efficient coupling reagent suitable for a wide range of standard peptide syntheses. It offers a good balance between cost and performance, with a low risk of racemization.

  • HATU stands as the superior reagent for challenging syntheses, including sterically hindered couplings and sequences prone to aggregation. Its ability to form a highly reactive OAt-ester leads to faster, more complete reactions with minimal racemization, often justifying its higher cost for the synthesis of complex and high-purity peptides.

For routine peptide synthesis, both HATU and HBTU are excellent choices, with HATU providing an edge in efficiency and purity. This compound remains a specialized tool for specific applications where its high reactivity can be harnessed effectively.

A Comparative Guide to Peptide Coupling: Fmoc-D-alanyl Chloride vs. DIC/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Coupling Reagents

The strategic selection of a coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS). The efficiency of amide bond formation, prevention of racemization, and overall purity of the final peptide product are profoundly influenced by the chosen activation method. This guide provides a detailed comparison between two prevalent coupling strategies: the use of highly reactive Fmoc-D-alanyl chloride and the widely adopted N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). This analysis is supported by available experimental data and detailed protocols to inform the optimization of your peptide synthesis workflows.

Performance Comparison at a Glance

Fmoc-amino acid chlorides, including this compound, are known for their high reactivity, which can lead to rapid and efficient coupling, especially in cases of sterically hindered amino acids or "difficult" sequences. In contrast, the DIC/HOBt method is a cost-effective and reliable workhorse for routine peptide synthesis, offering a balance of efficiency and suppression of side reactions.

Quantitative Data Summary

While direct head-to-head quantitative data for this compound versus DIC/HOBt is not extensively available in a single study, the following table provides a comparative summary based on reported performance for similar non-hindered amino acids and general observations in peptide synthesis.

ParameterThis compound (in situ)DIC/HOBt CouplingNotes
Typical Reaction Time 15 - 60 minutes60 - 120 minutesFmoc-amino acid chlorides are generally more reactive, leading to shorter coupling times.
Coupling Efficiency (Yield) > 99% (often quantitative)[1]95 - 98%[2]The high reactivity of the acid chloride can drive the reaction to completion.
Purity Very HighGood to High[2]Efficient coupling with minimal side reactions contributes to higher purity of the crude peptide.
Risk of Racemization Very Low (when used under appropriate conditions)[1]Low (with HOBt additive)[3]HOBt is crucial for suppressing racemization in carbodiimide-mediated couplings. The use of Fmoc-amino acid chlorides, particularly when generated in situ, has been shown to proceed with minimal racemization.[1]
Key Advantages High reactivity, suitable for difficult couplings, rapid reaction times.Cost-effective, well-established protocols, reliable for standard sequences.The choice of reagent often depends on the specific requirements of the peptide sequence and budgetary considerations.
Potential Drawbacks Moisture sensitive, requires careful handling or in situ generation.Slower reaction times, potential for side reactions if HOBt is omitted.The byproduct of DIC, diisopropylurea (DIU), is soluble in common washing solvents, simplifying purification in SPPS.[3]

Experimental Protocols

Detailed methodologies are essential for reproducible and successful peptide synthesis. Below are representative protocols for the coupling of Fmoc-D-alanine using both the in-situ generation of the acid chloride and the standard DIC/HOBt method in manual Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: In situ Generation and Coupling of this compound using Bis-(trichloromethyl)carbonate (BTC)

This protocol describes the in-situ formation of this compound from Fmoc-D-Ala-OH and its subsequent coupling to the resin-bound peptide.[1][4]

Materials:

  • Fmoc-D-Ala-OH

  • Bis-(trichloromethyl)carbonate (BTC, Triphosgene)

  • Collidine (2,4,6-trimethylpyridine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Standard SPPS washing solvents (DMF, DCM, Isopropanol)

Procedure:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF (5x), DCM (3x), and finally DMF (3x) to remove residual piperidine.

  • In situ Activation of Fmoc-D-Ala-OH:

    • In a separate, dry glass vial, dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading) in anhydrous DCM.

    • Add collidine (3 equivalents) to the solution.

    • In a separate vial, prepare a stock solution of BTC in anhydrous DCM.

    • Slowly add the BTC solution (1 equivalent) to the stirring Fmoc-D-Ala-OH/collidine mixture at 0°C.

    • Allow the activation reaction to proceed for 10-15 minutes at 0°C.

  • Coupling Reaction:

    • Add the freshly prepared this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Standard DIC/HOBt Coupling of Fmoc-D-Ala-OH

This protocol outlines the widely used carbodiimide-mediated coupling method.[5][6]

Materials:

  • Fmoc-D-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Standard SPPS washing solvents (DMF, DCM, Isopropanol)

Procedure:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF (5x), DCM (3x), and finally DMF (3x) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add the Fmoc-D-Ala-OH/HOBt solution to the deprotected resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction for completion using the Kaiser test. If the test is positive after 2 hours, the coupling can be repeated (double coupling).

  • Washing:

    • Drain the reaction mixture from the vessel.

    • Wash the resin with DMF (5x) to remove the soluble diisopropylurea (DIU) byproduct and other excess reagents.

    • Wash with DCM (3x).

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Fmoc_D_alanyl_chloride_pathway Fmoc_D_Ala_OH Fmoc-D-Ala-OH Fmoc_D_alanyl_chloride This compound (in situ) Fmoc_D_Ala_OH->Fmoc_D_alanyl_chloride Activation BTC BTC (Triphosgene) + Collidine BTC->Fmoc_D_alanyl_chloride Coupled_Product Fmoc-D-Ala-Peptide-Resin Fmoc_D_alanyl_chloride->Coupled_Product Coupling Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Product

Caption: In situ formation and coupling of this compound.

DIC_HOBt_pathway Fmoc_D_Ala_OH Fmoc-D-Ala-OH O_Acylisourea O-Acylisourea Intermediate Fmoc_D_Ala_OH->O_Acylisourea DIC DIC DIC->O_Acylisourea Activation HOBt HOBt HOBt_ester HOBt-ester (Active Ester) HOBt->HOBt_ester O_Acylisourea->HOBt_ester Coupled_Product Fmoc-D-Ala-Peptide-Resin HOBt_ester->Coupled_Product Coupling Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Product

Caption: DIC/HOBt mediated peptide coupling pathway.

SPPS_workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound or DIC/HOBt) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat_Cycle Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat_Cycle Negative Repeat_Cycle->Fmoc_Deprotection Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection Repeat_Cycle->Final_Cleavage End End: Purified Peptide Final_Cleavage->End

Caption: General Solid-Phase Peptide Synthesis (SPPS) workflow.

Conclusion

The choice between this compound and DIC/HOBt for peptide coupling is contingent on the specific requirements of the synthesis. For routine, non-problematic sequences where cost is a significant factor, the DIC/HOBt method remains a robust and reliable option. However, for challenging syntheses involving sterically hindered residues, difficult sequences prone to aggregation, or when rapid coupling times are paramount, the superior reactivity of in-situ generated this compound offers a distinct advantage, often leading to higher yields and purities. Careful consideration of the peptide sequence, desired purity, and overall cost will guide the researcher to the most appropriate and efficient coupling strategy.

References

A Comparative Guide to Peptide Purity: Analyzing Fmoc-D-Alanyl Chloride Reaction Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity peptides is a critical prerequisite for reliable outcomes in research, therapeutic development, and various scientific applications. The choice of coupling reagent in solid-phase peptide synthesis (SPPS) profoundly influences the purity of the crude peptide. This guide provides an objective comparison of peptide purity resulting from the use of Fmoc-D-alanyl chloride against other common coupling reagents. The analysis of peptide purity and the identification of impurities are performed using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and widely used analytical technique.[1]

Comparison of Coupling Reagents in Peptide Synthesis

The efficiency of a coupling reagent is determined by its ability to facilitate rapid and complete peptide bond formation while minimizing side reactions, such as racemization and the formation of deletion or truncated sequences.[2] While Fmoc-amino acid chlorides are highly reactive, their use can sometimes be associated with specific side reactions. This section compares this compound with other popular coupling reagents.

Table 1: Comparison of Coupling Reagents for Peptide Synthesis

Coupling Reagent/MethodReagent TypeTypical Purity of Crude PeptideCommon Impurities and Side ReactionsAdvantagesDisadvantages
This compound Acid ChlorideVariableRacemization, double incorporation, truncated sequences.[2][3]High reactivity, fast coupling times.High reactivity can lead to side reactions if not controlled; moisture sensitive.
HATU Urionium Salt>95%Minimal racemization with most amino acids.High coupling efficiency, fast reactions, suitable for hindered amino acids.[2]Higher cost compared to carbodiimides.
PyBOP Phosphonium Salt>95%Low racemization.High coupling efficiency, good for sterically hindered couplings.Byproducts can be difficult to remove.
DIC/HOBt Carbodiimide/Additive>90%Racemization can occur, especially with sensitive amino acids.Cost-effective, widely used.Slower reaction times compared to uronium/phosphonium salts; formation of insoluble DCU byproduct with DCC.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. The following sections outline the protocols for peptide synthesis using different coupling reagents and the subsequent analysis by LC-MS.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for SPPS involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin).

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Cycle Precipitation Precipitation and Washing (Cold Diethyl Ether) Cleavage->Precipitation Drying Drying Precipitation->Drying Analysis LC-MS Analysis Drying->Analysis

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Peptide Synthesis using this compound

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Coupling:

    • Dissolve Fmoc-D-alanine in dichloromethane (DCM) and cool to 0°C.

    • Add oxalyl chloride or thionyl chloride dropwise to form this compound.

    • Evaporate the solvent to obtain the acid chloride.

    • Dissolve the this compound in cold DMF and add it to the resin.

    • Add a hindered base such as diisopropylethylamine (DIEA) and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Dry the crude peptide under vacuum.

Protocol 2: Peptide Synthesis using HATU

Follow the general SPPS workflow (Protocol 1, steps 1-3 and 5-8). For the coupling step (step 4):

  • Activation: Dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

  • Coupling: Add the activation mixture to the deprotected resin and agitate for 30-60 minutes at room temperature.

Protocol 3: Peptide Synthesis using DIC/HOBt

Follow the general SPPS workflow (Protocol 1, steps 1-3 and 5-8). For the coupling step (step 4):

  • Activation: Dissolve the Fmoc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution.

  • Coupling: Add the activation mixture to the deprotected resin and agitate for 1-3 hours at room temperature.

LC-MS Analysis of Peptide Purity

LC-MS is a powerful technique for assessing peptide purity by separating the target peptide from impurities based on their physicochemical properties, followed by mass determination.[1]

LC-MS Analysis Workflow

LCMS_Workflow Sample_Prep Sample Preparation (Dissolve in appropriate solvent) LC_Separation Liquid Chromatography (Reversed-Phase C18 column) Sample_Prep->LC_Separation Ionization Ionization (Electrospray Ionization - ESI) LC_Separation->Ionization MS_Analysis Mass Spectrometry (Mass Analyzer) Ionization->MS_Analysis Data_Analysis Data Analysis (Chromatogram and Mass Spectrum) MS_Analysis->Data_Analysis

Figure 2: Workflow for LC-MS analysis of peptide purity.
Protocol 4: LC-MS Analysis

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture. Centrifuge the sample to remove any particulates.

  • LC System:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

    • Gradient: A typical gradient would be 5-95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • MS System:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the peptide and potential impurities.

  • Data Analysis:

    • Integrate the peak areas in the UV chromatogram to calculate the percentage purity of the target peptide.

    • Analyze the mass spectra to confirm the molecular weight of the main peak and to identify the masses of impurity peaks.

Data Presentation

The following table summarizes hypothetical LC-MS data for a model pentapeptide synthesized using different coupling reagents. This data is for illustrative purposes to demonstrate how results would be presented.

Table 2: Illustrative LC-MS Purity Analysis of a Model Pentapeptide

Coupling ReagentRetention Time (min)Observed Mass [M+H]⁺Purity by UV (214 nm)Major Impurities Identified by MS
This compound 15.2550.385%Deletion peptide (mass of tetrapeptide), Diastereomer (same mass)
HATU 15.3550.396%Minor deletion peptide
PyBOP 15.3550.394%Minor unidentified peaks
DIC/HOBt 15.4550.391%Deletion peptide, potential diastereomer

Conclusion

The selection of a coupling reagent is a critical decision in peptide synthesis that directly impacts the purity of the final product. While this compound offers the advantage of high reactivity and potentially faster coupling times, it requires careful control to minimize side reactions such as racemization. Urinium and phosphonium salt-based reagents like HATU and PyBOP generally provide higher crude peptide purity with lower risks of side reactions, albeit at a higher cost. Carbodiimide-based methods like DIC/HOBt are cost-effective but may require longer reaction times and careful monitoring to suppress racemization.

The use of LC-MS is indispensable for the accurate analysis of peptide purity, providing both quantitative data on the percentage of the desired product and qualitative information for the identification of impurities. The detailed protocols provided in this guide serve as a foundation for researchers to make informed decisions and to develop robust and reproducible methods for the synthesis and analysis of high-purity peptides.

References

A Comparative Guide to D-Alanine Incorporation Methods for Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-alanine is a crucial component of the bacterial cell wall, primarily found in peptidoglycan and teichoic acids. The incorporation of D-alanine is a key metabolic process that influences bacterial physiology, virulence, and susceptibility to antibiotics. This guide provides a comparative analysis of different methods for D-alanine incorporation, focusing on their yields and the experimental data supporting their efficacy.

Overview of D-Alanine Incorporation Pathways

In bacteria, D-alanine is incorporated into cell wall structures through two primary pathways:

  • Peptidoglycan Synthesis: D-alanine is a substrate for the D-alanine-D-alanine ligase (Ddl), which creates the D-Ala-D-Ala dipeptide. This dipeptide is subsequently added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide precursor, forming the pentapeptide building block of peptidoglycan. This process is essential for the cross-linking of the peptidoglycan layer, which provides structural integrity to the bacterial cell.

  • Teichoic Acid Modification: In many Gram-positive bacteria, D-alanine is esterified to lipoteichoic acids (LTA) and wall teichoic acids (WTA). This modification is mediated by the dlt operon, which encodes for the proteins DltA, DltB, DltC, and DltD. The D-alanylation of teichoic acids reduces the net negative charge of the bacterial cell surface, which has been shown to affect resistance to cationic antimicrobial peptides and lysozyme.

Comparative Yield Analysis of D-Alanine Incorporation Methods

The efficiency of D-alanine incorporation can be assessed through various methods, each with its own advantages and limitations. The following table summarizes quantitative data from different studies, providing a comparative overview of the yields achieved with different approaches. It is important to note that the yields can vary significantly depending on the bacterial species, strain, growth conditions, and the specific experimental setup.

Method/SystemOrganism/SetupKey Findings/YieldReference
In Vivo Incorporation (Genetic Modification) Clostridioides difficileA ΔdltDABC mutant showed a 10-fold decrease in cell-wall D-alanine compared to the wild-type strain.[1]
Lactococcus lactisOverexpression of the dlt operon resulted in a significant increase in D-alanylation of teichoic acids. A dltD mutant showed a lower level of D-alanylation than the wild-type.[2]
Streptococcus pyogenesInactivation of the dltA gene resulted in the absence of detectable D-alanine in teichoic acids.[3]
In Vivo Incorporation (Exogenous Labeling) E. coli, S. aureus, P. aeruginosaIC50 values for competition of unlabeled D-alanine with D-[11C]ala were 216.1 µM, 195.6 µM, and 558.9 µM, respectively, indicating efficient uptake and incorporation.[4]
Various BacteriaLabeling with 3-Azido-D-alanine is effective at concentrations ranging from 0.5 to 10 mM.[5]
Enzymatic/Whole-Cell Biocatalysis Recombinant E. coli with D-amino acid aminotransferaseEnzymatic production of D-alanine from D-aspartic acid achieved a molar yield of 1.0.[6][7]
Co-immobilized dehydrogenasesEnzymatic synthesis of D-alanine from sodium pyruvate resulted in a 75.7% average yield over 20 cycles.[8]
Recombinant E. coli (whole-cell)Whole-cell biocatalytic production of D/L-alanine reached a maximum D-alanine concentration of 6.48 g/L after 3 hours.[9]

Signaling Pathways and Experimental Workflows

To visualize the complex processes of D-alanine incorporation and the experimental approaches to study them, the following diagrams are provided.

D_Alanine_Incorporation_Pathways cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr Reversible D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala->Ddl DltA DltA D_Ala->DltA Alr->D_Ala D_Ala_D_Ala D-Ala-D-Ala MurF MurF Ligase D_Ala_D_Ala->MurF Ddl->D_Ala_D_Ala UDP_MurNAc_tri UDP-MurNAc-tripeptide UDP_MurNAc_tri->MurF UDP_MurNAc_penta UDP-MurNAc-pentapeptide Lipid_II Lipid II Precursor UDP_MurNAc_penta->Lipid_II Translocated MurF->UDP_MurNAc_penta DltC DltC DltA->DltC Loads D-Ala DltC_DAla DltC-D-Ala DltC->DltC_DAla DltB DltB DltC_DAla->DltB Translocation PG Peptidoglycan Lipid_II->PG Incorporation DltD DltD DltB->DltD TA Teichoic Acids (LTA/WTA) DltD->TA D-alanylation

Caption: D-Alanine incorporation pathways in bacteria.

Comparative_Yield_Analysis_Workflow cluster_methods D-Alanine Incorporation Methods cluster_protocol Experimental Protocol cluster_analysis Quantitative Analysis cluster_output Data Output M1 In Vivo (Genetic) P1 Bacterial Culture / Enzyme Preparation M1->P1 M2 In Vivo (Labeling) M2->P1 M3 In Vitro (Enzymatic) M3->P1 P2 Incorporation Reaction / Labeling P1->P2 P3 Cell Wall / Product Isolation P2->P3 P4 Hydrolysis P3->P4 A1 HPLC / LC-MS P4->A1 A2 NMR P4->A2 A3 Enzyme-Coupled Assay P4->A3 O1 Yield (%) A1->O1 O2 Concentration (g/L, mM) A1->O2 O3 Incorporation Rate A2->O3 A3->O2

Caption: Experimental workflow for comparative yield analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of key experimental protocols for quantifying D-alanine incorporation.

Protocol 1: Quantification of D-Alanine in Teichoic Acids by HPLC

This protocol is adapted from studies on Gram-positive bacteria to quantify the amount of D-alanine esterified to teichoic acids.[3]

  • Bacterial Growth and Harvesting:

    • Grow bacterial cultures to the desired growth phase (e.g., late exponential phase) in an appropriate medium.

    • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., PBS) to remove residual media.

  • Mild Alkaline Hydrolysis:

    • Resuspend the cell pellet in 0.1 M NaOH.

    • Incubate at 37°C for 1 hour to specifically hydrolyze the ester bonds linking D-alanine to teichoic acids.

    • Neutralize the suspension with HCl.

    • Centrifuge to pellet the cells and collect the supernatant containing the released D-alanine.

  • Derivatization and HPLC Analysis:

    • Derivatize the D-alanine in the supernatant using a chiral derivatizing agent (e.g., Marfey's reagent) to allow for separation of D- and L-alanine isomers.

    • Analyze the derivatized sample by reverse-phase HPLC with a suitable column (e.g., C18).

    • Detect the derivatized amino acids using a UV detector.

    • Quantify the amount of D-alanine by comparing the peak area to a standard curve of derivatized D-alanine.

Protocol 2: In Vivo Labeling with Isotopically Labeled D-Alanine and LC-MS Analysis

This protocol describes the use of stable isotope-labeled D-alanine to trace its incorporation into peptidoglycan.

  • Bacterial Growth and Labeling:

    • Grow a starter culture of the bacteria overnight in an unlabeled medium.

    • Dilute the overnight culture into a fresh medium containing a known concentration of isotopically labeled D-alanine (e.g., ¹³C- or ¹⁵N-labeled D-alanine).

    • Incubate the culture for a defined period (e.g., one to two doubling times) to allow for incorporation of the label.

  • Peptidoglycan Isolation:

    • Harvest the labeled cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells (e.g., by sonication or bead beating).

    • Treat the lysate with nucleases (DNase and RNase) to remove contaminating nucleic acids.

    • Isolate the peptidoglycan by differential centrifugation and washing steps, often including treatment with SDS to remove membrane components.

  • Peptidoglycan Digestion and LC-MS Analysis:

    • Digest the purified peptidoglycan into muropeptides using a muramidase (e.g., mutanolysin or lysozyme).

    • Separate the resulting muropeptides by reverse-phase LC.

    • Analyze the eluting muropeptides by mass spectrometry (MS) to determine the mass shift corresponding to the incorporation of the isotopic label.

    • Quantify the extent of incorporation by comparing the peak areas of the labeled and unlabeled muropeptide fragments.

Protocol 3: In Vitro Enzymatic Synthesis of D-Alanine

This protocol outlines a general procedure for the enzymatic synthesis of D-alanine.

  • Enzyme Preparation:

    • Clone and express the desired enzyme (e.g., D-amino acid aminotransferase) in a suitable host (e.g., E. coli).

    • Purify the enzyme using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing a suitable buffer, the purified enzyme, substrates (e.g., D-aspartic acid and pyruvate), and any necessary cofactors.

    • Incubate the reaction at the optimal temperature and pH for the enzyme.

    • Monitor the progress of the reaction by taking samples at different time points.

  • Product Quantification:

    • Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

    • Quantify the amount of D-alanine produced using methods such as HPLC (as described in Protocol 1) or an enzyme-coupled spectrophotometric assay.

    • Calculate the yield based on the initial amount of the limiting substrate.

Conclusion

The choice of method for D-alanine incorporation analysis depends on the specific research question. In vivo methods using genetic mutants or isotopic labeling are powerful for studying the physiological relevance of D-alanine incorporation and its impact on the whole organism. In contrast, in vitro enzymatic methods offer a controlled environment for studying the kinetics and mechanism of individual enzymes and for the high-yield production of D-alanine. The quantitative data and protocols presented in this guide provide a foundation for designing and interpreting experiments aimed at understanding and manipulating this essential bacterial pathway.

References

A Cost-Benefit Analysis of Fmoc-D-alanyl chloride in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the choice of coupling methodology is a critical decision that directly impacts process efficiency, final product purity, and overall cost. The incorporation of D-amino acids like D-alanine is a common strategy to enhance peptide stability against enzymatic degradation. This guide provides a comprehensive cost-benefit analysis of using Fmoc-D-alanyl chloride, typically generated in situ, versus the standard approach of using Fmoc-D-Ala-OH with common coupling reagents in solid-phase peptide synthesis (SPPS).

Fmoc-amino acid chlorides are highly reactive acylating agents that can be particularly effective for sterically hindered or "difficult" couplings where standard methods may be sluggish or result in incomplete reactions.[1][2] However, their high reactivity also necessitates careful control of reaction conditions to minimize side reactions, such as racemization.[1] This guide presents a data-driven comparison to inform the selection of the most appropriate method for large-scale production.

At a Glance: this compound vs. Standard Coupling

FeatureThis compound (via in situ generation)Standard Fmoc-D-Ala-OH Coupling (e.g., with HBTU/DIPEA)
Primary Use Case Difficult or sterically hindered couplings, rapid reaction kinetics required.Routine incorporation of D-alanine, well-established protocols.
Reactivity Very high; reaction is often complete in minutes.[3]High, but generally slower than acid chlorides. Coupling times are typically 1-2 hours.[4]
Key Reagents Fmoc-D-Ala-OH, activating agent (e.g., thionyl chloride, BTC), non-nucleophilic base.Fmoc-D-Ala-OH, coupling reagent (e.g., HBTU, HATU), base (e.g., DIPEA).[4]
Process Complexity Higher; requires an additional in situ activation step with careful handling of moisture-sensitive reagents.Lower; involves a single-pot activation and coupling step.[5]
Potential Side Reactions Risk of racemization if not properly controlled, over-activation.[1]Aspartimide formation in sensitive sequences, racemization (though generally low with standard protocols).[6]
Cost Profile Potentially lower raw material cost for the activating agent, but may require more stringent process control.Higher cost for proprietary coupling reagents, but simpler and more established process.[7][]
Waste Stream Generates byproducts from the chlorinating agent (e.g., SO₂, HCl).Generates byproducts from the coupling reagent (e.g., HOBt, tetramethylurea).

Quantitative Data Comparison

The following tables provide an estimated cost and performance comparison for the two methods on a large scale. Costs are illustrative and can vary significantly based on supplier, grade, and purchase volume.

Table 1: Estimated Reagent Cost Analysis (per mole of D-alanine)
ReagentMethod: in situ Acid Chloride (BTC)Method: Standard Coupling (HBTU)
Fmoc-D-Ala-OH ~1.0 mole~1.0 mole
Activating/Coupling Agent Bis(trichloromethyl)carbonate (BTC) (~0.4 moles)HBTU (~0.95 moles)
Base DIPEA (~2.0 moles)DIPEA (~2.0 moles)
Solvent (DMF) Volume may be higher due to separate activation step.Standard volume.
Relative Cost of Activating/Coupling Agent LowerHigher
Overall Estimated Reagent Cost Lower to Moderate Moderate to High

Note: While the cost of the activating agent for the acid chloride method (like thionyl chloride or BTC) is often lower than carbodiimide- or phosphonium-based coupling reagents, the overall cost-benefit must account for process complexity, potential yield differences, and purification costs.[7]

Table 2: Performance and Quality Comparison
ParameterMethod: in situ Acid ChlorideMethod: Standard Coupling (HBTU)
Typical Coupling Time 5-30 minutes1-4 hours[4]
Typical Coupling Efficiency >99% (especially for difficult sequences)[2]>99% (for non-hindered sequences)[9]
Racemization Risk Moderate to High (highly dependent on base and temperature control)[1]Low to Moderate
Crude Peptide Purity Potentially higher if it overcomes a difficult coupling step, but may be lower if side reactions occur.Generally high and predictable.[9]
Process Robustness Requires stringent anhydrous conditions and temperature control.Highly robust and amenable to automation.[]

Experimental Workflows and Logical Relationships

The choice between these two synthetic strategies involves a trade-off between reagent cost, process complexity, and the specific demands of the peptide sequence. The following diagrams illustrate the experimental workflows and the decision-making logic.

G Diagram 1: Comparative Experimental Workflows cluster_0 Method A: In Situ this compound cluster_1 Method B: Standard HBTU Coupling A1 Dissolve Fmoc-D-Ala-OH in anhydrous solvent A2 Add Chlorinating Agent (e.g., BTC, SOCl₂) A1->A2 A3 Generate this compound (Stir at controlled temp) A2->A3 A4 Add solution to deprotected peptide-resin A3->A4 A5 Coupling Reaction (Fast) A4->A5 A6 Wash Resin A5->A6 B1 Dissolve Fmoc-D-Ala-OH, HBTU in solvent B2 Add DIPEA to form activated ester B1->B2 B3 Add solution to deprotected peptide-resin B2->B3 B4 Coupling Reaction (Standard Time) B3->B4 B5 Wash Resin B4->B5

Diagram 1: A comparison of the procedural steps for each coupling method.

G Diagram 2: Decision Logic for Synthesis Strategy Start Start: Incorporate D-Alanine Q1 Is the coupling sterically hindered or a known 'difficult sequence'? Start->Q1 MethodA Consider In Situ This compound Q1->MethodA Yes MethodB Use Standard Coupling (e.g., HBTU) Q1->MethodB No CheckA Can stringent anhydrous conditions and temperature be maintained at scale? MethodA->CheckA CheckB Are raw material costs for coupling reagents a primary concern? MethodB->CheckB CheckA->MethodA Yes CheckA->MethodB No CheckB->MethodA Yes CheckB->MethodB No

Diagram 2: Key factors influencing the choice of D-alanine incorporation method.

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-D-alanine into a growing peptide chain on a solid support (e.g., Rink Amide resin) at a 0.1 mmol scale. For large-scale synthesis, all quantities should be scaled proportionally.

Protocol 1: Coupling via in situ Generated this compound

Materials:

  • Fmoc-D-Ala-OH (3 eq., 0.3 mmol)

  • Bis-(trichloromethyl)carbonate (BTC) (0.4 eq. relative to the amino acid, 0.12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2 eq., 0.2 mmol)

  • Deprotected peptide-resin (1 eq., 0.1 mmol)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

Methodology:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection on the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[4]

  • Acid Chloride Generation (in situ): a. In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-D-Ala-OH in anhydrous DCM or THF. b. Cool the solution to 0°C in an ice bath. c. Add BTC to the solution and stir for 20-30 minutes at 0°C. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the carboxylic acid C=O stretch).[2]

  • Coupling: a. To the deprotected peptide-resin, add the freshly prepared solution of this compound. b. Add DIPEA to the reaction vessel to neutralize the generated HCl. c. Agitate the mixture at room temperature for 15-45 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

Protocol 2: Standard Coupling using HBTU

Materials:

  • Fmoc-D-Ala-OH (3 eq., 0.3 mmol)

  • HBTU (2.9 eq., 0.29 mmol)

  • DIPEA (6 eq., 0.6 mmol)

  • Deprotected peptide-resin (1 eq., 0.1 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Methodology:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection on the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[4]

  • Activation and Coupling: a. In a separate vial, dissolve Fmoc-D-Ala-OH and HBTU in DMF. b. Add DIPEA to the solution to begin the activation process. This is often characterized by a color change. Allow to pre-activate for 1-2 minutes. c. Add the activation solution to the deprotected peptide-resin.[4] d. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Conclusion and Recommendations

The decision to use this compound (via in situ generation) over standard coupling reagents is a strategic one based on a balance of chemical reactivity, process control, and cost.

  • Standard Coupling (e.g., HBTU/DIPEA) remains the recommended method for routine, large-scale synthesis. Its protocols are robust, well-documented, highly amenable to automation, and generally result in high purity with minimal side reactions for most sequences.[][10] The higher cost of proprietary coupling reagents is often offset by the reliability and simplicity of the process, leading to lower overall manufacturing costs when considering labor, process validation, and downstream purification.

  • This compound is a powerful alternative for specific, challenging situations. It should be considered when:

    • Standard coupling methods result in low yield or incomplete reaction due to steric hindrance (e.g., coupling to an N-alkylated amino acid).[2]

    • Extremely rapid coupling kinetics are required to minimize sequence-dependent side reactions like aspartimide formation.[6]

    • A cost-analysis indicates significant savings on raw materials, and the necessary process controls for handling highly reactive and moisture-sensitive chemicals are already in place.

For drug development professionals, the higher process complexity and greater risk of racemization associated with acid chlorides necessitate more rigorous process development and validation. However, for difficult sequences where it enables the synthesis of a previously inaccessible peptide, the benefits can unequivocally outweigh the costs. A small-scale pilot synthesis is always recommended to validate the chosen method before scaling up production.

References

A Comparative Guide to Coupling Reaction Kinetics via Spectrophotometric Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of coupling reactions is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of synthesized molecules. This guide provides a comparative analysis of the kinetics of common palladium-catalyzed cross-coupling reactions and peptide coupling reactions, monitored by UV-Visible spectrophotometry. Experimental data is presented to support the comparisons, and detailed protocols are provided for key experiments.

Palladium-Catalyzed Cross-Coupling Reactions: A Kinetic Comparison

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] While all are powerful, their reaction kinetics can vary significantly depending on the substrates, catalyst system, and reaction conditions. Direct, side-by-side kinetic comparisons under identical conditions are scarce in the literature; however, by compiling data from various studies, we can draw meaningful comparisons.

Data Presentation: Comparison of Palladium-Catalyzed Cross-Coupling Reaction Kinetics

Reaction TypeTypical ReactantsCatalyst System (Example)Solvent (Example)Base (Example)Reaction Time (Typical)Conversion/Yield (Typical)
Suzuki-Miyaura Aryl/vinyl halide + Aryl/vinyl boronic acidPd(OAc)₂ / SPhosToluene/WaterK₃PO₄40 min - 2 h>90%[2][3]
Heck Aryl/vinyl halide + AlkenePd(OAc)₂ / PPh₃DMFEt₃N2 - 24 h80-98%[2][4]
Sonogashira Aryl/vinyl halide + Terminal alkynePdCl₂(PPh₃)₂ / CuITHF/Et₃NEt₃N30 min - 6 h>90%[4]

Note: The data presented is a synthesis from multiple sources and reaction conditions may vary. Direct comparison of rates requires identical reaction conditions.

Peptide Coupling Reagents: A Kinetic Showdown

In solid-phase peptide synthesis (SPPS), the choice of coupling reagent is critical for driving the amide bond formation to completion and minimizing side reactions like racemization.[5] The kinetics of these reagents can differ substantially, impacting both the speed and efficiency of peptide synthesis.

Data Presentation: Comparison of Peptide Coupling Reagent Kinetics

Coupling ReagentClassAcylation Yield (%)Reaction Half-life (min)Key AdvantagesKey Disadvantages
HATU Aminium Salt~10040Very fast, high efficiency, low racemization.[6]Higher cost, potential for side reactions if used in excess.[7]
HBTU Aminium SaltIncomplete150Good efficiency, widely used.[6]Slower than HATU, can cause N-terminal guanidinylation.[7]
PyBOP Phosphonium Salt50150Less hazardous byproducts than BOP.[6]Slower than HATU.[6]
TBTU Aminium Salt80150Effective and cost-efficient for routine synthesis.[6]Can cause N-terminal guanidinylation if used in excess.[7]

*Data from a comparative study on the synthesis of aza-peptides.[6]

Experimental Protocols

General Protocol for Spectrophotometric Monitoring of Coupling Reaction Kinetics

This protocol outlines the general steps for monitoring the kinetics of a coupling reaction using a UV-Visible spectrophotometer.[7][8][9][10][11]

1. Preparation:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare solutions of the starting materials and the expected product. Scan the UV-Vis spectrum of each to identify a wavelength where a reactant or product has a unique and strong absorbance, minimizing overlap with other species.

  • Prepare a Calibration Curve: Create a series of standard solutions of the absorbing species at known concentrations and measure their absorbance at the chosen λmax. Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve. This will be used to convert absorbance readings during the reaction into concentrations.

  • Reaction Setup: In a temperature-controlled cuvette holder within the spectrophotometer, combine the solvent, base, and one of the reactants. Allow the solution to equilibrate to the desired reaction temperature.

2. Reaction Initiation and Monitoring:

  • Initiate the Reaction: Add the final reactant (and catalyst, if applicable) to the cuvette, start a timer, and immediately begin recording the absorbance at the predetermined λmax at regular time intervals. For fast reactions, a stopped-flow apparatus may be necessary to ensure rapid mixing and data acquisition.[10]

  • Data Acquisition: Collect absorbance data until the reaction is complete, as indicated by a stable absorbance reading.

3. Data Analysis:

  • Convert Absorbance to Concentration: Using the calibration curve, convert the absorbance values at each time point to the concentration of the monitored species.

  • Kinetic Analysis: Plot the concentration of the reactant or product as a function of time. From this data, you can determine the initial reaction rate. By performing experiments with varying initial concentrations of reactants, the order of the reaction with respect to each reactant and the overall rate constant (k) can be determined.[8]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_monitoring Monitoring Phase cluster_analysis Data Analysis Phase A Determine λmax of Reactants & Products B Prepare Calibration Curve A->B C Set Up Reaction in Cuvette B->C D Initiate Reaction C->D Add final reactant/catalyst E Record Absorbance vs. Time D->E F Convert Absorbance to Concentration E->F Raw Data G Plot Concentration vs. Time F->G H Determine Rate Law and Rate Constant G->H

Caption: Experimental workflow for spectrophotometric monitoring.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A Aryl/Vinyl Halide C Pd(0) Catalyst A->C Oxidative Addition B Coupling Partner (e.g., Boronic Acid) B->C Transmetalation D Coupled Product C->D Reductive Elimination

Caption: Simplified catalytic cycle for cross-coupling.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-alanyl chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-alanyl chloride is a reactive acyl chloride commonly used in peptide synthesis. Due to its reactivity, it requires careful handling and a specific protocol for safe disposal. Acyl chlorides are corrosive and react exothermically with water, alcohols, and amines. Improper disposal can lead to the generation of hazardous byproducts, such as hydrogen chloride gas, and potential damage to plumbing and the environment.[1][2]

This guide provides essential safety and logistical information for the proper neutralization and disposal of surplus or waste this compound in a laboratory setting. The primary principle of safe disposal is the controlled conversion of the reactive acyl chloride into a less hazardous, water-soluble carboxylate salt before it is collected as chemical waste.

I. Essential Safety & Handling Information

Before beginning any disposal procedure, it is critical to be aware of the hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE).

Hazard Profile:

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

  • Lachrymator: Vapors can irritate the eyes, causing tearing.[1]

  • Water-Reactive: Reacts vigorously with water and other nucleophiles, releasing heat and hydrogen chloride (HCl) gas.

  • Incompatible Materials: Avoid contact with alcohols and amines.[1]

Required Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below. Always handle this chemical inside a certified chemical fume hood.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and fumes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves before use and use proper removal technique.[1]
Body Protection Lab coatProtects skin from accidental contact.[1]
Respiratory Use in a chemical fume hoodEnsures adequate ventilation and prevents inhalation of vapors.[1]

II. Experimental Protocol: Neutralization of this compound

This protocol details the step-by-step methodology for safely neutralizing (quenching) this compound. The process involves a controlled hydrolysis reaction using a mild base to form the significantly less reactive Fmoc-D-alanine sodium salt.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Deionized water

  • Large beaker or flask (at least 10x the volume of the quenching solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Prepare the Neutralization Solution:

    • In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker or flask equipped with a magnetic stir bar.

    • Rationale: Using a weak base like sodium bicarbonate controls the reaction rate and neutralizes the HCl byproduct as it forms. The large container volume prevents overflow from gas evolution (CO₂).

    • Place the beaker in an ice bath and allow it to cool to approximately 0-5 °C with gentle stirring.

    • Rationale: The hydrolysis of acyl chlorides is highly exothermic. An ice bath is crucial to dissipate the heat generated and prevent the reaction from becoming too vigorous.

  • Slow Addition of this compound:

    • Very slowly and portion-wise, add the waste this compound to the cold, stirring bicarbonate solution.

    • Critical Step: Add the acyl chloride dropwise if it is in solution, or in very small portions if it is a solid. Each addition will cause gas to evolve (effervescence). Do not add the next portion until the gas evolution from the previous one has subsided.

    • Rationale: A slow, controlled addition is the most critical safety step to manage the exothermic reaction and the rate of gas production.

  • Ensure Complete Neutralization:

    • After the final portion of this compound has been added and gas evolution has ceased, continue to stir the mixture in the ice bath for an additional 20-30 minutes.

    • Remove the ice bath and allow the solution to warm to room temperature while stirring.

    • Test the pH of the solution using pH paper or a calibrated pH meter. The pH should be neutral to slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the pH is stable in the neutral/basic range.

    • Rationale: This ensures that all the reactive acyl chloride has been hydrolyzed and the solution is safe for storage and disposal.

  • Waste Collection:

    • Once the reaction is complete and the solution is at room temperature, transfer the neutralized aqueous waste into a properly labeled hazardous waste container.

    • Do not pour the neutralized solution down the drain unless permitted by your institution's environmental health and safety (EHS) department and local regulations.

    • Contaminated materials (e.g., gloves, weighing paper) should be placed in a sealed bag and disposed of as solid chemical waste.

III. Disposal Workflow Visualization

The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.

start Start: Identify Fmoc-D-alanyl chloride for disposal ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Chemical Fume Hood ppe->fume_hood prep_quench Step 3: Prepare Cold 5-10% NaHCO₃ Solution in an Ice Bath fume_hood->prep_quench slow_add Step 4: SLOWLY Add Fmoc-D-alanyl chloride to Bicarbonate Solution prep_quench->slow_add observe Observe for Gas Evolution slow_add->observe observe->slow_add Gas evolution? Yes stir Step 5: Stir for 30 min After Addition is Complete observe->stir No more gas check_ph Step 6: Check pH stir->check_ph neutralize Add more NaHCO₃ solution check_ph->neutralize pH < 7? Yes collect_waste Step 7: Transfer Neutralized Solution to Labeled Waste Container check_ph->collect_waste pH is 7-9? Yes neutralize->check_ph end End: Disposal Complete collect_waste->end

Caption: Workflow for the safe neutralization and disposal of this compound.

By adhering to this detailed procedure, researchers can ensure the safe and environmentally responsible disposal of this compound, minimizing risks and maintaining a safe laboratory environment. Always consult your institution's specific waste disposal guidelines and safety protocols.

References

Personal protective equipment for handling Fmoc-D-alanyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents like Fmoc-D-alanyl chloride is of paramount importance to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, a reactive amino acid derivative commonly used in peptide synthesis.

Hazard Identification and Personal Protective Equipment (PPE):

Recommended Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Chemical splash goggles and face shield[2]Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness)[3]Full protective suit[4]Dust respirator or an approved/certified respirator[2][4]
Dissolving and Solution Handling Chemical splash goggles and face shield[2]Chemical-resistant gloves (e.g., Nitrile rubber)[3]Laboratory coat, potentially a chemical-resistant apron[5]Required if not handled within a certified chemical fume hood
Reaction Setup and Monitoring Chemical splash goggles[4]Chemical-resistant gloves[3]Laboratory coatNot generally required if handled in a fume hood[5]
Spill Cleanup Chemical splash goggles and face shield[5]Heavy-duty chemical-resistant gloves (e.g., butyl rubber)[5]Chemical-resistant apron or gown over a laboratory coat[5]Air-purifying respirator with appropriate cartridges[5]
Waste Disposal Safety glasses with side shields or chemical splash goggles[5]Chemical-resistant gloves[3]Laboratory coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical for safely managing this compound throughout the experimental workflow.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.[6]

    • Ensure the work area is clean, dry, and free of incompatible materials such as water, alcohols, and amines.[2]

    • Assemble all necessary equipment and reagents before commencing work.

    • Put on the appropriate PPE as detailed in the table above.

  • Handling:

    • Weighing: Conduct all weighing and handling of the solid powder in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[7] Use appropriate tools to handle the material and avoid generating dust.[4]

    • Preparing Solutions: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[7] Use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

  • Reaction:

    • Conduct all reactions within a chemical fume hood.

    • Ensure all glassware is properly dried and secured.

  • Post-Handling:

    • Securely close the main container of this compound.

    • Decontaminate work surfaces with a suitable cleaning agent, followed by a wipe-down with water.[5]

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the gown/apron, and then eye/face protection.[5]

    • Wash hands thoroughly after completing the task and before leaving the laboratory.[4]

Disposal Plan:

All waste containing this compound or its residues must be treated as hazardous waste.

  • Waste Segregation: Keep halogenated organic waste separate from other waste streams.[7]

  • Container Management: Use a compatible, clearly labeled container with a secure, tight-fitting lid for waste collection.[7] Keep the waste container closed at all times, except when adding waste.[7]

  • Disposal Procedure: Dispose of waste in accordance with federal, state, and local environmental control regulations.[4]

Below is a logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Assemble Equipment & Reagents prep_area->gather_materials don_ppe Wear Appropriate PPE gather_materials->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Prepare Solution (Anhydrous Solvent) weigh->dissolve react Conduct Reaction in Fume Hood dissolve->react secure_container Securely Close Reagent Container react->secure_container segregate_waste Segregate Halogenated Organic Waste react->segregate_waste decontaminate Decontaminate Work Surfaces secure_container->decontaminate doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands containerize_waste Use Labeled, Sealed Waste Container segregate_waste->containerize_waste dispose_waste Dispose According to Regulations containerize_waste->dispose_waste

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.